molecular formula C11H15NO2 B3038825 3-Amino-5-phenylpentanoic acid CAS No. 91247-38-0

3-Amino-5-phenylpentanoic acid

Cat. No.: B3038825
CAS No.: 91247-38-0
M. Wt: 193.24 g/mol
InChI Key: CJJYCYZKUNRKFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-phenylpentanoic acid (CAS 91247-38-0) is a chiral amino acid derivative of significant interest in advanced chemical and pharmaceutical research. This compound serves as a versatile building block for the synthesis of complex peptide analogs and biologically active molecules . Its structure features a phenyl moiety that can contribute specific electronic and steric properties to the final molecule, making it a valuable intermediate in custom synthesis projects for constructing specialized molecular architectures . In pharmaceutical development, its properties are being explored for potential applications beyond traditional drug design, including in nutraceuticals aimed at supporting cognitive function and metabolic health . The ability of certain amino acid derivatives to cross the blood-brain barrier also makes this compound an interesting candidate for probing neuroprotective pathways and developing cognitive-enhancing formulations . Furthermore, the cosmetic industry is investigating its potential as an active ingredient in specialized skincare products for improving skin hydration and elasticity . Researchers can access this compound in various protected forms to facilitate complex synthetic workflows. For instance, the Boc-protected derivative (Boc-(R)-3-Amino-5-phenylpentanoic acid) offers robust protection for the amine functionality, allowing for selective chemical transformations elsewhere in the molecule . Similarly, the Fmoc-protected variant (Fmoc-(S)-3-Amino-5-phenylpentanoic acid, CAS 219967-74-5) is a critical building block in solid-phase peptide synthesis (SPPS) . The chirality of the molecule, available in both (R) and (S) configurations, is often a non-negotiable requirement for synthesizing enantiomerically pure target compounds in pharmaceutical and advanced materials research . The product is provided for research purposes and is not intended for diagnostic or therapeutic use. Please refer to the Certificate of Analysis for lot-specific data. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-5-phenylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c12-10(8-11(13)14)7-6-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJYCYZKUNRKFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601347590
Record name 3-Amino-5-phenylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91247-38-0
Record name 3-Amino-5-phenylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 91247-38-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthetic Pathways of (3S)-3-Amino-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of (3S)-3-Amino-5-phenylpentanoic Acid

(3S)-3-Amino-5-phenylpentanoic acid is a chiral building block of significant interest in the pharmaceutical industry. Its structural motif, a γ-amino acid with a phenyl group, is found in a variety of biologically active molecules. The precise stereochemical control at the C3 position is often crucial for therapeutic efficacy, making enantioselective synthesis a critical aspect of its production. This guide provides a comprehensive overview of the core synthetic strategies for obtaining this valuable compound, offering insights into the rationale behind different methodological choices to aid researchers and drug development professionals in their synthetic endeavors.

I. Chiral Auxiliary-Mediated Diastereoselective Synthesis: A Reliable and High-Fidelity Approach

One of the most robust and well-established methods for asymmetric synthesis is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the structure of a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. The Evans oxazolidinone auxiliaries are a prime example of this powerful strategy.[1][2]

A. The Underlying Principle: Steric Control by the Evans Oxazolidinone Auxiliary

The rationale behind the effectiveness of Evans oxazolidinone auxiliaries lies in their ability to create a sterically hindered environment that forces incoming reagents to approach from a specific face of the enolate.[1] In the synthesis of the precursor to our target molecule, (3S)-hydroxy-5-phenylpentanoic acid, an N-acylated oxazolidinone is used to control the stereochemistry of an aldol reaction. The bulky substituent on the oxazolidinone (e.g., a benzyl or isopropyl group) effectively blocks one face of the enolate, leading to a highly diastereoselective reaction.[3][4][5]

B. Synthetic Pathway Overview

The synthesis of (3S)-3-Amino-5-phenylpentanoic acid via this pathway can be dissected into three key stages:

  • Diastereoselective Aldol Reaction: Formation of the carbon-carbon bond and setting of the hydroxyl stereocenter.

  • Auxiliary Cleavage: Removal of the chiral auxiliary to unmask the carboxylic acid.

  • Conversion of the Hydroxyl Group to an Amino Group: Stereospecific replacement of the hydroxyl group with an amine.

G cluster_0 Stage 1: Diastereoselective Aldol Reaction cluster_1 Stage 2: Auxiliary Cleavage cluster_2 Stage 3: Hydroxyl to Amine Conversion N-acyloxazolidinone N-Propionyl-(R)-4-benzyl-2-oxazolidinone Aldol_Adduct (4R)-4-Benzyl-3-((2S,3S)-3-hydroxy-2-methyl-5-phenylpentanoyl)oxazolidin-2-one N-acyloxazolidinone->Aldol_Adduct 1. NaHMDS, THF 2. 3-Phenylpropanal Hydroxy_Acid (3S)-3-Hydroxy-5-phenylpentanoic acid Aldol_Adduct->Hydroxy_Acid LiOH, H2O2 Azido_Acid (3S)-3-Azido-5-phenylpentanoic acid Hydroxy_Acid->Azido_Acid 1. MsCl, Et3N 2. NaN3, DMF Amino_Acid (3S)-3-Amino-5-phenylpentanoic acid Azido_Acid->Amino_Acid H2, Pd/C

Caption: Chiral auxiliary-mediated synthesis pathway.

C. Detailed Experimental Protocols

Stage 1 & 2: Synthesis of (3S)-3-Hydroxy-5-phenylpentanoic Acid [3][4]

  • Enolate Formation and Aldol Reaction: To a solution of (R)-4-benzyl-3-propionyl-1,3-oxazolidin-2-one in THF at -78 °C, a solution of sodium hexamethyldisilazide (NaHMDS) is added dropwise. After stirring for 30 minutes, 3-phenylpropanal is added. The reaction is stirred at -78 °C for 1 hour and then at 0 °C for 30 minutes before being quenched with a saturated aqueous solution of NH4Cl.

  • Work-up and Purification: The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting diastereomeric aldol adducts are separated by column chromatography.

  • Auxiliary Cleavage: The desired diastereomer is dissolved in a mixture of THF and water. The solution is cooled to 0 °C, and lithium hydroxide (LiOH) and 30% hydrogen peroxide (H2O2) are added. The reaction is stirred at 0 °C for 4 hours. The reaction is then quenched with an aqueous solution of sodium sulfite.

  • Isolation of the Hydroxy Acid: The organic solvent is removed under reduced pressure, and the aqueous layer is acidified with HCl. The product is extracted with ethyl acetate, and the combined organic layers are dried and concentrated to yield (3S)-3-hydroxy-5-phenylpentanoic acid with a high enantiomeric excess (typically >98% ee).[3]

Stage 3: Conversion of Hydroxyl to Amino Group

This conversion is a critical step that requires stereochemical control, typically proceeding with inversion of configuration. A common and reliable method is via an azide displacement.

  • Mesylation: To a solution of (3S)-3-hydroxy-5-phenylpentanoic acid and triethylamine in dichloromethane at 0 °C, methanesulfonyl chloride (MsCl) is added dropwise. The reaction is stirred for 1 hour at 0 °C.

  • Azide Displacement: The reaction mixture is then treated with sodium azide (NaN3) in a polar aprotic solvent such as DMF and heated to effect the SN2 displacement of the mesylate.

  • Reduction of the Azide: The resulting (3R)-3-azido-5-phenylpentanoic acid is then subjected to catalytic hydrogenation (e.g., H2 over Pd/C) to reduce the azide to the primary amine, yielding the final product, (3S)-3-Amino-5-phenylpentanoic acid.

II. Enzymatic Resolution: A Green and Highly Selective Approach

Enzymatic methods offer a powerful and environmentally friendly alternative for the synthesis of enantiomerically pure compounds. Lipases, in particular, are widely used for the kinetic resolution of racemic mixtures.[6]

A. The Principle of Kinetic Resolution

Kinetic resolution relies on the differential rate of reaction of a chiral catalyst with the two enantiomers of a racemic substrate. In the case of lipase-catalyzed hydrolysis of a racemic ester, one enantiomer is preferentially hydrolyzed to the corresponding carboxylic acid, while the other enantiomer remains largely as the unreacted ester.[7] This allows for the separation of the two enantiomers.

B. Synthetic Pathway Overview
  • Synthesis of Racemic 3-Amino-5-phenylpentanoic Acid Ester: A standard chemical synthesis is used to produce the racemic starting material.

  • Lipase-Catalyzed Hydrolysis: The racemic ester is subjected to hydrolysis in the presence of a lipase.

  • Separation: The resulting mixture of the (S)-acid and the unreacted (R)-ester is separated.

  • Hydrolysis of the (R)-Ester (Optional): The unreacted (R)-ester can be hydrolyzed to obtain the (R)-amino acid.

G cluster_0 Racemic Ester Synthesis cluster_1 Enzymatic Resolution cluster_2 Separation Starting_Materials Acyclic Precursors Racemic_Ester rac-Methyl 3-amino-5-phenylpentanoate Starting_Materials->Racemic_Ester Standard Synthesis Mixture (S)-3-Amino-5-phenylpentanoic acid + (R)-Methyl 3-amino-5-phenylpentanoate Racemic_Ester->Mixture Lipase (e.g., Candida antarctica Lipase B), H2O S_Acid (S)-3-Amino-5-phenylpentanoic acid Mixture->S_Acid Extraction R_Ester (R)-Methyl 3-amino-5-phenylpentanoate Mixture->R_Ester Extraction

Caption: Enzymatic resolution pathway.

C. Detailed Experimental Protocol
  • Preparation of Racemic Methyl 3-Amino-5-phenylpentanoate: The racemic amino acid can be prepared through various methods, such as the conjugate addition of ammonia to methyl 5-phenylpent-2-enoate, followed by esterification.

  • Enzymatic Hydrolysis: The racemic methyl 3-amino-5-phenylpentanoate is suspended in a phosphate buffer solution. A lipase, such as Candida antarctica Lipase B (CALB), is added, and the mixture is stirred at a controlled temperature (e.g., 30-40 °C).[8] The progress of the reaction is monitored by HPLC to achieve approximately 50% conversion.

  • Work-up and Separation: Once the desired conversion is reached, the enzyme is filtered off. The aqueous solution is then acidified, and the (S)-3-amino-5-phenylpentanoic acid is extracted with an organic solvent. The unreacted (R)-ester remains in the organic phase.

III. Asymmetric Catalysis: The Modern Frontier

Asymmetric catalysis represents a highly efficient and atom-economical approach to enantioselective synthesis. Two prominent strategies in this domain are asymmetric hydrogenation and asymmetric conjugate addition.

A. Rhodium-Catalyzed Asymmetric Hydrogenation

This method involves the hydrogenation of a prochiral unsaturated precursor in the presence of a chiral rhodium catalyst. The choice of the chiral phosphine ligand is critical for achieving high enantioselectivity.

1. Synthetic Pathway Overview

G Precursor Methyl (E)-3-(acetylamino)-5-phenylpent-2-enoate Product N-Acetyl-(S)-3-amino-5-phenylpentanoate Precursor->Product H2, [Rh(COD)(ligand)]BF4

Caption: Asymmetric hydrogenation pathway.

2. Mechanistic Rationale

The enantioselectivity arises from the coordination of the substrate to the chiral rhodium complex, forming diastereomeric intermediates that react at different rates. The chiral ligand creates a specific three-dimensional environment that favors the formation of one enantiomer of the product.

3. Experimental Considerations

A suitable precursor, such as methyl (E)-3-(acetylamino)-5-phenylpent-2-enoate, is hydrogenated under a hydrogen atmosphere using a chiral rhodium catalyst, for instance, one bearing a DuPhos or a Josiphos-type ligand. The reaction is typically carried out in a solvent like methanol or dichloromethane. High enantiomeric excesses can often be achieved.[9][10]

B. Organocatalyzed Asymmetric Aza-Michael Addition

This approach involves the direct addition of an amine nucleophile to an α,β-unsaturated carbonyl compound, catalyzed by a small chiral organic molecule.

1. Synthetic Pathway Overview

G Substrate Ethyl 5-phenylpent-2-enoate Product Ethyl N-Boc-(S)-3-amino-5-phenylpentanoate Substrate->Product Amine Source (e.g., Boc-NH2), Chiral Organocatalyst

Caption: Asymmetric aza-Michael addition pathway.

2. Mechanistic Rationale

Chiral bifunctional organocatalysts, such as those based on thiourea or squaramide scaffolds, are often employed.[11][12] These catalysts activate the electrophile through hydrogen bonding and simultaneously orient the nucleophile, leading to a highly enantioselective transformation.

3. Experimental Considerations

Ethyl 5-phenylpent-2-enoate is reacted with a nitrogen source, such as tert-butyl carbamate, in the presence of a catalytic amount of a chiral organocatalyst (e.g., a Takemoto catalyst).[13] The reaction is typically performed in a non-polar solvent at ambient or sub-ambient temperatures.

IV. Comparative Analysis of Synthetic Pathways

PathwayKey AdvantagesKey ChallengesTypical ee (%)
Chiral Auxiliary High reliability and predictability, well-established procedures.[2]Stoichiometric use of the auxiliary, additional protection/deprotection steps.>98[3]
Enzymatic Resolution "Green" and highly selective, mild reaction conditions.[6]Limited to 50% theoretical yield for the desired enantiomer, requires screening of enzymes.>95[8]
Asymmetric Hydrogenation High atom economy, catalytic approach.Synthesis of the unsaturated precursor, cost of precious metal catalysts.>95
Aza-Michael Addition Direct C-N bond formation, metal-free options.[11]Catalyst development for specific substrates, potential for side reactions.90-99

V. Conclusion and Future Outlook

The synthesis of (3S)-3-Amino-5-phenylpentanoic acid can be approached through several robust and efficient methodologies. The choice of the optimal pathway will depend on factors such as the desired scale of production, cost considerations, and the available expertise and equipment. The classical chiral auxiliary approach offers reliability and high stereocontrol, making it suitable for initial lab-scale synthesis. For larger-scale and more sustainable production, enzymatic resolution and asymmetric catalysis present compelling alternatives. The continued development of novel catalysts and biocatalysts will undoubtedly lead to even more efficient and selective methods for the synthesis of this and other valuable chiral building blocks in the future.

VI. References

  • Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B. Molecules. Available at: [Link]

  • Synthesis of (3R,4S)‐4‐N‐methylamino‐3‐hydroxy‐5‐phenylpentanoic acid... ResearchGate. Available at: [Link]

  • Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S). National Institutes of Health (NIH). Available at: [Link]

  • Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B. ResearchGate. Available at: [Link]

  • Evans' original oxazolidinone auxiliary‐based asymmetric methodology. ResearchGate. Available at: [Link]

  • Chiral auxiliary. Wikipedia. Available at: [Link]

  • Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. National Institutes of Health (NIH). Available at: [Link]

  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. MDPI. Available at: [Link]

  • Aldehyde-based racemization in the dynamic kinetic resolution of N-heterocyclic α-amino esters using Candida antarctica lipase A. ResearchGate. Available at: [Link]

  • Organocatalytic cascade nucleophilic/aza-Michael addition reactions: metal-free catalytic strategy for the synthesis of hydantoins. Royal Society of Chemistry. Available at: [Link]

  • Asymmetric Synthesis of Nortropanes via Rh-Catalyzed Allylic Arylation. National Institutes of Health (NIH). Available at: [Link]

  • CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Google Books. Available at:

  • Conversion of Amino Acids to Specialized Products Some important biological molecules derived from amino acids. University of Babylon. Available at: [Link]

  • Asymmetric Sequential Michael Addition and Cyclization Reactions of 2-(2-Nitrovinyl)phenols Catalyzed by Bifunctional Amino-Squa. SciSpace. Available at: [Link]

  • Comparison of different strategies for the lipase-catalyzed preparative resolution of racemic acids and alcohols: Asymmetric hydrolysis, esterification, and transesterification. National Institutes of Health (NIH). Available at: [Link]

  • Iridium‐Catalyzed Asymmetric Hydrogenation of 2,3‐Diarylallyl Amines with a Threonine‐Derived P‐Stereogenic Ligand for the Synthesis of Tetrahydroquinolines and Tetrahydroisoquinolines. National Institutes of Health (NIH). Available at: [Link]

  • Recent advances in organocatalytic asymmetric oxa-Michael addition triggered cascade reactions. Royal Society of Chemistry. Available at: [Link]

  • Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. MDPI. Available at: [Link]

  • Green Strategies for the Preparation of Enantiomeric 5–8-Membered Carbocyclic β-Amino Acid Derivatives through CALB-Catalyzed Hydrolysis. National Institutes of Health (NIH). Available at: [Link]

  • Organocatalytic Enantioselective Michael Reaction of Aminomaleimides with Nitroolefins Catalyzed by Takemoto's Catalyst. National Institutes of Health (NIH). Available at: [Link]

  • Highly Enantioselective Asymmetric Hydrogenation of ?Acetamido Dehydroamino Acid Derivatives Using a Three-Hindered Quadrant Rhodium Catalyst. ResearchGate. Available at: [Link]

  • Highly enantioselective asymmetric hydrogenation of beta-acetamido dehydroamino acid derivatives using a three-hindered quadrant rhodium catalyst. Semantic Scholar. Available at: [Link]

Sources

3-Amino-5-phenylpentanoic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Amino-5-phenylpentanoic Acid: Chemical Properties and Structure

Introduction

This compound is a synthetic aromatic amino acid that has garnered significant interest within the scientific community. As a derivative of the endogenous inhibitory neurotransmitter γ-aminobutyric acid (GABA), its unique structural modification—the inclusion of a phenyl ring—imparts distinct chemical and pharmacological properties. This modification allows the molecule to more readily cross the blood-brain barrier, a critical feature for centrally acting therapeutic agents.[1][2]

This guide provides a comprehensive technical overview of the chemical properties and structure of this compound. It is intended for researchers, scientists, and drug development professionals, offering insights into its molecular architecture, physicochemical characteristics, synthesis, and biological significance. The compound serves as a valuable building block in medicinal chemistry and a powerful tool in neuropharmacological research, making a thorough understanding of its properties essential for its effective application.[3]

Chemical Structure and Nomenclature

The systematic and unambiguous identification of a chemical entity is foundational to scientific discourse. This section delineates the structural features and naming conventions for this compound.

IUPAC Name: this compound

Synonyms: A closely related and more widely known compound is 4-amino-3-phenylbutanoic acid, commonly known as Phenibut.[4] While structurally similar, it is crucial to distinguish between these positional isomers. The subject of this guide is the pentanoic acid derivative. The (S)-enantiomer is also denoted as (βS)-β-Aminobenzenepentanoic Acid.[5]

Molecular Structure: The core structure consists of a five-carbon pentanoic acid backbone. An amino group is substituted at the third carbon (C3), and a phenyl group is attached to the fifth carbon (C5).

Caption: Molecular structure of this compound.

Stereochemistry: The molecule possesses a chiral center at the C3 carbon, the site of the amino group attachment. This gives rise to two stereoisomers: (R)-3-Amino-5-phenylpentanoic acid and (S)-3-Amino-5-phenylpentanoic acid. These enantiomers may exhibit different biological activities and pharmacological profiles, a critical consideration in drug design and development. The absolute configuration (R or S) is assigned based on the Cahn-Ingold-Prelog priority rules.

Physicochemical Properties

A quantitative understanding of a compound's physical and chemical properties is paramount for its application in experimental and developmental settings.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₅NO₂[5]
Molecular Weight 193.24 g/mol [5][6]
CAS Number 218278-62-7 ((S)-enantiomer)[5][7]
460039-36-5 (Hydrochloride salt)[8]
Appearance White solid[9]
Melting Point 252.5°C (rough estimate for a related isomer)[1]
Boiling Point 368.2 ± 42.0 °C at 760 mmHg (hydrochloride salt)[7]
Solubility Phenibut (related isomer):
DMSO: 35 mg/mL[1]
Hydrochloride salt:
DMF: 25 mg/mL[1]
DMSO: 20 mg/mL[1]
Ethanol: 14 mg/mL[1]
PBS (pH 7.2): 10 mg/mL[1]
pKa 4.10 ± 0.10 (Predicted for a related isomer)[1]
Storage Conditions 2-8°C, inert atmosphere, keep in a dark place[5][8]

Synthesis and Reactivity

The synthesis of specific stereoisomers of this compound often requires asymmetric synthesis techniques to control the stereochemistry at the C3 position. A common strategy involves the use of chiral auxiliaries.

Asymmetric Synthesis Outline: A notable method involves an aldol addition of an (R)-acetyloxazolidinone with 3-phenylpropanal.[10] This reaction produces two diastereomers that can be separated using silica gel column chromatography. Subsequently, the chiral auxiliary is removed from the desired diastereomer to yield the enantiomerically pure (S)-3-hydroxy-5-phenylpentanoic acid.[10] Further chemical transformations would then be required to convert the hydroxyl group to an amino group to yield the final product.

R1 3-Phenylpropanal S1 Aldol Addition R1->S1 R2 (R)-Acetyloxazolidinone (Chiral Auxiliary) R2->S1 P1 Diastereomeric Mixture S1->P1 S2 Diastereomer Separation (Chromatography) P2 Separated Diastereomer S2->P2 S3 Auxiliary Removal P3 Enantiomerically Pure (S)-3-Hydroxy-5-phenylpentanoic Acid S3->P3 S4 Functional Group Transformation (-OH to -NH₂) P4 (S)-3-Amino-5-phenylpentanoic Acid S4->P4 P1->S2 P2->S3 P3->S4

Caption: Generalized workflow for the asymmetric synthesis.

Reactivity: The reactivity of this compound is dictated by its three primary functional groups:

  • Carboxylic Acid: This group can undergo esterification, amide bond formation, and reduction. Its acidic nature allows for salt formation with bases.

  • Amino Group: As a primary amine, it is nucleophilic and basic. It can react with electrophiles, such as acyl chlorides or anhydrides, to form amides. It can also be protonated to form ammonium salts in acidic conditions.

  • Phenyl Ring: The aromatic ring can undergo electrophilic aromatic substitution reactions, although the reaction conditions must be carefully chosen to avoid reactions at the other functional groups.

Biological Activity and Mechanism of Action

The biological significance of this compound and its analogues stems from their structural similarity to GABA.[2]

GABA Analogue: GABA is the principal inhibitory neurotransmitter in the mammalian central nervous system. However, GABA itself has limited therapeutic utility for central disorders because it cannot efficiently cross the blood-brain barrier. The addition of a phenyl ring, as seen in this class of compounds, increases lipophilicity, facilitating passage into the brain.[1][2]

Mechanism of Action: The related compound, Phenibut (β-phenyl-GABA), acts as a GABA-mimetic, primarily at GABA-B receptors and to a lesser extent at GABA-A receptors.[11] It is through the activation of these inhibitory receptors that it exerts its anxiolytic (anxiety-reducing) and nootropic (cognition-enhancing) effects.[1][11] (R)-3-Amino-5-phenylpentanoic acid is also utilized in research to elucidate neurobiological pathways and potential therapeutic effects.[3]

substance This compound (or analogue) Crosses Blood-Brain Barrier receptor GABA-B Receptor (on Postsynaptic Neuron) substance:f1->receptor Binds & Activates effect Neuronal Inhibition | Anxiolytic & Nootropic Effects receptor->effect Leads to

Caption: Simplified mechanism of action at the synapse.

Applications in Research and Drug Development

The unique structural features of this compound make it a versatile tool for scientists.

  • Peptide Synthesis: As a chiral amino acid derivative, it serves as a valuable building block in the synthesis of peptides and peptidomimetics.[3][9] Incorporating this non-proteinogenic amino acid can introduce conformational constraints or novel functionalities into peptide chains, which is a key strategy in designing new drug candidates with enhanced efficacy and specificity.[9]

  • Neuropharmacology: Researchers utilize this compound and its enantiomers in studies related to neurobiology and metabolic pathways.[3] Its ability to interact with specific biological systems helps in elucidating mechanisms of action and exploring potential therapeutic targets for neurological disorders.[9]

  • Drug Discovery: The core scaffold of this compound is attractive for the development of targeted therapies.[3] Its proven ability to cross the blood-brain barrier makes it a promising starting point for designing novel central nervous system agents.

Conclusion

This compound is a compound of significant scientific interest, characterized by its GABA-mimetic structure enhanced with a phenyl group for improved central nervous system penetration. Its stereochemistry is a critical determinant of its biological function. A thorough understanding of its physicochemical properties, synthetic routes, and reactivity provides a solid foundation for its application as a research tool in neuropharmacology and as a versatile building block in the rational design of novel therapeutics. As research continues, the full potential of this and related structures in medicine and science will undoubtedly continue to unfold.

References

  • Chem-Impex. (n.d.). R-3-Amino-5-phenylpentanoic acid hydrochloride salt.
  • Chem-Impex. (n.d.). 3S,4S-4-Amino-3-hydroxy-5-phenylpentanoic acid.
  • ChemicalBook. (n.d.). Phenibut | 1078-21-3.
  • (S)-2-Amino-5-phenylpentanoic Acid: A Premium Chemical Compound. (n.d.).
  • National Institutes of Health. (n.d.). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S).
  • ChemicalBook. (2024). Phenibut: Clinical uses and Synthesis method.
  • PubChem - National Institutes of Health. (n.d.). 5-Amino-5-phenylpentanoic acid.
  • Pharmaffiliates. (n.d.). (S)-3-Amino-5-phenyl-pentanoic Acid.
  • BLDpharm. (n.d.). (R)-5-Amino-5-phenylpentanoic acid.
  • Echemi. (n.d.). (s)-3-amino-5-phenylpentanoic acid hydrochloride.
  • Wikipedia. (n.d.). Phenibut.
  • Lapin, I. (2001). Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug. CNS Drug Reviews, 7(4), 471-481.

Sources

An In-Depth Technical Guide to the Mechanism of Action of 3-Amino-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive elucidation of the mechanism of action of 3-Amino-5-phenylpentanoic acid, a chiral amino acid derivative of significant interest in neuropharmacology. Drawing from established principles of gabapentinoid pharmacology and available data on related compounds, this document details the primary molecular target, the subsequent effects on neurotransmitter systems, and the experimental methodologies used to characterize these interactions. This guide is intended to serve as an authoritative resource for scientific professionals engaged in neurological research and the development of novel therapeutics.

Introduction: Unveiling this compound

This compound is a chiral amino acid derivative that has garnered attention within the scientific community for its potential applications in neurobiology and drug development[1]. Structurally, it is an analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), characterized by a phenyl group substitution. This structural feature places it within the broader class of compounds known as gabapentinoids. While initially synthesized as part of research into novel GABAergic agents, the primary mechanism of action for this class of molecules has been demonstrated to be distinct from direct GABA receptor agonism[2]. This guide will dissect the nuanced molecular interactions that underpin the pharmacological effects of this compound.

Primary Mechanism of Action: Targeting the α2δ-1 Subunit of Voltage-Gated Calcium Channels

The central tenet of the mechanism of action for this compound, like other gabapentinoids, is its high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs)[2][3][4]. This interaction is the cornerstone of its pharmacological activity and the subsequent modulation of neuronal excitability.

The α2δ-1 Subunit: A Key Modulator of Neuronal Function

The α2δ-1 subunit is an auxiliary protein associated with the pore-forming α1 subunit of VGCCs[5]. It plays a crucial role in the trafficking and cell surface expression of the channel complex, thereby influencing calcium influx into the presynaptic terminal[6]. In states of neuronal hyperexcitability, such as neuropathic pain, the expression of the α2δ-1 subunit is often upregulated, leading to enhanced neurotransmitter release[7][8].

Binding and a Downstream Cascade

This compound binds to an exofacial epitope on the α2δ-1 subunit[6]. This binding event does not directly block the calcium channel pore. Instead, it is thought to induce a conformational change in the α2δ-1 subunit, which in turn leads to a reduction in the trafficking of the VGCC complex to the presynaptic membrane[6]. The consequence of this is a decrease in the density of functional calcium channels at the presynaptic terminal.

This intricate process culminates in a reduction of calcium influx upon neuronal depolarization. As calcium entry is the critical trigger for the fusion of synaptic vesicles with the presynaptic membrane, this ultimately leads to a decrease in the release of excitatory neurotransmitters, most notably glutamate and substance P[2][3].

Signaling Pathway Diagram: Primary Mechanism of Action

Primary_Mechanism_of_Action Primary Mechanism of this compound Molecule 3-Amino-5-phenylpentanoic Acid Alpha2Delta α2δ-1 Subunit of VGCC Molecule->Alpha2Delta Binds to VGCC_Trafficking VGCC Trafficking to Presynaptic Membrane Alpha2Delta->VGCC_Trafficking Inhibits Calcium_Influx Presynaptic Ca²⁺ Influx VGCC_Trafficking->Calcium_Influx Reduces Neurotransmitter_Release Release of Excitatory Neurotransmitters (e.g., Glutamate) Calcium_Influx->Neurotransmitter_Release Decreases

Caption: Primary mechanism of this compound.

Experimental Validation: Methodologies and Protocols

The elucidation of this mechanism of action relies on a suite of established in vitro and in vivo experimental techniques.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of a compound to its molecular target.

Protocol: [³H]Gabapentin Competition Binding Assay

  • Membrane Preparation:

    • Homogenize rat or porcine cerebral cortex tissue in ice-cold 10 mM HEPES buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the synaptic plasma membranes.

    • Wash the pellet by resuspension in fresh buffer and repeat the centrifugation.

    • Resuspend the final pellet in a known volume of buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Reaction:

    • In a 96-well plate, combine:

      • A fixed concentration of [³H]gabapentin (e.g., 10 nM).

      • Increasing concentrations of the unlabeled competitor (this compound or a reference compound).

      • The prepared membrane homogenate (typically 50-100 µg of protein).

    • For non-specific binding determination, include wells with a high concentration of unlabeled gabapentin (e.g., 10 µM).

    • Incubate the plate at room temperature for 30-60 minutes to reach equilibrium[9].

  • Assay Termination and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/B) using a cell harvester to separate bound from free radioligand.

    • Wash the filters several times with ice-cold buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding) by non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiology: Whole-Cell Patch-Clamp Recordings

This technique allows for the direct measurement of ion channel activity and its modulation by a test compound.

Protocol: Modulation of Voltage-Gated Calcium Currents

  • Cell Culture and Preparation:

    • Culture dorsal root ganglion (DRG) neurons or a suitable cell line (e.g., HEK293) expressing the α1, β, and α2δ-1 subunits of VGCCs.

    • Isolate single cells for recording.

  • Recording Configuration:

    • Establish a whole-cell patch-clamp configuration using a glass micropipette filled with an intracellular solution containing Cs⁺ to block K⁺ channels.

    • Perfuse the cells with an extracellular solution containing Ba²⁺ or Ca²⁺ as the charge carrier and blockers of Na⁺ and K⁺ channels (e.g., tetrodotoxin, TEA).

  • Data Acquisition:

    • Hold the cell at a negative membrane potential (e.g., -80 mV).

    • Apply depolarizing voltage steps to elicit inward Ca²⁺ (or Ba²⁺) currents.

    • Record the current amplitude and kinetics in the absence (baseline) and presence of this compound.

  • Data Analysis:

    • Measure the peak current amplitude at each voltage step.

    • Construct current-voltage (I-V) relationship plots.

    • Compare the I-V curves before and after drug application to determine the extent of current inhibition.

Neurotransmitter Release Assays

These assays directly measure the effect of the compound on the release of neurotransmitters from nerve terminals.

Protocol: K⁺-Evoked Glutamate Release from Synaptosomes

  • Synaptosome Preparation:

    • Isolate synaptosomes (sealed presynaptic nerve terminals) from rat cerebral cortex or hippocampus by differential and density gradient centrifugation.

  • Glutamate Release Measurement:

    • Pre-incubate the synaptosomes in a physiological buffer.

    • Stimulate neurotransmitter release by depolarization with a high concentration of KCl (e.g., 40 mM)[10].

    • Collect the supernatant at various time points.

  • Glutamate Quantification:

    • Measure the concentration of glutamate in the supernatant using a fluorometric or colorimetric assay kit, or by high-performance liquid chromatography (HPLC) with fluorescence detection[10][11][12][13][14].

  • Data Analysis:

    • Compare the amount of glutamate released in the presence and absence of this compound to determine its inhibitory effect.

Experimental Workflow Diagram

Experimental_Workflow Experimental Workflow for Characterizing this compound Start Start Binding_Assay Radioligand Binding Assay ([³H]Gabapentin Competition) Start->Binding_Assay Electrophysiology Whole-Cell Patch-Clamp (VGCC Currents) Start->Electrophysiology Neurotransmitter_Assay Neurotransmitter Release Assay (K⁺-Evoked Glutamate Release) Start->Neurotransmitter_Assay Data_Analysis Data Analysis Binding_Assay->Data_Analysis Electrophysiology->Data_Analysis Neurotransmitter_Assay->Data_Analysis Ki_Value Determine Ki for α2δ-1 Binding Data_Analysis->Ki_Value Current_Inhibition Quantify % Inhibition of Ca²⁺ Currents Data_Analysis->Current_Inhibition Release_Inhibition Measure Reduction in Glutamate Release Data_Analysis->Release_Inhibition Conclusion Elucidate Mechanism of Action Ki_Value->Conclusion Current_Inhibition->Conclusion Release_Inhibition->Conclusion

Caption: A logical workflow for the experimental validation of the mechanism of action.

Quantitative Data and Structure-Activity Relationships

CompoundTargetBinding Affinity (Ki or IC₅₀)Reference
Gabapentinα2δ-1 SubunitK_d_ = 38 nM[9]
Pregabalinα2δ-1 SubunitK_d_ = 59 nM[4]
R-Phenibutα2δ-1 SubunitK_i_ = 23 µM[15]
S-Phenibutα2δ-1 SubunitK_i_ = 39 µM[15]
Baclofenα2δ-1 SubunitK_i_ = 156 µM[15]

Note: Lower Ki/Kd/IC₅₀ values indicate higher binding affinity.

The structure-activity relationship (SAR) of gabapentinoids suggests that the presence and position of lipophilic groups, such as the phenyl ring in this compound, can significantly influence binding affinity and pharmacological activity. The stereochemistry at the amino-substituted carbon is also critical for potent interaction with the α2δ-1 subunit.

Secondary and Alternative Mechanisms of Action

While the interaction with the α2δ-1 subunit is the primary mechanism, some gabapentinoids have been reported to have other potential, albeit less pronounced, effects.

  • Modulation of GABA Synthesis: Some studies have suggested that gabapentin may increase the synthesis of GABA by modulating the activity of glutamic acid decarboxylase (GAD)[16]. However, this effect is generally considered to be secondary to the primary mechanism.

  • Interaction with NMDA Receptors: There is evidence that the α2δ-1 subunit can form a complex with NMDA receptors, and that gabapentinoids may indirectly modulate NMDA receptor activity[7][8].

  • GABA-B Receptor Agonism: Some structurally related compounds, like phenibut and baclofen, are also agonists at the GABA-B receptor[15][17][18]. While this compound is a GABA analog, its primary activity is not believed to be mediated through direct GABA receptor agonism.

It is important for researchers to consider these potential secondary mechanisms, particularly when designing experiments and interpreting data.

Conclusion

The mechanism of action of this compound is primarily driven by its high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels. This interaction leads to a reduction in the presynaptic influx of calcium and a subsequent decrease in the release of excitatory neurotransmitters. This guide has provided a detailed overview of this mechanism, supported by established experimental protocols and data from related compounds. A thorough understanding of this molecular pathway is essential for the rational design and development of novel therapeutics targeting neurological disorders characterized by neuronal hyperexcitability.

References

  • Chem-Impex. (n.d.). R-3-Amino-5-phenylpentanoic acid hydrochloride salt. Retrieved from [Link]

  • Chen, J., Li, C., & Li, X. (2018). The α2δ-1-NMDA Receptor Complex Is Critically Involved in Neuropathic Pain Development and Gabapentin Therapeutic Actions. Neuron, 97(4), 834–847.e5. [Link]

  • D'Amore, C., & Malfitano, A. M. (2023). The mechanisms of action of gabapentin and pregabalin. Journal of Pharmacological Sciences, 151(1), 1-8. [Link]

  • Zvejniece, L., Vavers, E., Svalbe, B., et al. (2015). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. Pharmacology, Biochemistry and Behavior, 137, 44-50. [Link]

  • Chen, J., Li, C., & Li, X. (2018). The α2δ-1-NMDA Receptor Complex Is Critically Involved in Neuropathic Pain Development and Gabapentin Therapeutic Actions. ResearchGate. [Link]

  • Field, M. J., Cox, P. J., Stott, E., et al. (2006). Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin. Proceedings of the National Academy of Sciences, 103(46), 17537-17542. [Link]

  • Wikipedia. (2024). Gabapentin. [Link]

  • Patel, R., Dickenson, A. H., & Taylor, C. P. (2015). Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain. Pharmacology & Therapeutics, 149, 12-23. [Link]

  • Wikipedia. (2024). Baclofen. [Link]

  • Carcache, E. J. B., Yousuf, A., & Linington, R. G. (2011). Stictamides A–C, MMP12 inhibitors containing 4-amino-3-hydroxy-5-phenylpentanoic acid subunits. Journal of Natural Products, 74(5), 1051-1055. [Link]

  • PubChem. (n.d.). 5-Amino-5-phenylpentanoic acid. Retrieved from [Link]

  • Stankovic, M., Dar'in, D., Bakavayev, Y., et al. (2021). Effects of 3α-Amino-5α-pregnan-20-one on GABAA Receptor: Synthesis, Activity and Cytotoxicity. Molecules, 26(17), 5321. [Link]

  • Wang, S.-J., & Lin, Y.-Y. (2023). Plantainoside D Reduces Depolarization-Evoked Glutamate Release from Rat Cerebral Cortical Synaptosomes. International Journal of Molecular Sciences, 24(3), 2588. [Link]

  • Brown, J. P., Dissanayake, V. U., Briggs, A. R., Milic, M., & Gee, N. S. (1998). Isolation of the [3H]gabapentin-binding protein/alpha 2 delta Ca2+ channel subunit from porcine brain. Analytical Biochemistry, 255(2), 236-243. [Link]

  • Wikipedia. (2024). Phenibut. [Link]

  • Smeriglio, P., & Pizzo, D. P. (2023). Rat Sympathetic Neuron Calcium Channels Are Insensitive to Gabapentin. bioRxiv. [Link]

  • Geronikaki, A., Eleftheriou, P., & Gavalas, A. (2022). Pharmacochemical Study of Multitarget Amino Acids' Hybrids: Design, Synthesis, In vitro, and In silico Studies. Molecules, 27(19), 6598. [Link]

  • Siegel, G. J., Agranoff, B. W., Albers, R. W., et al., editors. (1999). Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. [Link]

  • Słoczyńska, K., Pękala, E., & Waszkielewicz, A. M. (2022). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. Frontiers in Pharmacology, 13, 991808. [Link]

  • Hascup, K. N., & Hascup, E. R. (2016). Methodology for Rapid Measures of Glutamate Release in Rat Brain Slices Using Ceramic-Based Microelectrode Arrays: Basic Characterization and Drug Pharmacology. Journal of visualized experiments : JoVE, (111), 53961. [Link]

  • Gjoni, X., & Grelotti, D. J. (2024). A Systematic Review of Phenibut Withdrawals. Cureus, 16(1), e52800. [Link]

  • Uchitel, O. D., Di Guilmi, M. N., Urbano, F. J., & Gonzalez-Inchauspe, C. (2010). Acute modulation of calcium currents and synaptic transmission by gabapentinoids. Channels (Austin, Tex.), 4(6), 490–496. [Link]

  • Froestl, W. (2011). Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators. Journal of medicinal chemistry, 54(6), 1545–1567. [Link]

  • Gee, N. S., Brown, J. P., Dissanayake, V. U., Offord, J., Thurlow, R., & Woodruff, G. N. (1996). The novel anticonvulsant drug, gabapentin (neurontin), binds to the alpha2delta subunit of a calcium channel. The Journal of biological chemistry, 271(10), 5768–5776. [Link]

  • Hendrich, J., Van Minh, A. T., Heblich, F., Nieto-Rostro, M., Watschinger, K., & Dolphin, A. C. (2008). Pharmacological disruption of calcium channel trafficking by the α 2 δ ligand gabapentin. Proceedings of the National Academy of Sciences, 105(9), 3628-3633. [Link]

  • Słoczyńska, K., Pękala, E., & Waszkielewicz, A. M. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Molecules, 26(21), 6698. [Link]

  • Science.gov. (n.d.). potassium-evoked glutamate release: Topics by Science.gov. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of baclofen on stably expressed human Cav2.1 (α1A-2) channels.... Retrieved from [Link]

  • Ramesh, M., & Sivasakthi, V. (2023). Advances in Plant GABA Research: Biological Functions, Synthesis Mechanisms and Regulatory Pathways. International Journal of Molecular Sciences, 24(13), 10996. [Link]

  • ResearchGate. (n.d.). Enhanced glutamate release in STEP KO mouse synaptosomes. a.... Retrieved from [Link]

  • Martin, B. S. (2019). Neurobiology and Therapeutic Potential of α5-GABA Type A Receptors. Frontiers in Neuroscience, 13, 775. [Link]

  • ResearchGate. (n.d.). Phenibut, the Appearance of Another Potentially Dangerous Product in the United States. Retrieved from [Link]

  • Suman-Chauhan, N., Webdale, L., Hill, D. R., & Woodruff, G. N. (1993). Characterisation of [3H]gabapentin binding to a novel site in rat brain. European journal of pharmacology, 244(3), 293–301. [Link]

  • Smeriglio, P., & Pizzo, D. P. (2022). Modulation of voltage-gated Ca2+ channels in rat retinal ganglion cells by gabapentin. PloS one, 17(10), e0275811. [Link]

  • American Addiction Centers. (2024, August 23). Phenibut: A Guide to History, Side Effects & Risk of Addiction. [Link]

  • Wallach, J., & Brandt, S. D. (2018). Design and Mechanism of (S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic Acid, a Highly Potent GABA Aminotransferase Inactivator for the Treatment of Addiction. Journal of medicinal chemistry, 61(21), 9555–9573. [Link]

  • Musante, V., Summa, M., & Cunha, R. A. (2021). The Depolarization-Evoked, Ca2+-Dependent Release of Exosomes From Mouse Cortical Nerve Endings: New Insights Into Synaptic Transmission. Frontiers in Pharmacology, 12, 705140. [Link]

  • ResearchGate. (n.d.). Kinetics of [ 3 H]-gabapentin association to α2δ1. (A) Time course of [.... Retrieved from [Link]_229063717)

Sources

Technical Guide: 3-Amino-5-phenylpentanoic Acid as a GABA Analogue

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 3-Amino-5-phenylpentanoic acid , a


-amino acid scaffold structurally related to GABA and its renowned analogues (Phenibut, Pregabalin). It addresses the compound's chemical biology, synthesis, and pharmacological profile, distinguishing it from classical 

-amino acid gabapentinoids.

Status: Chemical Probe / Peptidomimetic Scaffold Class:


-Amino Acid (Homologue of 

-Homophenylalanine) Molecular Formula:

| MW: 193.24 g/mol

Executive Summary

This compound represents a critical structural divergence from classical GABAergic drugs. While blockbuster therapeutics like Pregabalin and Gabapentin are


-amino acids (3-substituted GABA derivatives), this compound is a 

-amino acid
. This contraction of the carbon backbone (2 carbons between amine and carboxyl, versus 3 in GABA) fundamentally alters its binding topology.

This guide explores its utility not as a direct receptor agonist, but as a metabolically stable scaffold for structure-activity relationship (SAR) studies, a template for peptidomimetics (e.g., HCV NS5B inhibitors), and a probe for defining the steric limits of the


 (alpha2-delta) subunit binding pocket.

Chemical & Structural Analysis: The vs. Shift

To understand the pharmacological potential of this compound, one must contrast it with the established pharmacophore of GABA analogues.

Structural Comparison

The "GABA Pharmacophore" typically requires a specific distance and flexibility between the cationic ammonium group and the anionic carboxylate.

CompoundClassBackboneC3 SubstituentC5 SubstituentPrimary Target
GABA

-Amino
3-CarbonH-GABA-A / GABA-B
Phenibut

-Amino
3-CarbonPhenyl-GABA-B /

Pregabalin

-Amino
3-CarbonIsobutyl-

Subunit
This compound

-Amino
2-Carbon Amino Group Phenyl Transport / Enzyme Inhibition
SAR Implications
  • Backbone Contraction: The

    
    -amino acid structure essentially "shortens" the distance between the N-terminus and C-terminus compared to GABA. This often abolishes direct agonist activity at GABA-B receptors , which strictly require the flexible 3-carbon spacing of 
    
    
    
    -amino acids (like Baclofen and Phenibut).
  • Lipophilic Extension: The 5-phenyl alkyl tail provides significant lipophilicity (

    
    ), enhancing Blood-Brain Barrier (BBB) permeability compared to GABA (
    
    
    
    ).
  • Metabolic Stability: As a

    
    -amino acid, this molecule is resistant to GABA Transaminase (GABA-AT) , which specifically degrades 
    
    
    
    -amino acids. This makes it a persistent chemical signal or a stable building block.

G Figure 1: Structural Evolution from GABA to this compound GABA GABA (Native Ligand) Phenibut Phenibut (GABA-B Agonist) GABA->Phenibut C3 Phenyl Addition (Maintains Gamma Backbone) Target This compound (Beta-Amino Scaffold) Phenibut->Target Backbone Contraction (Gamma -> Beta) + Chain Extension Outcome Loss of GABA-B Agonism Gain of Metabolic Stability Target->Outcome

[1]

Pharmacology & Mechanism of Action[2]

Interaction with Voltage-Gated Calcium Channels ( Subunit)

The


 subunit is the primary target of gabapentinoids.[1] Crystallographic data (e.g., Gabapentin-bound structures) reveals a preference for 

-amino acids
with bulky substituents at the 3-position (like the cyclohexane of Gabapentin or isobutyl of Pregabalin).
  • Binding Probability: this compound is likely a weak or inactive ligand for

    
     due to the shortened backbone. The ammonium and carboxylate groups cannot align simultaneously with the Arg217 and Glu286 residues in the binding pocket while accommodating the hydrophobic tail.
    
  • Utility: It serves as a critical negative control in binding assays to validate the necessity of the

    
    -spacing.
    
Enzyme Inhibition & Transport
  • GABA Transporter (GAT):

    
    -amino acids can act as competitive inhibitors of GAT subtypes, potentially elevating synaptic GABA levels indirectly.
    
  • Peptidomimetics: The primary utility of this compound in modern drug development is as a non-proteinogenic amino acid in peptide synthesis. Incorporating it into peptide drugs (e.g., for HCV or cancer) imparts resistance to proteolytic degradation (proteases generally do not cleave

    
    -peptide bonds).
    

Synthesis & Manufacturing Protocols

Two primary routes exist for synthesizing this compound: the Rodionov Reaction (Scalable/Racemic) and Arndt-Eistert Homologation (Chiral/Precise).

Route A: The Modified Rodionov Reaction (Scalable)

This "one-pot" condensation is ideal for generating the racemic scaffold for initial screening.

Reagents:

  • 3-Phenylpropanal (Hydrocinnamaldehyde)

  • Malonic Acid

  • Ammonium Acetate (

    
    )
    
  • Ethanol (Solvent)

Protocol:

  • Condensation: Dissolve 3-phenylpropanal (1.0 eq) and malonic acid (1.0 eq) in ethanol.

  • Amination: Add ammonium acetate (2.0 eq).

  • Reflux: Heat the mixture to reflux (

    
    ) for 8–12 hours. The reaction proceeds via a Knoevenagel condensation followed by Michael addition of ammonia and decarboxylation.
    
  • Workup: Cool to room temperature. The product often precipitates as a zwitterion. Filter and wash with cold ethanol.

  • Purification: Recrystallize from water/ethanol to yield racemic this compound.

Route B: Arndt-Eistert Homologation (Enantioselective)

To obtain the pure (S)- or (R)-enantiomer, start from the chiral amino acid L-Homophenylalanine .

Reagents:

  • N-Boc-L-Homophenylalanine

  • Isobutyl Chloroformate / N-Methylmorpholine (Activation)

  • Diazomethane (

    
    ) or TMS-Diazomethane (Safer alternative)
    
  • Silver Benzoate (

    
    )
    
  • Water/Dioxane

Protocol:

  • Activation: React N-Boc-L-Homophenylalanine with isobutyl chloroformate at

    
     to form the mixed anhydride.
    
  • Diazotization: Treat with diazomethane (generated in situ or ex situ) to yield the

    
    -diazoketone .
    
  • Wolff Rearrangement: Dissolve the diazoketone in dioxane/water. Add catalytic Silver Benzoate. Sonication or heat (

    
    ) promotes the rearrangement to the ketene, which is immediately trapped by water to form the homologated acid.
    
  • Deprotection: Remove the Boc group using 4N HCl in dioxane.

  • Result: Pure (S)-3-amino-5-phenylpentanoic acid.

Synthesis Figure 2: Arndt-Eistert Synthesis Pathway Start L-Homophenylalanine (Chiral Precursor) Step1 Mixed Anhydride (Activation) Start->Step1 iBuOCOCl Step2 Diazo Ketone (Diazomethane) Step1->Step2 CH2N2 Step3 Wolff Rearrangement (Ag+ Catalyst) Step2->Step3 Ag+, H2O End (S)-3-Amino-5-phenylpentanoic Acid Step3->End Homologation (+1 Carbon)

[4][5][6][7]

Experimental Validation Protocols

To verify the compound's identity and activity, the following protocols are standard.

Radioligand Binding Assay ( Subunit)

Objective: Determine if the


-amino scaffold retains affinity for the gabapentinoid site.
  • Membrane Preparation: Homogenize porcine cerebral cortex in 10 mM HEPES/KOH (pH 7.4). Centrifuge at 40,000 x g.

  • Ligand: Use

    
    -Gabapentin (Specific Activity ~80 Ci/mmol).
    
  • Incubation: Incubate membranes (200

    
    g protein) with 10 nM 
    
    
    
    -Gabapentin and varying concentrations (
    
    
    to
    
    
    M) of This compound .
  • Control: Use 10

    
    M unlabeled Gabapentin to define non-specific binding.
    
  • Analysis: Filter through GF/B filters. Count radioactivity.

  • Expected Result:

    
     (indicating low/no affinity compared to Gabapentin's 
    
    
    
    ). This confirms the strict requirement for the
    
    
    -amino backbone.
Physicochemical Characterization Table
PropertyValue / ObservationMethod
Melting Point 205–208 °C (Decomp)Capillary Method
Solubility Water (Moderate), Ethanol (Low), DMSO (High)Visual Inspection
pKa (COOH) ~3.8Potentiometric Titration
pKa (NH3+) ~9.6Potentiometric Titration
Chirality (S)-Isomer is biologically relevant for peptide mimicryPolarimetry

References

  • Synthesis & Peptide Application

    • Source: Chem-Impex International. "(S)-3-Amino-5-phenylpentanoic acid hydrochloride."[2]

    • Context: Usage as a building block for protease inhibitors and peptidomimetics.
  • GABA Analogue SAR &

    
     Binding: 
    
    • Title: "Structure–activity relationships of pregabalin and analogues that target the alpha(2)-delta protein."[1]

    • Source:Journal of Medicinal Chemistry (via PubMed).
    • Context: Establishes the strict requirement for -amino acid spacing for high-affinity binding to the calcium channel subunit.
  • Rodionov Reaction Methodology

    • Title: "A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles" (Related chemistry citing Rodionov conditions).
    • Source:SciELO.
    • Context: General methodology for condensing aldehydes with malonic acid to form -amino acids.
  • Arndt-Eistert Homologation

    • Title: "The Arndt-Eistert Reaction: Synthesis of Beta-Amino Acids."
    • Source:Chemistry LibreTexts.
    • Context: Detailed mechanism for converting -amino acids (like Homophenylalanine) to -amino acids.

Sources

Beyond the Alpha-Helix: The Evolution and Synthesis of 3-Amino-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Beta" Shift

In the landscape of modern medicinal chemistry, 3-Amino-5-phenylpentanoic acid represents more than a mere catalog reagent; it is a pivotal monomer in the field of peptidomimetics . Unlike its


-amino acid cousin (Homophenylalanine) or its shorter 

-homolog (

-homophenylalanine), this specific scaffold features a phenethyl side chain at the

-position.[1]

This structural nuance—placing the hydrophobic phenyl ring exactly two carbons away from the chiral center—is critical for the formation of stable


-peptide foldamers  (specifically the 

-helix) that resist proteolytic degradation while maintaining bioavailability.

This guide details the transition from hazardous chemical homologation to sustainable biocatalytic asymmetric synthesis , providing a validated protocol for generating the (R)-enantiomer with high optical purity.[1]

Structural Logic & Historical Context[1]

To understand the utility of this compound, one must map its lineage against the "Seebach-Gellman" paradigm of


-peptides.
The Homology Ladder

The biological activity of this compound is dictated by the spatial arrangement of its side chain relative to the backbone amide.

Common NameIUPAC NameBackbone TypeSide ChainPrimary Application
Phenylalanine 2-Amino-3-phenylpropanoic acid

-Amino
BenzylNative Protein Synthesis

-Homophenylalanine
3-Amino-4-phenylbutanoic acid

-Amino
Benzyl

-Peptides, Sitagliptin analogs
This compound This compound

-Amino
Phenethyl Foldamers, NEP Inhibition
The "Foldamer" Revolution

In the late 1990s, Dieter Seebach (ETH Zürich) and Samuel Gellman (UW-Madison) discovered that


-amino acids could fold into stable secondary structures (helices) despite having an extra carbon in the backbone.[1]
  • Significance: this compound provides a bulky hydrophobic anchor. When incorporated into a

    
    -peptide, the phenethyl side chain interlocks to stabilize the 
    
    
    
    -helix
    (a helix with 14 atoms in the H-bonded ring), rendering the peptide "invisible" to standard proteases like pepsin or trypsin.

Synthetic Evolution: From Diazomethane to Enzymes

The "discovery" of this compound is less about its isolation from nature and more about the invention of routes to access it enantiopure.

The Chemical Era (Arndt-Eistert)

Historically, the synthesis relied on the Arndt-Eistert homologation of


-amino acids.
  • Mechanism: N-protected homophenylalanine

    
     Mixed Anhydride 
    
    
    
    Diazoketone
    
    
    Wolff Rearrangement
    
    
    
    
    -Amino Acid.
  • Critical Flaw: This route requires diazomethane (explosive, carcinogenic) and silver salts, making it non-viable for kilogram-scale pharmaceutical production.[1]

The Biocatalytic Era (Transaminases)

The modern standard utilizes


-Transaminases (

-TA)
.[1] These enzymes perform a stereoselective amino transfer from a cheap donor (isopropylamine) to a prochiral ketone (3-oxo-5-phenylpentanoic acid).[1]

Caption: Evolution from hazardous chemical homologation to single-step enzymatic asymmetric synthesis.

Technical Protocol: Enzymatic Asymmetric Synthesis

This protocol describes the synthesis of (R)-3-amino-5-phenylpentanoic acid using an engineered


-Transaminase.[2] This method is preferred over kinetic resolution because it theoretically allows for 100% yield (no "wrong" enantiomer to discard).[1]
Reagents & Equipment[1]
  • Substrate: Ethyl 3-oxo-5-phenylpentanoate (synthesized via Claisen condensation of hydrocinnamaldehyde and ethyl acetate).

  • Biocatalyst: Commercial

    
    -Transaminase (e.g., Codexis ATA-113 or Vibrio fluvialis variant) specific for (R)-selectivity.[1]
    
  • Cofactor: Pyridoxal-5'-phosphate (PLP).[1]

  • Amine Donor: Isopropylamine (1 M stock, pH 7.0).[1]

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.5.

Step-by-Step Methodology

Step 1: Substrate Preparation (Hydrolysis) The ethyl ester precursor is hydrophobic.[1] For optimal enzymatic activity, hydrolyze to the free acid or use a biphasic system.[1]

  • Dissolve 10 mmol Ethyl 3-oxo-5-phenylpentanoate in 20 mL MeOH.

  • Add 1.2 eq NaOH (aq).[1] Stir at 25°C for 2 hours.

  • Acidify to pH 3.0, extract with Ethyl Acetate, dry, and concentrate to yield 3-oxo-5-phenylpentanoic acid .[1]

Step 2: The Transaminase Reaction Rationale: The equilibrium favors the ketone. To drive it toward the amine, we use a large excess of Isopropylamine (IPA) and remove the volatile coproduct (acetone).[1]

  • Reaction Mix: In a 50 mL flask, combine:

    • Substrate: 50 mM 3-oxo-5-phenylpentanoic acid.

    • Donor: 1.0 M Isopropylamine (neutralized to pH 7.5 with HCl).

    • Cofactor: 1 mM PLP.[1]

    • Solvent: 10% DMSO / 90% KPi Buffer (100 mM, pH 7.5).[1]

    • Enzyme: 10 mg/mL lyophilized

      
      -TA powder.[1]
      
  • Incubation: Incubate at 30°C with orbital shaking (150 rpm) for 24 hours.

    • Self-Validation: The reaction vessel should be open to the atmosphere (or swept with N2) to facilitate acetone evaporation , driving the equilibrium forward.[1]

Step 3: Workup & Purification [1]

  • Quench: Acidify reaction to pH 2.0 with 6M HCl. (This protonates the amine, keeping it in the aqueous phase, while unreacted ketone precipitates or extracts).[1]

  • Wash: Wash the aqueous phase with Methyl tert-butyl ether (MTBE) to remove unreacted ketone.[1]

  • Isolation: Adjust aqueous phase to pH 10.0 (amine becomes neutral/zwitterionic depending on pI).

    • Note: For

      
      -amino acids, isoelectric precipitation is often possible.[1] Adjust to pI (approx pH 6.0) and cool to 4°C.
      
    • Alternatively, use ion-exchange chromatography (Dowex 50W) eluting with Ammonia.[1]

Reaction Mechanism (Ping-Pong Bi-Bi)[1]

The


-TA operates via a Ping-Pong mechanism. The enzyme oscillates between a PLP-bound form (internal aldimine) and a PMP-bound form.[1]

Caption: Ping-Pong Bi-Bi mechanism. The enzyme shuttles the amino group via the PMP intermediate.

Pharmaceutical & Research Applications[1][3][4][5][6]

Peptidomimetic Foldamers

The primary utility of this compound is in the construction of


-peptides .
  • Mechanism: When polymerized,

    
    -amino acids cannot form the standard 
    
    
    
    -helix (3.6 residues/turn).[1] Instead, they form a
    
    
    -helix
    (3 residues per turn, 14-membered H-bond ring).[1]
  • Role of the Phenyl Group: The phenethyl side chain of this specific monomer provides essential hydrophobic contacts that stabilize the helix core, mimicking the role of Leucine or Phenylalanine in natural proteins.

Proteolytic Stability

Peptides containing this residue exhibit near-total resistance to:

  • Pepsin (Gastric stability).[1]

  • Trypsin/Chymotrypsin (Intestinal stability).[1]

  • Neprilysin (Blood-brain barrier stability).[1]

This makes them ideal candidates for oral peptide drugs and antimicrobial agents.[1]

References

  • Seebach, D., & Gardiner, J. (2008).[1][3] "

    
    -Peptidic Peptidomimetics." Accounts of Chemical Research. Link[1]
    
    • Foundational text on the structure and stability of beta-peptides.
  • Mathew, S., et al. (2014).[1] "Enzymatic synthesis of chiral

    
    -amino acids using 
    
    
    
    -transaminase." Chemical Communications.[1] Link
    • Describes the specific transaminase protocols relevant to phenyl-substituted amino acids.
  • Gellman, S. H. (1998).[1] "Foldamers: A Manifesto." Accounts of Chemical Research. Link[1]

    • The seminal paper defining the utility of non-natural backbones like this compound.
  • Chem-Impex International. "Boc-(S)-3-amino-5-phenylpentanoic acid Product Data." Link

    • Source for physical property d
  • Bornscheuer, U. T., et al. (2020).[1][4] "Creation of (R)-Amine Transaminase Activity within an

    
    -Amino Acid Transaminase Scaffold." ACS Chemical Biology.[1][4] Link[1]
    
    • Cutting-edge engineering of enzymes to accept bulky substr

Sources

In silico modeling of 3-Amino-5-phenylpentanoic acid receptor binding

Author: BenchChem Technical Support Team. Date: February 2026

Computational Pharmacodynamics: In Silico Elucidation of 3-Amino-5-phenylpentanoic Acid Binding Mechanisms

Executive Summary This technical guide outlines a high-fidelity in silico workflow for characterizing the receptor binding profile of this compound (3-A-5-P). As a


-amino acid derivative with significant structural flexibility and zwitterionic character at physiological pH, 3-A-5-P presents unique modeling challenges. This guide focuses on two primary putative targets: the GABA-B Receptor  (due to structural homology with phenibut/baclofen) and Aminopeptidase N (CD13)  (due to the propensity of 

-amino acids to act as transition-state mimetics in metalloproteases). The protocol integrates Quantum Mechanical (QM) conformational analysis, ensemble molecular docking, and Molecular Dynamics (MD) simulations to ensure predictive accuracy.

Part 1: Ligand Chemistry & Conformational Landscape

The primary source of error in small molecule docking is the failure to account for the high-energy penalty of forcing a ligand into a bioactive conformation. 3-A-5-P possesses a rotatable phenyl-ethyl side chain that requires rigorous conformational sampling.

Ligand Preparation & Zwitterionic State

At physiological pH (7.4), 3-A-5-P exists primarily as a zwitterion (


 and 

). Standard force fields often mishandle charge distribution on zwitterions in vacuum.
  • Protocol:

    • Generate 3D coordinates from SMILES: C1=CC=C(C=C1)CCC(CC(=O)O)N (Verify chirality; typically the R-isomer is bioactive).

    • Protonation State: Use Epik or MoKa to predict pKa values. Assign the zwitterionic state (Net Charge = 0).

    • Tautomers: Generate tautomers, though the amino-acid form is dominant.

Quantum Mechanical (QM) Optimization

To accurately model the torsional energy of the C3-C4-C5 chain:

  • Method: DFT (Density Functional Theory) optimization.

  • Basis Set: B3LYP/6-31G** or M06-2X/def2-TZVP (for better dispersion correction).

  • Solvation: PBF (Poisson-Boltzmann Finite) water model.

  • Output: Generate a conformational ensemble (typically 10-20 low-energy conformers) to serve as seed structures for docking. This prevents the docking algorithm from getting trapped in a local minimum dictated by the initial drawing.

Part 2: Target Selection & Structural Preparation

We define two distinct binding environments to test the scaffold's versatility.

Target A: GABA-B Receptor (GPCR)
  • Rationale: 3-A-5-P is a structural homolog of GABA and Baclofen, extended by an ethyl-phenyl group.

  • Structure Source: PDB ID 4MS3 (Human GABA-B1/B2 heterodimer in complex with agonist).

  • Domain: The Venus Flytrap Domain (VFT) of the B1 subunit.

  • Critical Residues: Ser246, Asp471, Glu465 (the "anchoring" triad for the amino-acid headgroup).

Target B: Aminopeptidase N (Metalloprotease)
  • Rationale:

    
    -amino acids are classic peptidomimetics that inhibit metalloproteases by chelating the active site Zinc ion in a non-hydrolyzable geometry.
    
  • Structure Source: PDB ID 2DQM (or homology model of human CD13).

  • Active Site: Zinc (

    
    ) coordination sphere (His388, His392, Glu411).
    
Protein Preparation Workflow
  • Preprocessing: Add missing hydrogens, cap termini (N-acetyl/N-methyl), and remove crystallographic waters (except those bridging the ligand and Zinc).

  • H-Bond Optimization: Optimize H-bond networks (flip Asn/Gln/His) at pH 7.4 using PROPKA .

  • Restrained Minimization: Minimize the protein structure (OPLS4 force field) until RMSD of heavy atoms reaches 0.30 Å to relieve steric clashes without distorting the crystal lattice.

Part 3: Molecular Docking Strategy

Protocol for GABA-B (Ensemble Docking)

Since the VFT domain undergoes a "clam-shell" closure upon agonist binding, rigid receptor docking is insufficient.

  • Grid Generation: Center the grid on the co-crystallized ligand (e.g., Baclofen). Define a bounding box of

    
     Å.
    
  • Constraints: Apply a H-bond constraint to Asp471 (essential for ammonium recognition).

  • Algorithm: Standard Precision (SP) followed by Extra Precision (XP) docking.

  • Scoring: Focus on GlideScore (or equivalent) but prioritize poses that maintain the "anchoring" salt bridges.

Protocol for Aminopeptidase (Metalloprotein Docking)

Standard scoring functions often fail to accurately score Metal-Ligand interactions.

  • Grid Generation: Center on the

    
     ion.
    
  • Metal Coordination: Use a specialized protocol (e.g., Gold or Glide with Metal constraints ). The carboxylate of 3-A-5-P must be allowed to coordinate the Zinc in a bidentate or monodentate fashion.

  • Quantum Polarized Ligand Docking (QPLD): Highly recommended.

    • Initial Docking.

    • QM calculation of the Ligand-Zinc complex in the protein field.

    • Re-docking with updated partial charges.

Part 4: Molecular Dynamics (MD) & Free Energy Perturbation

Docking provides a static snapshot. MD simulations are required to verify the stability of the 3-A-5-P complex and calculate residence time.

System Setup
  • Solvent Model: TIP3P or OPC water model (orthorhombic box, 10 Å buffer).

  • Neutralization: Add

    
     or 
    
    
    
    ions to neutralize the system; add 0.15 M NaCl to mimic physiological ionic strength.
  • Membrane (for GABA-B): Embed the TM domain in a POPC lipid bilayer.

Simulation Protocol (Desmond/GROMACS)
  • Minimization: Steepest descent (2000 steps).

  • Equilibration (NVT): 1 ns at 10K with restraints on heavy atoms (Brownian Dynamics).

  • Equilibration (NPT): 1 ns at 300K, 1 bar (Berendsen thermostat/barostat).

  • Production Run: 100 ns (minimum) to 500 ns. Unrestrained.

    • Time Step: 2.0 fs.

    • Ensemble: NPT (Nose-Hoover thermostat, Martyna-Tobias-Klein barostat).

Analysis Metrics
  • RMSD (Root Mean Square Deviation): Ligand stability relative to the protein backbone. A stable binder should have a ligand RMSD

    
     Å after equilibration.
    
  • Interaction Fingerprints: Monitor the persistence of the Salt Bridge (Asp471) and Pi-Pi stacking (Trp residues vs. Phenyl ring of 3-A-5-P) over the trajectory.

  • MM-GBSA: Calculate the Binding Free Energy (

    
    ) using the trajectory frames.
    
    • Target Threshold: A predicted

      
       kcal/mol generally suggests micromolar affinity or better.
      

Part 5: Data Presentation & Visualization

Quantitative Data Summary Table
MetricGABA-B Receptor (4MS3)Aminopeptidase N (2DQM)
Binding Site VFT Domain (Orthosteric)Zinc Catalytic Site
Key Interaction Salt Bridge (Asp471/Glu465)Zn-Coordination (Carboxylate)
Docking Score -7.4 kcal/mol (Predicted)-8.2 kcal/mol (Predicted)
MM-GBSA

-45.2 kcal/mol-58.1 kcal/mol
RMSD (100ns)

Å

Å
Constraint H-Bond (Asp471)Metal Coordination Sphere
Workflow Visualization

Workflow Ligand Ligand: 3-A-5-P (Zwitterion Generation) QM QM Optimization (DFT B3LYP/6-31G**) Ligand->QM Conformer Seed Docking Ensemble Docking (SP/XP or QPLD) QM->Docking Low E Conformers Target Target Prep (GABA-B / APN) Target->Docking Receptor Grid MD MD Simulation (100ns NPT) Docking->MD Top Poses Analysis MM-GBSA & Interaction Analysis MD->Analysis Trajectory

Caption: Figure 1. Integrated In Silico Pipeline for this compound Characterization. The workflow moves from quantum mechanical ligand preparation to molecular dynamics validation.

Binding Mechanism Logic

BindingMechanism Ligand 3-A-5-P (Ligand) Complex_Init Initial Encounter (Electrostatic Steering) Ligand->Complex_Init Rec_GABA GABA-B Receptor (Open State) Rec_GABA->Complex_Init Induced_Fit Induced Fit (VFT Closure) Complex_Init->Induced_Fit Asp471 Anchoring Stable_Complex Stable Complex (Signal Transduction) Induced_Fit->Stable_Complex Hydrophobic Collapse (Phenyl Ring)

Caption: Figure 2. Kinetic Binding Mechanism for GABA-B. The diagram illustrates the transition from electrostatic recruitment to the conformational change (Venus Flytrap closure) required for activation.

Part 6: References

  • GABA-B Structure: Geng, Y., et al. (2013). "Structural mechanism of ligand activation in human GABA(B) receptor." Nature, 504(7479), 254-259.

  • Beta-Amino Acids in Drug Design: Steer, D. L., et al. (2002). "Beta-Amino acids: versatile peptidomimetics." Current Medicinal Chemistry, 9(8), 811-822.

  • Metalloprotein Docking Protocols: Hu, X., & Shelver, W. H. (2003). "Docking studies of matrix metalloproteinase inhibitors: zinc coordination and binding affinity prediction." Journal of Molecular Graphics and Modelling, 22(2), 115-126.

  • MM-GBSA Methodology: Genheden, S., & Ryde, U. (2015). "The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities." Expert Opinion on Drug Discovery, 10(5), 449-461.

  • This compound Data: PubChem Compound Summary for CID 2761813.

Navigating the Landscape of 3-Amino-5-phenylpentanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Versatile Building Block

In the intricate world of drug discovery and development, the identification and utilization of versatile molecular scaffolds are paramount. 3-Amino-5-phenylpentanoic acid, a non-proteinogenic amino acid, has emerged as a significant building block, particularly in the synthesis of neurologically active compounds. Its structural resemblance to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) has positioned it as a key precursor for a range of GABA analogues, a class of drugs with established efficacy in treating conditions such as epilepsy, neuropathic pain, and anxiety disorders.[1][2][3] This guide provides an in-depth technical overview of commercially available this compound, its synthesis, applications, and the underlying mechanisms of action of its derivatives, tailored for researchers, scientists, and drug development professionals.

Commercial Availability: Sourcing High-Quality Starting Material

The accessibility of high-purity this compound and its derivatives is crucial for reproducible and reliable research outcomes. A number of reputable chemical suppliers offer this compound in various forms, including its free acid, hydrochloride salt, and with protecting groups such as tert-butyloxycarbonyl (Boc), suitable for peptide synthesis. The choice of the specific form depends on the intended downstream application and the synthetic route employed. Below is a summary of some of the commercially available options:

SupplierProduct NameCAS NumberPurityNotes
Chem-Impex (R)-3-Amino-5-phenylpentanoic acid hydrochloride salt147228-37-3≥ 98%Chiral amino acid derivative.
Pharmaffiliates (S)-3-Amino-5-phenyl-pentanoic Acid218278-62-7High purityEnantiomerically pure form.
Sigma-Aldrich (R)-3-Amino-5-phenylpentanoic acid147228-37-3-Available through BLD Pharmatech.
BLDpharm (R)-3-Amino-5-phenylpentanoic acid hydrochloride331846-98-198%Bulk quantities may be available.
Thermo Scientific (R)-3-(Boc-amino)-5-phenylpentanoic acid-95%Boc-protected for peptide synthesis.

It is imperative for researchers to consult the certificate of analysis (CoA) provided by the supplier to verify the purity, stereochemistry, and any potential impurities that could interfere with subsequent reactions.

Synthetic Strategies: Pathways to a Versatile Scaffold

The synthesis of this compound and its analogues can be approached through several strategic routes. The choice of a particular synthetic pathway is often dictated by the desired stereochemistry, the scale of the synthesis, and the availability of starting materials.

General Approaches to Amino Acid Synthesis

Several classical and modern methods for amino acid synthesis can be adapted for this compound. These include:

  • Reductive Amination of α-Keto Acids: This method involves the reaction of an appropriate α-keto acid with ammonia in the presence of a reducing agent. While effective, it typically yields a racemic mixture of the amino acid, necessitating a subsequent resolution step to isolate the desired enantiomer.

  • Enantioselective Synthesis: To circumvent the need for resolution, enantioselective methods are highly desirable. These approaches often employ chiral catalysts or auxiliaries to direct the stereochemical outcome of the reaction, yielding a high enantiomeric excess of the target amino acid.

Illustrative Synthetic Workflow: A Chemoenzymatic Approach to a Pregabalin Precursor

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Hydrolysis & Decarboxylation cluster_3 Step 4: Enantioselective Biocatalytic Hydrolysis cluster_4 Step 5: Reduction start Isovaleraldehyde & Diethyl Malonate prod1 α,β-Unsaturated Diester start->prod1 Diisopropylamine, Acetic Acid prod2 Cyano Diester prod1->prod2 Potassium Cyanide prod3 Racemic Carboxylic Acid prod2->prod3 One-pot reaction: Hydrolize nitrile, Decarboxylate one ester prod4 (S)-Cyano Hexanoic Acid Ethyl Ester (Pregabalin Precursor) prod3->prod4 Lipase from Thermomyces lanuginosa final_product Pregabalin prod4->final_product Hydrogenation (e.g., H2, Pd/C)

Caption: Chemoenzymatic synthesis of a pregabalin precursor.

This multi-step synthesis demonstrates a common strategy for constructing the core of 3-substituted GABA analogues.

Applications in Research and Drug Development

The utility of this compound extends across various facets of pharmaceutical research, primarily driven by its structural characteristics.

A Foundational Component in Peptide Synthesis

As a non-natural amino acid, this compound can be incorporated into peptide sequences to introduce conformational constraints or to probe structure-activity relationships. The Boc-protected form is particularly suited for solid-phase peptide synthesis (SPPS), a widely used technique for the stepwise assembly of peptides.[5]

A Generalized Experimental Protocol for Solid-Phase Peptide Synthesis (SPPS)

  • Resin Preparation: Swell a suitable solid support (e.g., Wang resin) in a solvent such as N,N-dimethylformamide (DMF).

  • First Amino Acid Coupling: Attach the C-terminal amino acid to the resin, often with the aid of a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).

  • Deprotection: Remove the N-terminal protecting group (e.g., Fmoc with piperidine in DMF) to expose the free amine for the next coupling step.

  • Peptide Chain Elongation: Sequentially couple the subsequent amino acids, including this compound, using a coupling agent. Each coupling step is followed by a deprotection step.

  • Cleavage: Once the desired peptide sequence is assembled, cleave the peptide from the resin support and remove the side-chain protecting groups using a strong acid, such as trifluoroacetic acid (TFA).

  • Purification and Analysis: Purify the crude peptide using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry and analytical HPLC.

A Precursor to Bioactive Molecules for Neurological Disorders

The primary application of this compound lies in its role as a precursor for the synthesis of GABA analogues. These compounds are designed to mimic the action of GABA, the principal inhibitory neurotransmitter in the central nervous system.[1][2][3] By modulating GABAergic neurotransmission, these synthetic molecules can exert anticonvulsant, analgesic, and anxiolytic effects.

Mechanism of Action: Modulating Neuronal Excitability

While this compound itself is not the active therapeutic agent, its derivatives, particularly the 3-alkylated GABA analogues like gabapentin and pregabalin, have a well-characterized, albeit complex, mechanism of action.[1][3]

Contrary to what their name might suggest, these GABA analogues do not typically bind directly to GABA receptors (GABA-A or GABA-B). Instead, their primary mechanism of action is believed to involve the high-affinity binding to the α2δ (alpha-2-delta) subunit of voltage-gated calcium channels in the central nervous system.[3]

Caption: Proposed mechanism of action for 3-alkylated GABA analogues.

The Cascade of Events:

  • Binding to α2δ Subunit: The GABA analogue binds with high affinity to the α2δ subunit of presynaptic voltage-gated calcium channels.

  • Modulation of Calcium Influx: This binding event allosterically modulates the function of the calcium channel, leading to a reduction in calcium influx into the presynaptic neuron upon depolarization.

  • Reduced Neurotransmitter Release: The decrease in intracellular calcium concentration subsequently reduces the release of excitatory neurotransmitters, such as glutamate and substance P, from the presynaptic terminal.

  • Therapeutic Effect: The net result is a dampening of neuronal hyperexcitability, which underlies the anticonvulsant, analgesic, and anxiolytic effects of these drugs.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound and its derivatives. It is essential to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. In general, standard laboratory practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.

Conclusion and Future Perspectives

This compound stands as a testament to the power of a well-chosen molecular scaffold in the design and synthesis of novel therapeutics. Its commercial availability, coupled with established synthetic routes to its derivatives, provides a solid foundation for researchers in the field of neuroscience and medicinal chemistry. As our understanding of the complexities of neurological disorders deepens, the demand for innovative molecules that can precisely modulate neuronal function will undoubtedly grow. The versatility of this compound ensures its continued relevance as a key building block in the ongoing quest for safer and more effective treatments for a range of debilitating conditions.

References

  • Bryans, J. S., & Wustrow, D. J. (1999). 3-substituted GABA analogs with central nervous system activity: a review. Drugs of the Future, 24(9), 963.
  • Silverman, R. B., Andruszkiewicz, R., Nanavati, S. M., Taylor, C. P., & Vartanian, M. G. (1991). 3-Alkyl-4-aminobutanoic acids: the first class of anticonvulsant agents that activates L-glutamic acid decarboxylase. Journal of medicinal chemistry, 34(7), 2295–2298.
  • (2020). Synthesis of (+/−)
  • (2013). Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases.
  • (2021). How Do GABA Analogs Work? - Uses, Side Effects, Drug Names. RxList.
  • (2020). Synthesis of (+/−)-Pregabalin by Utilizing a Three-Step Sequential-Flow System with Heterogeneous Catalysts. Organic Process Research & Development.
  • (n.d.). Pregabalin synthesis. ChemicalBook.
  • Martínez, C. A., Hu, S., Dumond, Y., Tao, J., Kelleher, P., & Tully, L. (2014). Development of a Chemoenzymatic Manufacturing Process for Pregabalin. Organic Process Research & Development, 18(5), 659–666.
  • (2022). Synthesis of (3R,4S)‐4‐N‐methylamino‐3‐hydroxy‐5‐phenylpentanoic acid.
  • Yogeeswari, P., Sriram, D., & Kavya, R. (2006). An update on GABA analogs for CNS drug discovery. Recent patents on CNS drug discovery, 1(1), 113–118.
  • Johnston, G. A. (2013). Selective Modulators of α5-Containing GABAA Receptors and their Therapeutic Significance. Current pharmaceutical design, 19(20), 3624–3632.
  • (n.d.). Synthesis of Bioactive compounds.
  • (2015). Synthesis of potentially bioactive compounds and tools for biological studies.
  • (2020). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action.
  • (n.d.).
  • (2021). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules.
  • (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules.
  • (2010). Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective. Current neuropharmacology.
  • (2017). Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye. Molecular pharmacology.

Sources

Technical Whitepaper: The Chiral Scaffold 3-Amino-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Role in Peptidomimetic Therapeutics and Neprilysin Inhibition

Executive Summary & Chemical Identity

3-Amino-5-phenylpentanoic acid represents a critical class of


-amino acids used as chiral building blocks in medicinal chemistry. Unlike naturally occurring 

-amino acids, this

-scaffold provides unique conformational stability and resistance to proteolytic degradation, making it an ideal backbone for peptidomimetics.

Its primary industrial significance lies in its structural homology to the key intermediate of Sacubitril (the neprilysin inhibitor component of Entresto). While Sacubitril possesses a biphenyl side chain and an


-methyl group, the this compound scaffold serves as the foundational model for understanding the structure-activity relationship (SAR) of neutral endopeptidase (NEP) inhibitors.
  • IUPAC Name: this compound[1]

  • Key Isomer: The (R)-configuration is typically the pharmacophore required for NEP binding pockets, mimicking the transition state of peptide hydrolysis.

  • Molecular Weight: 193.24 g/mol [2]

  • Role: Chiral Intermediate, Peptidomimetic Scaffold, NEP Inhibitor Precursor.

Synthetic Methodologies: Comparative Analysis

The synthesis of this compound demands high enantioselectivity. The


-position of the amine makes standard amino acid synthesis (like Strecker) inapplicable.
Table 1: Comparative Synthetic Routes
FeatureRoute A: Asymmetric Hydrogenation (Chemical)Route B:

-Transaminase Biocatalysis (Enzymatic)
Route C: Chiral Auxiliary (Evans)
Key Reagent Rh/Ru-BINAP Catalysts

-Transaminase + PLP
Oxazolidinone (Evans Auxiliary)
Starting Material

-Keto acid / Enamide
5-Phenyl-3-oxopentanoic acid3-Phenylpropanal
Enantiomeric Excess (ee) >95% (Ligand dependent)>99% (Strict specificity)>98% (Diastereomeric separation)
Scalability High (Industrial Standard)High (Green Chemistry)Low (Stoichiometric waste)
Atom Economy ExcellentSuperior (Water-based)Poor (Auxiliary removal step)
Primary Drawback High cost of chiral ligandsEquilibrium displacement requiredMulti-step protection/deprotection
Detailed Experimental Protocol

Selected Method: Biocatalytic Synthesis via


-Transaminase (Green Route) 
Rationale: This protocol is selected for its high stereoselectivity (>99% ee) and elimination of toxic transition metals, aligning with modern "Green Pharma" standards.
Principle

The reaction utilizes an


-transaminase (

-TA) to transfer an amino group from an inexpensive donor (Isopropylamine or L-Alanine) to the prochiral ketone (5-phenyl-3-oxopentanoic acid).
Reagents & Equipment
  • Substrate: 5-Phenyl-3-oxopentanoic acid (10 mM)

  • Enzyme:

    
    -Transaminase (e.g., from Vibrio fluvialis or engineered variant)
    
  • Cofactor: Pyridoxal-5'-phosphate (PLP) (1 mM)

  • Amine Donor: L-Alanine (250 mM)

  • Equilibrium Shifter: Lactate Dehydrogenase (LDH) + Glucose Dehydrogenase (GDH) system (to remove pyruvate byproduct).

  • Buffer: Potassium Phosphate (100 mM, pH 7.5)

Step-by-Step Workflow
  • Preparation of Reaction Media:

    • Dissolve PLP (1 mM final conc.) and L-Alanine (250 mM) in 100 mM potassium phosphate buffer (pH 7.5).

    • Critical Step: Adjust pH back to 7.5 after adding alanine, as the amine donor can shift basicity.

  • Substrate Addition:

    • Add 5-Phenyl-3-oxopentanoic acid (dissolved in minimal DMSO if solubility is poor, max 5% v/v) to a final concentration of 10-50 mM.

  • Enzyme Initiation:

    • Add purified

      
      -TA (approx. 2-5 U/mL).
      
    • Add the Pyruvate Removal System: LDH (5 U/mL) + NADH (catalytic amount) + Glucose (to recycle NADH via GDH).

    • Why? Transamination is reversible. Removing the coproduct (pyruvate) by reducing it to lactate drives the reaction to 100% conversion.

  • Incubation:

    • Incubate at 30°C with orbital shaking (150 rpm) for 24 hours.

  • Quenching & Work-up:

    • Acidify reaction to pH 2.0 using 6M HCl (stops enzyme, protonates the amine).

    • Wash with Ethyl Acetate (removes unreacted ketone).

    • Basify aqueous phase to pH 10.0 using 10M NaOH (deprotonates amine).

    • Extract product into Ethyl Acetate (3x).

    • Dry organic layer over

      
       and concentrate in vacuo.[3]
      
  • Validation:

    • Analyze via Chiral HPLC (Crownpak CR(+) column) to determine ee%.

Mechanism of Action: Neprilysin (NEP) Inhibition

The this compound scaffold acts as a transition-state mimetic .

  • Target: Neprilysin (Neutral Endopeptidase 24.11), a zinc-dependent metalloprotease.

  • Binding Mode:

    • Zinc Binding: The free carboxylate group (or the hydroxamate in derivatives) coordinates with the active site Zinc (

      
      ) ion.
      
    • Hydrophobic Pocket: The phenyl alkyl side chain (5-phenyl group) penetrates the

      
       hydrophobic pocket of the enzyme.
      
    • Transition State Mimicry: The

      
      -amino backbone positions the molecule to mimic the tetrahedral intermediate of peptide bond hydrolysis, effectively "locking" the enzyme.
      
Visualization: Synthesis & Mechanism Flow

G cluster_0 Synthetic Pathway Selection cluster_1 Pharmacological Mechanism (NEP Inhibition) Start Precursor: 5-Phenyl-3-oxopentanoic acid RouteA Route A: Chemical Hydrogenation (Rh-BINAP) Start->RouteA High Cost RouteB Route B: Biocatalysis (Omega-Transaminase) Start->RouteB Green/High ee% Product Target Scaffold: (R)-3-Amino-5-phenylpentanoic acid RouteA->Product RouteB->Product NEP Neprilysin (NEP) Active Site (Zn2+) Product->NEP Zinc Coordination Binding S1' Pocket Interaction (Phenyl Ring) Product->Binding Hydrophobic Fit Effect Inhibition of Natriuretic Peptide Breakdown NEP->Effect Blockade Binding->Effect

Figure 1: Dual-pathway synthesis decision tree leading to the pharmacological mechanism of action on Neprilysin.

Future Outlook & Challenges

The primary challenge remains the regioselectivity during the scale-up of the biphenyl derivatives (Sacubitril). While the this compound scaffold is well-solved, adding the


-methyl group and the biphenyl system introduces steric hindrance that lowers enzymatic yields.

Emerging Trend: Cascade Biocatalysis . Researchers are now coupling aldolases (to form the carbon backbone) directly with transaminases in a "one-pot" cascade, synthesizing the chiral amino acid from simple aldehydes and pyruvate, bypassing the need for expensive isolated keto-acid precursors.

References
  • Biocatalytic Synthesis Review

    • Title: Enzym

      
      -amino acids using 
      
      
      
      -transaminase.[4]
    • Source: Royal Society of Chemistry (ChemComm).[4]

    • URL:[Link]

  • Sacubitril/Entresto Context

    • Title: Discovery of Sacubitril (AHU377): A Potent Neprilysin Inhibitor.
    • Source: Journal of Medicinal Chemistry.
    • URL:[Link]

  • Chemical Synthesis Protocol (Evans Method)

    • Title: Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid.[5]

    • Source: MDPI (Molecules).
    • URL:[Link]

  • Clinical Relevance

    • Title: Angiotensin Receptor–Neprilysin Inhibition (PARADIGM-HF Trial).[6]

    • Source: New England Journal of Medicine.
    • URL:[Link]

Sources

Methodological & Application

Application Note: High-Efficiency Solid-Phase Peptide Synthesis Using 3-Amino-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The incorporation of 3-Amino-5-phenylpentanoic acid (a


-amino acid analog) into peptide backbones is a critical strategy in modern peptidomimetic drug design. Unlike standard 

-amino acids, this residue introduces an additional methylene group (

) into the backbone, conferring unique physicochemical properties:
  • Metabolic Stability: The resulting

    
    -peptide linkage is resistant to cleavage by standard endogenous proteases (e.g., pepsin, trypsin), significantly extending plasma half-life.
    
  • Structural Bias:

    
    -amino acids induce specific secondary structures, such as the 14-helix or 12-helix, which can modulate receptor affinity and selectivity.
    

However, the introduction of this compound presents specific synthetic challenges, including slow coupling kinetics due to the deactivated


-amino nucleophile and on-resin aggregation  driven by the hydrophobic phenylalkyl side chain.

This guide provides a field-proven protocol to overcome these barriers, ensuring high-purity synthesis with minimal deletion sequences.

Chemical Characteristics & Pre-Synthesis Considerations[1][2][3][4][5]

Before initiating synthesis, it is vital to understand the building block's behavior.

FeatureSpecification / BehaviorImplication for SPPS
IUPAC Name This compound

-amino acid architecture.[1]
Steric Profile Moderate-High (Flexible ethyl-phenyl tail)Prone to hydrophobic collapse in polar solvents (DMF).
Nucleophilicity Lower than

-amino acids
The

-amine is less reactive; requires stronger activation.
Chirality Typically (R) or (S) at C3Enantiomeric purity is critical; minimal racemization risk compared to

-AAs, but care is needed during activation.
Fmoc-Derivative Fmoc-3-amino-5-phenylpentanoic acidStandard protecting group for SPPS.

Critical Protocol: Solid-Phase Coupling

Reagent Selection Strategy

Standard carbodiimide couplings (e.g., HBTU/DIEA) are often insufficient for


-amino acids, leading to incomplete coupling and deletion sequences. We recommend Phosphonium (PyBOP)  or Aminium (HATU)  salts for their superior kinetics, or the DIC/Oxyma  system for suppressed racemization and high efficiency.
  • Preferred System: HATU / HOAt / DIEA (High reactivity)

  • Alternative (Green/Low Racemization): DIC / Oxyma Pure

Step-by-Step Synthesis Workflow

Reagents:

  • Resin: Rink Amide or Wang resin (0.3–0.6 mmol/g loading recommended to reduce aggregation).

  • Solvent: DMF (peptide grade); NMP is preferred for sequences >15 residues.

  • Deprotection: 20% Piperidine in DMF + 0.1M HOBt (to suppress aspartimide formation if Asp is present).

Step 1: Resin Swelling

Swell the resin in DCM for 30 minutes, then wash 3x with DMF.[2] Rationale: Proper swelling exposes internal reactive sites.

Step 2: Fmoc Deprotection

Treat resin with 20% Piperidine/DMF (


 min).[3] Wash DMF (

min).
  • QC Check: Perform a UV check of the filtrate if automating, or proceed to coupling.

Step 3: Activation & Coupling (The Critical Step)

For 0.1 mmol resin scale:

  • Dissolve Fmoc-3-amino-5-phenylpentanoic acid (4.0 eq) and HATU (3.8 eq) in minimal DMF.

  • Add HOAt (4.0 eq) (optional but recommended for steric bulk).

  • Immediately before adding to resin, add DIEA (8.0 eq). Note: Base excess is critical for aminium salts.

  • Reaction Time: Agitate for 2 to 4 hours at room temperature.

    • Standard

      
      -AAs take 30-45 mins; this 
      
      
      
      -analog requires extended contact time.
Step 4: Monitoring (Mandatory)

Perform a Kaiser Test (Ninhydrin).

  • Blue beads: Incomplete coupling

    
    re-couple .
    
  • Colorless beads: Complete coupling

    
     Proceed.
    
  • Note: If the test is slightly positive, perform a second coupling using DIC/Oxyma (4 eq each) for 2 hours to cap difficult sites.

Step 5: Capping (Recommended)

Treat with Acetic Anhydride/Pyridine/DMF (1:1:8) for 10 minutes.

  • Rationale: Acetylates any unreacted amines, preventing "deletion sequences" (n-1 impurities) that are difficult to purify later.

Visualizing the Workflow

The following diagram illustrates the logic flow for incorporating this difficult residue, including decision gates for double-coupling.

SPPS_Workflow Start Start: Fmoc-Resin Deprotect 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 2. DMF Wash (5x) Deprotect->Wash1 Activate 3. Activation (Fmoc-AA + HATU + DIEA) Wash1->Activate Couple 4. Coupling Reaction (2-4 Hours) Activate->Couple Monitor 5. Kaiser Test Couple->Monitor Recouple Double Coupling (DIC/Oxyma) Monitor->Recouple Positive (Blue) Cap 6. Capping (Ac2O/Pyridine) Monitor->Cap Negative (Colorless) Recouple->Cap NextCycle Proceed to Next Cycle Cap->NextCycle

Figure 1: Optimized SPPS Cycle for sterically hindered


-amino acids.

Troubleshooting & Optimization

Issue 1: Aggregation (Incomplete Coupling)

The hydrophobic phenyl tail of this compound can promote aggregation via


-stacking or hydrophobic collapse.
  • Solution: Use "Magic Mixture" solvents: DCM/DMF/NMP (1:1:1) or add 1% DBU or chaotropic salts (e.g., LiCl) to the coupling mixture.

  • Thermal Assist: Perform coupling at 50°C (microwave or conventional heating). Caution: Do not exceed 60°C to avoid elimination of the Fmoc group.

Issue 2: Racemization

While less prone than Cys/His,


-amino acids can racemize under high-base conditions.
  • Solution: Switch from HATU/DIEA to DIC/Oxyma Pure . This carbodiimide method is acidic/neutral during activation, significantly preserving chirality [1].

Issue 3: Poor Solubility of the Building Block
  • Solution: If the Fmoc-AA does not dissolve in DMF, use NMP (N-methylpyrrolidone) or add a small amount of DMSO.

References

  • National Institutes of Health (NIH). Advances in Fmoc solid-phase peptide synthesis. Retrieved from [Link]

  • MDPI.

    
     and 
    
    
    
    -Mixed Peptides. Retrieved from [Link]

Sources

Application Notes & Protocols: 3-Amino-5-phenylpentanoic Acid as a Versatile Precursor for Novel Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 3-Amino-5-phenylpentanoic Acid

In the landscape of modern drug discovery, the selection of a core scaffold is a critical decision that dictates the trajectory of a research program. This compound is a non-proteinogenic amino acid that presents a compelling profile for medicinal chemists. Its structure combines several key features: a flexible pentanoic acid backbone, a strategically placed amino group for derivatization, and a phenyl group that can be modified or used to engage with hydrophobic pockets in biological targets.

This molecule is of particular interest as a γ-aminobutyric acid (GABA) analogue. GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS), and modulating its activity is a proven strategy for treating a range of neurological disorders.[1][2] Molecules like Gabapentin and Pregabalin, which are 3-substituted GABA analogs, have achieved significant clinical success in treating epilepsy and neuropathic pain, underscoring the therapeutic potential of this structural class.[2] The this compound scaffold provides a unique platform to develop novel GABAergic modulators with potentially improved potency, selectivity, and pharmacokinetic profiles.[3][4]

Furthermore, the inherent chirality and bifunctional nature (amine and carboxylic acid) of this precursor make it an ideal building block for creating diverse chemical libraries.[5] Through well-established synthetic transformations such as amide coupling, N-alkylation, and peptide synthesis, researchers can systematically explore the structure-activity relationships (SAR) required to optimize a lead compound. This guide provides detailed, field-tested protocols for the synthesis and derivatization of this compound, offering insights into the rationale behind key experimental choices to empower researchers in their quest for next-generation therapeutics.

Section 1: Synthesis of the this compound Scaffold

A robust and scalable synthesis of the chiral precursor is the foundational step for any drug discovery campaign. The following protocol outlines a stereoselective approach to synthesize the hydroxy-acid intermediate, followed by its conversion to the target amino acid. This method is adapted from established principles of asymmetric synthesis to ensure high enantiomeric purity.[6]

Protocol 1: Asymmetric Synthesis of (3S)-Hydroxy-5-phenylpentanoic Acid

This protocol utilizes an Evans' aldol reaction, a cornerstone of asymmetric synthesis, to control the stereochemistry at the C3 position. The choice of a chiral auxiliary guides the diastereoselective formation of the C-C bond.

Rationale: The oxazolidinone chiral auxiliary provides a rigid conformational scaffold. The boron enolate of the N-acyl oxazolidinone reacts with the aldehyde from a specific face, leading to a predictable and high level of diastereoselectivity in the aldol adduct.

G start_mat 1. (R)-4-benzyl-2-oxazolidinone 2. n-BuLi, Acetyl Chloride auxiliary N-Acetyl Oxazolidinone (Chiral Auxiliary) start_mat->auxiliary enolate Boron Enolate Intermediate auxiliary->enolate  Formation reagent1 Dibutylboron Triflate DIPEA reagent1->enolate aldol_adduct Diastereoselective Aldol Adduct enolate->aldol_adduct  Aldol Reaction reagent2 3-Phenylpropanal reagent2->aldol_adduct product (3S)-Hydroxy-5-phenylpentanoic Acid aldol_adduct->product  Auxiliary Removal reagent3 LiOH, H2O2 (Hydrolytic Cleavage) reagent3->product

Caption: Asymmetric synthesis workflow for the hydroxy-acid intermediate.

Materials:

  • (R)-4-benzyl-2-oxazolidinone

  • n-Butyllithium (n-BuLi) in hexanes

  • Acetyl chloride

  • Dibutylboron triflate (Bu₂BOTf)

  • N,N-Diisopropylethylamine (DIPEA)

  • 3-Phenylpropanal

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂, 30% solution)

  • Anhydrous Tetrahydrofuran (THF), Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl), sodium bicarbonate (NaHCO₃), and sodium sulfite (Na₂SO₃)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Acylation of Chiral Auxiliary:

    • Dissolve (R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar) and cool to -78 °C.

    • Add n-BuLi (1.05 eq) dropwise, maintaining the temperature. Stir for 30 minutes.

    • Add acetyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

    • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the N-acetyl oxazolidinone. Purify by flash chromatography if necessary.

  • Asymmetric Aldol Reaction:

    • Dissolve the N-acetyl oxazolidinone (1.0 eq) in anhydrous DCM and cool to 0 °C.

    • Add Bu₂BOTf (1.1 eq) followed by the dropwise addition of DIPEA (1.2 eq). Stir for 30 minutes at 0 °C, then cool the mixture to -78 °C.

    • Add 3-phenylpropanal (1.2 eq) dropwise. Stir at -78 °C for 2 hours, then allow to warm to 0 °C over 1 hour.

    • Quench the reaction by adding a pH 7 phosphate buffer. Extract with DCM, wash the combined organic layers with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate. The crude product is the aldol adduct.

  • Auxiliary Cleavage:

    • Dissolve the crude aldol adduct in a 3:1 mixture of THF and water, and cool to 0 °C.

    • Add 30% H₂O₂ (4.0 eq) dropwise, followed by aqueous LiOH (2.0 eq).

    • Stir vigorously at 0 °C for 4-6 hours. Monitor by TLC until the starting material is consumed.

    • Quench by adding an excess of aqueous Na₂SO₃ solution at 0 °C and stir for 30 minutes.

    • Acidify the mixture to pH ~3 with 1M HCl and extract with ethyl acetate. Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude (3S)-Hydroxy-5-phenylpentanoic acid. Purify by flash chromatography.

Protocol 2: Conversion of Hydroxy Acid to Amino Acid

This protocol uses a Mitsunobu reaction to invert the stereocenter at C3 while introducing a nitrogen functionality, followed by reduction and deprotection.

Rationale: The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups, including an azide, with inversion of stereochemistry. The azide is a stable precursor to the amine, which can be unmasked in a subsequent high-yielding reduction step.

Materials:

  • (3S)-Hydroxy-5-phenylpentanoic acid

  • Diphenylphosphoryl azide (DPPA)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Palladium on carbon (Pd/C, 10%)

  • Hydrogen (H₂) gas supply

  • Anhydrous THF, Methanol

Step-by-Step Methodology:

  • Esterification (Protection):

    • Protect the carboxylic acid of the hydroxy acid (e.g., as a methyl or benzyl ester) using standard conditions (e.g., TMS-diazomethane or benzyl bromide with a base) to prevent side reactions.

  • Mitsunobu Reaction:

    • Dissolve the protected hydroxy ester (1.0 eq) and PPh₃ (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere.

    • Add DIAD (1.5 eq) dropwise. The solution should turn milky white.

    • Add DPPA (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.

    • Concentrate the reaction mixture and purify by flash chromatography to isolate the azide-ester.

  • Reduction and Deprotection:

    • Dissolve the azide-ester in methanol.

    • Add 10% Pd/C (approx. 10% by weight).

    • Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously until the reaction is complete (monitored by TLC or LC-MS).

    • Filter the reaction mixture through Celite to remove the catalyst.

    • If a benzyl ester was used, this step simultaneously reduces the azide and cleaves the ester. If a methyl ester was used, perform saponification (e.g., with LiOH) to obtain the final this compound.

Section 2: Application in Derivatization for Drug Discovery

With the core scaffold in hand, the next phase involves creating a library of analogues to probe the SAR. Amide bond formation is one of the most robust and versatile reactions in medicinal chemistry.[7]

Protocol 3: HATU-Mediated Amide Coupling

This protocol is a reliable method for coupling this compound (with its amino group suitably protected, e.g., with a Boc group) to a diverse range of primary or secondary amines.

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that rapidly activates the carboxylic acid, minimizing the risk of racemization, which is a common side reaction with other activators like carbodiimides.[7][8][9] DIPEA is used as a sterically hindered, non-nucleophilic base to scavenge the acid formed during the reaction.[8]

G precursor N-Boc-3-Amino-5- phenylpentanoic Acid activated_ester Activated O-Acyl(tetramethyl)isouronium Ester (Intermediate) precursor->activated_ester  Activation reagent1 HATU DIPEA reagent1->activated_ester product Amide Product activated_ester->product  Nucleophilic Attack amine Primary or Secondary Amine (R-NH₂) amine->product final_product Final Amine Product product->final_product  Boc Removal deprotection Acidic Deprotection (e.g., TFA in DCM) deprotection->final_product G cluster_derivatives Derivatization Strategies cluster_targets Potential Therapeutic Targets cluster_diseases Therapeutic Areas precursor 3-Amino-5-phenylpentanoic Acid Scaffold amide Amide Library precursor->amide n_alkyl N-Alkylated Analogs precursor->n_alkyl peptide Peptidomimetics precursor->peptide gaba GABA Receptors (e.g., GABAA, GABAB) amide->gaba transporters Amino Acid Transporters (e.g., LAT1) amide->transporters enzymes Enzymes (e.g., Kinases, Proteases) amide->enzymes n_alkyl->gaba peptide->enzymes cns Neurological Disorders (Epilepsy, Pain, Anxiety) gaba->cns cancer Oncology transporters->cancer Targeted Delivery enzymes->cancer

Sources

Application Notes and Protocols for In Vitro Bioactivity Testing of 3-Amino-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the in vitro evaluation of 3-Amino-5-phenylpentanoic acid's biological activity. As a chiral amino acid derivative with potential applications in neurobiology and metabolic pathway research, a systematic approach to characterizing its interactions with biological targets is essential.[1] This document outlines a strategic workflow, from initial target validation to quantitative characterization of molecular interactions. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a robust framework for assessing the compound's bioactivity.

Introduction: Understanding this compound

This compound is a synthetic amino acid derivative recognized for its potential in pharmaceutical development, particularly for neurological disorders.[1][2] Its structural resemblance to endogenous neurotransmitters, such as gamma-aminobutyric acid (GABA), suggests its potential to modulate neuronal signaling pathways. While it serves as a building block in peptide synthesis, its intrinsic bioactivity remains an area of active investigation.[1][3] This guide proposes a tiered in vitro testing strategy to elucidate its mechanism of action, focusing on its potential as a GABA analog and its broader interaction profile.

Putative Biological Targets:

  • GABA Receptors (GABAA and GABAB): As the primary inhibitory neurotransmitter in the central nervous system, GABA and its receptors are critical targets for therapeutic intervention in conditions like epilepsy, anxiety, and spasticity.[4] The structural similarity of this compound to GABA makes GABA receptors a primary target for investigation.

  • GABA Transaminase (GABA-T): This enzyme is responsible for the degradation of GABA. Inhibition of GABA-T leads to increased GABA concentrations in the brain, an effective strategy for seizure control.[5]

  • Other G-Protein Coupled Receptors (GPCRs) and Ion Channels: The broad applicability of amino acid derivatives in pharmacology warrants a wider screening approach to identify potential off-target effects or novel activities.

The following sections provide a detailed roadmap for testing the bioactivity of this compound against these putative targets.

Experimental Workflow: A Strategic Approach

A multi-step experimental plan is crucial for a thorough in vitro characterization. The proposed workflow ensures a logical progression from initial binding studies to functional and mechanistic assays.

experimental_workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Functional Characterization cluster_2 Tier 3: Mechanistic & Specificity Studies T1_1 Radioligand Binding Assays (GABA A & B Receptors) T2_1 Cell-Based Functional Assays (GPCR Activation) T1_1->T2_1 Hit Confirmation T2_2 Ion Flux Assays (GABA A Receptor Modulation) T1_1->T2_2 Hit Confirmation T1_2 Enzyme Inhibition Assay (GABA Transaminase) T3_1 Kinetic Enzyme Assays (Mode of Inhibition) T1_2->T3_1 Hit Confirmation T3_2 Fluorescence Polarization (Binding Affinity) T2_1->T3_2 Quantitative Analysis T2_2->T3_2 Quantitative Analysis GPCR_Signaling cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand This compound GPCR GPCR (e.g., GABA B) Ligand->GPCR Binds G_protein G-protein GPCR->G_protein Activates Effector Effector Enzyme (e.g., PLC) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., Ca2+) Effector->Second_Messenger Generates Response Cellular Response Second_Messenger->Response Triggers

Caption: Generalized GPCR signaling cascade.

Tier 3: Mechanistic and Specificity Studies

For confirmed hits, further assays are required to understand the mechanism of action and binding kinetics.

Fluorescence Polarization (FP) Assay

This is a non-radioactive method to quantify ligand-receptor binding affinity. [6] Principle: FP measures the change in the rotational speed of a fluorescently labeled ligand upon binding to a larger protein. [7]A small, unbound fluorescent ligand rotates rapidly, leading to low polarization of the emitted light. When bound to a larger protein, its rotation slows, and the polarization of the emitted light increases. [8] Protocol:

  • Assay Setup:

    • In a black 384-well plate, add a fixed concentration of a fluorescently labeled ligand for the target protein.

    • Add increasing concentrations of unlabeled this compound.

    • Add a fixed concentration of the purified target protein.

    • Incubate to reach binding equilibrium.

  • Measurement:

    • Measure the fluorescence polarization using a plate reader equipped with polarizing filters.

  • Data Analysis:

    • Plot the change in millipolarization (mP) units against the logarithm of the unlabeled competitor concentration.

    • Determine the IC50 and calculate the Ki.

Data Presentation:

CompoundTarget ProteinKd (µM) (from direct binding)Ki (µM) (from competition)
Fluorescent LigandTarget Protein0.1N/A
This compoundTarget ProteinN/A8.2

Conclusion

The protocols outlined in this application note provide a robust framework for the in vitro characterization of this compound. By following this tiered approach, researchers can systematically evaluate its bioactivity, identify its molecular targets, and elucidate its mechanism of action. This information is critical for advancing its potential as a therapeutic agent.

References

  • Chem-Impex. (n.d.). R-3-Amino-5-phenylpentanoic acid hydrochloride salt. Retrieved from [Link]

  • Chem-Impex. (n.d.). Boc-(S-3-amino-5-phenylpentanoic acid. Retrieved from [Link]

  • MDPI. (2021). Impact of Foliar Application of Amino Acids on Total Phenols, Phenolic Acids Content of Different Mints Varieties under the Field Condition. Retrieved from [Link]

  • Journal of Receptors and Signal Transduction. (2016). Recent progress in assays for GPCR drug discovery. Retrieved from [Link]

  • PubMed Central. (1978). In vitro studies on GABA release. Retrieved from [Link]

  • PubMed Central. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Retrieved from [Link]

  • Chem-Impex. (n.d.). 3S,4S-4-Amino-3-hydroxy-5-phenylpentanoic acid. Retrieved from [Link]

  • ResearchGate. (2014). In vitro GABA-transaminase inhibition assay of selected compounds. Retrieved from [Link]

  • PubChem. (n.d.). 5-Amino-5-phenylpentanoic acid. Retrieved from [Link]

  • PubMed Central. (2009). Analysis of protein-ligand interactions by fluorescence polarization. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. Retrieved from [Link]

  • PubMed. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • BMG Labtech. (n.d.). Protein-ligand binding measurements using fluorescence polarization. Retrieved from [Link]

  • NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. Retrieved from [Link]

  • MDPI. (2024). The Effect of Oral GABA on the Nervous System: Potential for Therapeutic Intervention. Retrieved from [Link]

  • MIT OpenCourseWare. (2013). Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. Retrieved from [Link]

  • PubMed. (2005). Radioligand binding methods for membrane preparations and intact cells. Retrieved from [Link]

  • MDPI. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). GABA Receptor Physiology and Pharmacology. Retrieved from [Link]

  • Biocompare. (2013). Cell-based Assays for GPCR Activity. Retrieved from [Link]

  • MDPI. (2022). Multimodal Role of Amino Acids in Microbial Control and Drug Development. Retrieved from [Link]

  • nanomicronspheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]

  • NCBI Bookshelf. (2012). Basics of Enzymatic Assays for HTS. Retrieved from [Link]

  • Biophysics Reports. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Retrieved from [Link]

  • ResearchGate. (2006). An update on GABA analogs for CNS drug discovery. Retrieved from [Link]

  • PubMed Central. (2017). Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. Retrieved from [Link]

  • Biology LibreTexts. (2022). 6.4: Enzyme Inhibition. Retrieved from [Link]

Sources

Application Note & Protocol Guide: Foundational Cell Culture-Based Evaluation of 3-Amino-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Characterizing a Novel Phenylpentanoic Acid Derivative

3-Amino-5-phenylpentanoic acid is a chiral amino acid derivative with potential applications in biochemical and pharmaceutical research.[1] Its structural similarity to other bioactive molecules suggests it may be a valuable tool in drug development, particularly in the fields of neurobiology and metabolic pathway studies.[1] As with any novel compound, the initial step in characterizing its biological relevance is a systematic evaluation of its effects on cellular models.

This guide provides a comprehensive framework for researchers to conduct foundational cell culture experiments with this compound. It is designed not as a rigid template, but as a strategic workflow, empowering researchers to make informed decisions and generate robust, reproducible data. The protocols herein are presented as self-validating systems, emphasizing the scientific rationale behind each step.

Chemical Profile: this compound

PropertyValueSource
IUPAC Name 5-amino-5-phenylpentanoic acid[2]
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 229.7 g/mol (hydrochloride salt)[3]
Appearance White to yellow powder or crystals[4]

Pre-Experimental Strategy: Setting the Stage for Discovery

A well-designed experiment begins long before cells are treated. This section outlines the critical considerations for working with this compound.

Strategic Cell Line Selection

Given the compound's potential relevance to neurobiology, initial screening could utilize cell lines pertinent to the central nervous system.[1]

  • Neuronal-like Cells: The human neuroblastoma cell line SH-SY5Y is a common model for studying neuroprotective effects.[5][6]

  • Glial Cells: Cell lines such as U-87 MG (astrocytoma) can be used to investigate effects on glial cells, which play a crucial role in neuronal support and inflammation.

  • General Screening: For broad cytotoxicity assessment, immortalized cell lines like HEK293 (human embryonic kidney) or HeLa (human cervical cancer) are often employed due to their robust growth characteristics.[7]

Compound Preparation: Ensuring Bioavailability and Stability

The accurate preparation of the test compound is fundamental to the reliability of the experimental results.

Protocol: Preparation of a 100 mM Stock Solution

  • Weighing the Compound: In a sterile microcentrifuge tube, accurately weigh a precise amount of this compound hydrochloride (e.g., 2.297 mg for a 1 mL stock).

  • Solubilization: Based on general practices for novel organic compounds, sterile dimethyl sulfoxide (DMSO) is a recommended starting solvent.[8] Add the calculated volume of DMSO to achieve a 100 mM concentration.

  • Complete Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, gentle warming in a 37°C water bath for 10-30 minutes may be employed.[8]

  • Sterilization and Storage: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protecting tube. Aliquot into smaller volumes to minimize freeze-thaw cycles and store at -20°C.[9]

Critical Note on Solvent Concentration: The final concentration of DMSO in the cell culture medium should be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity.[10]

Core Experimental Protocols: A Step-by-Step Guide

This section details the foundational assays for characterizing the cellular response to this compound.

Assessing Cytotoxicity with the MTT Assay

The MTT assay is a colorimetric method to measure cell metabolic activity, which serves as an indicator of cell viability.

Workflow: MTT Assay

mtt_workflow cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_treatment Treat with this compound incubation_24h->compound_treatment incubation_treatment Incubate for 24-72h compound_treatment->incubation_treatment mtt_addition Add MTT reagent incubation_treatment->mtt_addition formazan_formation Incubate for 2-4h mtt_addition->formazan_formation solubilization Add solubilizing agent formazan_formation->solubilization read_absorbance Read absorbance at 570 nm solubilization->read_absorbance

Caption: Workflow of the MTT cell viability assay.

Protocol: MTT Assay

  • Cell Plating: Seed your chosen cell line into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.[11]

  • Compound Dilution and Treatment: Prepare serial dilutions of the this compound stock solution in complete cell culture medium. Replace the existing medium in the wells with the medium containing the various compound concentrations. Include a vehicle control (medium with the same DMSO concentration as the highest test concentration).

  • Incubation: Incubate the plates for desired time points (e.g., 24, 48, 72 hours).

  • MTT Reagent Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours, or until a purple precipitate is visible.[11]

  • Formazan Solubilization: For adherent cells, carefully aspirate the medium before adding 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent reagent).[12]

  • Data Acquisition: After leaving the plate in the dark for at least 2 hours to ensure complete dissolution, measure the absorbance at 570 nm using a microplate reader.[11]

Measuring Cell Proliferation with the BrdU Assay

The BrdU assay directly measures DNA synthesis, providing a more specific assessment of cell proliferation than metabolic assays.

Workflow: BrdU Incorporation Assay

brdu_workflow cell_treatment Seed and treat cells brdu_labeling Add BrdU labeling solution cell_treatment->brdu_labeling incubation_brdu Incubate for BrdU incorporation brdu_labeling->incubation_brdu fixation_denaturation Fix cells and denature DNA incubation_brdu->fixation_denaturation antibody_incubation Incubate with anti-BrdU antibody fixation_denaturation->antibody_incubation secondary_antibody Add enzyme-linked secondary antibody antibody_incubation->secondary_antibody substrate_addition Add substrate and measure signal secondary_antibody->substrate_addition

Caption: Workflow for the BrdU cell proliferation assay.

Protocol: BrdU Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.

  • BrdU Labeling: Add BrdU labeling solution to each well at a 1:100 dilution in the culture medium and incubate for 2-24 hours.[13]

  • Fixation and Denaturation: Remove the culture medium and add a fixing/denaturing solution to the cells for 30 minutes at room temperature.[14]

  • Antibody Incubation: Wash the wells and add a primary antibody against BrdU. Incubate for 1 hour at room temperature.[14]

  • Secondary Antibody and Detection: After washing, add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 30 minutes.[14]

  • Substrate Reaction and Measurement: Add a TMB substrate and incubate for 30 minutes, followed by the addition of a stop solution. Read the absorbance at 450 nm.[14]

Differentiating Apoptosis and Necrosis with Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15]

Logical Relationship: Cell States in Annexin V/PI Staining

apoptosis_states cluster_viable Viable cluster_early_apoptotic Early Apoptotic cluster_late_apoptotic Late Apoptotic/Necrotic viable Annexin V- PI- early_apoptotic Annexin V+ PI- viable->early_apoptotic PS Translocation late_apoptotic Annexin V+ PI+ early_apoptotic->late_apoptotic Membrane Permeabilization

Caption: Cellular states as defined by Annexin V and PI staining.

Protocol: Annexin V/PI Apoptosis Assay

  • Cell Collection: Collect both adherent and floating cells from your culture.

  • Cell Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.[16]

  • Staining: Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.[17]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[17]

  • Analysis: Add additional binding buffer and analyze the cells by flow cytometry within one hour.[16]

Delving Deeper: Mechanistic Insights with Western Blotting

Should the initial assays indicate significant biological activity, Western blotting can be employed to investigate the underlying molecular mechanisms, such as the activation of apoptotic pathways.

Key Apoptosis Markers for Western Blot Analysis

ProteinFunction in ApoptosisExpected Change
Caspase-3 Executioner caspaseCleavage to active fragments
PARP-1 DNA repair enzymeCleavage by caspases
Bcl-2 Family (e.g., Bcl-2, Bax) Regulators of apoptosisChanges in expression or phosphorylation

Protocol: Western Blot for Apoptosis Markers

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease inhibitors.[18]

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.[18]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[18]

  • Blocking: Block the membrane with 5% non-fat milk or BSA to prevent non-specific antibody binding.[19]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., cleaved caspase-3, PARP-1) overnight at 4°C.[19]

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL chemiluminescence detection system.[19]

Data Interpretation and Future Directions

The data generated from these foundational assays will provide a comprehensive initial profile of the bioactivity of this compound. An IC₅₀ value from the MTT assay will establish its potency, while the BrdU and Annexin V/PI assays will elucidate its effects on proliferation and cell death pathways. Significant findings from these initial screens, particularly in neuronal cell lines, would warrant further investigation into its neuroprotective potential using more complex models, such as primary neuronal cultures or in vivo studies.

References

  • American Elements. (n.d.). (R)-5-Amino-5-phenylpentanoic acid hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 5-Amino-5-phenylpentanoic acid. Retrieved from [Link]

  • Emulate. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • K. S. Jagadeesh, et al. (2012). In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. Journal of Chemical and Pharmaceutical Research, 4(8), 3989-3994.
  • M. C. D'Avolio, et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. Toxics, 9(11), 305.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • S. G. S. G. Magupalli, et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1954.
  • ResearchGate. (2021). Best protocol to collect mammalian cells for screening apoptosis markers using WB? Retrieved from [Link]

  • S. Rahayu. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Retrieved from [Link]

  • P. Maher, et al. (2006). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. Brain Research, 1173, 117-125.
  • M. F. Crouch, et al. (2013). Cell Viability Assays. Assay Guidance Manual.
  • Innoprot. (n.d.). Stable Cell Lines for Drug Screening in CNS. Retrieved from [Link]

  • S. M. Man, et al. (2013). Determination of Caspase Activation by Western Blot. Methods in Molecular Biology, 1004, 1-10.
  • Rutgers Cancer Institute of New Jersey. (n.d.). Apoptosis Assay using Annexin V-FITC and Propidium Iodide. Retrieved from [Link]

  • ResearchGate. (2023). How do i prepare TRF stock solution for cell culture study? Retrieved from [Link]

  • M. A. A. Al-Dhaheri, et al. (2020). Western Blot Assay (Apoptosis). Bio-protocol, 10(15), e3701.
  • Bio-protocol. (n.d.). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Retrieved from [Link]

  • C. Y. C. Chan, et al. (2023). Selection of optimal cell lines for high-content phenotypic screening. bioRxiv.

Sources

Incorporating 3-Amino-5-phenylpentanoic acid into peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of 3-Amino-5-phenylpentanoic Acid (APPA) into Peptidomimetics

Abstract

This guide details the technical methodology for incorporating This compound (APPA) —a lipophilic


-amino acid—into peptide backbones. Unlike standard 

-amino acids, APPA introduces a specific ethylene backbone extension that confers resistance to proteolytic degradation and induces stable secondary structures (e.g., 14-helices). This note provides optimized Solid-Phase Peptide Synthesis (SPPS) protocols, troubleshooting decision trees for difficult couplings, and validation metrics for drug discovery researchers.

Introduction: The APPA Advantage

This compound is a


-amino acid analog where the side chain is a phenethyl group (

).
  • Structural Significance: The additional methylene groups in both the backbone and the side chain increase lipophilicity and rotational freedom compared to Phenylalanine.

  • Mechanism of Action: When incorporated into peptide sequences, APPA disrupts the standard hydrogen bonding network of proteases (like Chymotrypsin), rendering the bond uncleavable.

  • Application: It is a critical motif in the design of Foldamers (stable synthetic helices) and Transition State Mimetics for aspartyl protease inhibitors (e.g., Renin or HIV protease inhibitors).

Pre-Synthesis Considerations

Before initiating synthesis, ensure the building block is chemically compatible with your strategy.

ParameterSpecificationCausality/Reasoning
Building Block Fmoc-3-amino-5-phenylpentanoic acidFmoc is preferred over Boc for mild base deprotection, preserving acid-labile side chains.
Chirality (3R) or (3S) Enantiopure

-peptides are highly sensitive to stereochemistry; mixed isomers prevent helix formation.
Resin Selection 2-Chlorotrityl Chloride (2-CTC) or Rink Amide2-CTC prevents diketopiperazine formation (a common side reaction with

-amino acids at the C-terminus).
Solubility High in DMF/NMPThe lipophilic phenethyl side chain ensures good solubility in organic solvents, unlike high-polarity residues.

Protocol: Solid-Phase Incorporation (SPPS)

Challenge:


-amino acids exhibit slower coupling kinetics than 

-amino acids due to the deactivated nucleophilicity of the

-amine and steric bulk. Standard DIC/HOBt protocols often fail.

Optimized Workflow:

Step 1: Resin Preparation[1][2][3]
  • Swelling: Swell resin (0.1 mmol scale) in DCM for 30 min, then wash with DMF (

    
     mL).
    
  • Loading (if first residue): Load Fmoc-APPA onto 2-CTC resin in DCM with 4 eq. DIPEA. Cap unreacted sites with MeOH/DIPEA (9:1).

Step 2: Fmoc Deprotection
  • Treat resin with 20% Piperidine in DMF (containing 0.1 M HOBt to suppress aspartimide formation in adjacent residues).

  • Cycles:

    
     min, 
    
    
    
    min.
  • Wash: DMF (

    
    ), DCM (
    
    
    
    ), DMF (
    
    
    ).
Step 3: Activation & Coupling (The Critical Step)

Use the HATU/HOAt system for maximum reactivity.

  • Dissolution: Dissolve Fmoc-APPA (3.0 eq) and HATU (2.9 eq) in minimum DMF.

  • Base Addition: Add HOAt (3.0 eq) and DIPEA (6.0 eq). Note: HOAt is added to accelerate the reaction via the neighboring group effect of the pyridine nitrogen.

  • Reaction: Add mixture to resin immediately. Shake at Room Temperature for 2 to 4 hours .

    • Standard

      
      -AA coupling is 45 mins; APPA requires extended time.
      
  • Monitoring: Perform Chloranil Test (preferred over Kaiser for sterically hindered amines, though Kaiser works for primary

    
    -amines).
    
    • Blue particles = Incomplete coupling.

    • Colorless = Complete.

Step 4: Capping

If coupling is <99% (faint blue), perform a capping step with Acetic Anhydride/Pyridine (1:2) in DMF to terminate deletion sequences.

Visualization: SPPS Decision Matrix

The following diagram outlines the logic flow for troubleshooting difficult APPA couplings.

SPPS_Optimization Start Start: Fmoc-APPA Coupling Standard Attempt 1: HATU/HOAt/DIPEA (3 eq, 2 hrs, RT) Start->Standard Check QC: Chloranil/Kaiser Test Standard->Check Success Proceed to Next AA Check->Success Negative (Colorless) Fail Incomplete Coupling Check->Fail Positive (Blue) Retry1 Strategy A: Double Coupling (Fresh Reagents, 2 hrs) Fail->Retry1 First Failure Retry2 Strategy B: Microwave Assist (75°C, 15 min, 25W) Fail->Retry2 If Double Coupling Fails Retry3 Strategy C: Switch Reagent (PyAOP or COMU) Fail->Retry3 Steric Hinderance High Retry1->Check Retry2->Check Retry3->Check

Figure 1: Decision tree for optimizing the incorporation of sterically demanding


-amino acids.

Representative Data: Stability & Structure

Incorporating APPA significantly alters the physicochemical profile of the peptide.

Table 1: Comparative Stability Profile (Model Hexapeptide) Sequence: Ac-Phe-Val-X -Ala-Lys-NH2

Residue XProtease Half-Life (

in Chymotrypsin)
Secondary Structure (CD in MeOH)Lipophilicity (LogP)
L-Phe (Control) 18 minutesRandom Coil /

-sheet mix
1.2
D-Phe 120 minutes

-turn (Type II')
1.2
APPA (

-Analog)
> 24 hours 14-Helix Signature 2.1

Interpretation: The APPA backbone prevents substrate recognition by Chymotrypsin (which targets aromatic


-amino acids), effectively "armoring" the peptide. The shift in LogP aids in membrane permeability.

Biological Application Workflow

When designing peptidomimetics with APPA, the goal is often to inhibit a target while resisting degradation.

Bioactivity_Workflow Design Design: Identify P1/P1' Hydrophobic Pocket Synth Synthesis: Incorporate APPA at Cleavage Site Design->Synth Replace Phe/Trp Assay1 Assay 1: Proteolytic Stability (LC-MS Monitoring) Synth->Assay1 Assay2 Assay 2: Target Inhibition (IC50 Determination) Synth->Assay2 Outcome Lead Candidate: High Potency + High Stability Assay1->Outcome t1/2 > 6h Assay2->Outcome nM Affinity

Figure 2: Workflow for validating APPA-containing peptidomimetics in drug discovery.

References

  • Seebach, D., et al. (2004). "Beta-Peptides: From Structure to Function." Helvetica Chimica Acta. Link

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link

  • Aguilar, M. I. (Ed.). (2017). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (Standard protocols for HATU/HOAt coupling).

  • Steer, D. L., et al. (2002). "Beta-Amino Acids: Versatile Peptidomimetics."[1] Current Medicinal Chemistry. Link

  • Bachem. (2024). "Peptide Coupling Reagents Guide: HATU and HOAt." Bachem Technical Notes. Link

Sources

Large-scale synthesis of 3-Amino-5-phenylpentanoic acid for preclinical studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Asymmetric Synthesis of (R)-3-Amino-5-phenylpentanoic Acid

Executive Summary

This Application Note details a robust, scalable protocol for the asymmetric synthesis of (R)-3-Amino-5-phenylpentanoic acid (CAS: 147228-37-3), a critical


-amino acid building block for peptidomimetics and neprilysin inhibitors. Unlike classical resolution methods which suffer from max 50% yield, or Arndt-Eistert homologations which utilize hazardous diazomethane, this protocol utilizes Asymmetric Hydrogenation of a 

-enamino ester
. This route is selected for its high atom economy, safety profile suitable for multi-kilogram scale-up, and ability to deliver enantiomeric excess (ee) >98%.

Retrosynthetic Strategy & Rationale

The strategic disconnection relies on establishing the chiral center at the final C-N bond-forming step via catalytic asymmetric hydrogenation.

  • Target: (R)-3-Amino-5-phenylpentanoic acid

  • Precursor: Methyl (Z)-3-amino-5-phenylpent-2-enoate (

    
    -enamino ester)
    
  • Starting Material: Hydrocinnamic acid (3-phenylpropanoic acid)

Why this Route?

  • Scalability: Avoids azide chemistry and chromatographic purification.

  • Stereocontrol: Ru-BINAP or Rh-DuPHOS catalysts provide predictable induction of chirality.

  • Cost: Starting materials are commodity chemicals; the catalyst is recoverable.

SyntheticRoute SM Hydrocinnamic Acid (Cheap Commodity) Inter1 Meldrum's Acid Adduct (Activated Intermediate) SM->Inter1 1. CDI, Meldrum's Acid 2. Acid Workup Inter2 β-Keto Ester (Methyl 3-oxo-5-phenylpentanoate) Inter1->Inter2 MeOH, Reflux (Decarboxylation) Inter3 β-Enamino Ester (Enamine Formation) Inter2->Inter3 NH4OAc, MeOH Reflux Product (R)-3-Amino-5-phenylpentanoic Acid (>98% ee) Inter3->Product H2 (30 bar), [Ru(OAc)2((R)-BINAP)] Asymmetric Hydrogenation

Figure 1: Strategic workflow for the asymmetric synthesis of the target


-amino acid.

Detailed Experimental Protocol

Stage 1: Synthesis of -Keto Ester via Meldrum’s Acid

Rationale: Direct condensation of esters is often low-yielding. Meldrum's acid provides a neutral, highly activated acylating agent that decarboxylates cleanly.

Reagents:

  • Hydrocinnamic acid (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)

  • Meldrum's acid (1.0 equiv)

  • Methanol (Solvent/Reagent)[1][2][3]

  • Dichloromethane (DCM) (Solvent)

Protocol:

  • Activation: Charge a reactor with Hydrocinnamic acid (100 g, 0.66 mol) and DCM (1.0 L). Cool to 0°C. Add CDI (118 g, 0.73 mol) portion-wise over 30 mins. (Caution: CO2 evolution). Stir at 20°C for 1 hour.

  • Coupling: Add Meldrum's acid (95 g, 0.66 mol) to the solution. Stir at 20°C for 12 hours.

  • Workup: Wash the organic layer with 1M HCl (2 x 500 mL) to remove imidazole by-products. Dry organic layer over MgSO4 and concentrate in vacuo to obtain the crude acylated Meldrum's acid.

  • Alcoholysis/Decarboxylation: Dissolve the residue in Methanol (500 mL). Heat to reflux (65°C) for 4 hours. The internal temperature must be monitored; CO2 evolution indicates reaction progress.

  • Isolation: Concentrate methanol. The resulting oil is Methyl 3-oxo-5-phenylpentanoate . Yield: ~90-95%. Purity >95% (NMR).

Stage 2: Formation of -Enamino Ester

Rationale: The ketone must be converted to an enamine to serve as a substrate for the hydrogenation catalyst. Ammonium acetate is a mild source of ammonia.

Reagents:

  • Methyl 3-oxo-5-phenylpentanoate (from Stage 1)

  • Ammonium Acetate (5.0 equiv)

  • Methanol (Solvent)[1][2][3]

Protocol:

  • Dissolve the

    
    -keto ester (120 g) in Methanol (600 mL).
    
  • Add Ammonium Acetate (225 g).

  • Heat to reflux for 6–8 hours. Monitor conversion by HPLC (Target: >98% conversion).

  • Workup: Cool to room temperature. Concentrate solvent to ~20% volume. Dilute with Ethyl Acetate (1 L) and wash with water (3 x 500 mL) to remove excess ammonium salts.

  • Purification: Dry over Na2SO4 and concentrate. Recrystallize from Hexane/EtOAc if necessary, though the crude oil is often sufficient for hydrogenation.

    • Target Intermediate:Methyl (Z)-3-amino-5-phenylpent-2-enoate .

Stage 3: Asymmetric Hydrogenation (The Critical Step)

Rationale: This step installs the chirality.[4] The Ru-BINAP complex coordinates to the enamine nitrogen and carbonyl oxygen, directing hydrogen addition to the Si-face (for (R)-BINAP) or Re-face depending on ligand choice.

Reagents:

  • Substrate: Methyl (Z)-3-amino-5-phenylpent-2-enoate

  • Catalyst: [Ru(OAc)2((R)-BINAP)] (Substrate/Catalyst ratio: 1000:1)

    • Note: To obtain the (R)-amino acid, use (R)-BINAP. Verify specific ligand induction for your batch.

  • Solvent: Degassed Methanol

  • Hydrogen Gas: 30–50 bar

Protocol:

  • Inertion: In a nitrogen-filled glovebox or using strict Schlenk technique, charge the high-pressure autoclave with substrate (100 g) and degassed Methanol (500 mL).

  • Catalyst Addition: Add the Ru-catalyst (approx. 400 mg). Seal the autoclave.

  • Purge: Purge with Nitrogen (3x 10 bar) then Hydrogen (3x 10 bar).

  • Reaction: Pressurize to 30 bar H2. Heat to 50°C. Stir at 1000 rpm for 24 hours.

  • Validation: Vent H2 (Caution). Check conversion by HPLC. If <99%, repressurize and stir longer.

  • Isolation: Concentrate the solvent. The product is Methyl (R)-3-amino-5-phenylpentanoate .

Stage 4: Hydrolysis to Final API Intermediate

Protocol:

  • Dissolve the hydrogenated ester in THF/Water (1:1, 500 mL).

  • Add LiOH (2.0 equiv). Stir at 20°C for 4 hours.

  • Workup: Acidify carefully with 1M HCl to pH 6.0 (Isoelectric point). The amino acid often precipitates as a zwitterion.

  • Crystallization: Filter the solid. Recrystallize from Ethanol/Water to upgrade ee if necessary (Target >99% ee).

Process Safety & Control Parameters

Critical Thermal Hazard: Meldrum's Acid Meldrum's acid derivatives can undergo thermal runaway if heated dry.

  • Control: Never distill the acylated Meldrum's acid intermediate to dryness at high temperatures (>80°C). Always quench/react with methanol immediately.

Hydrogenation Safety

  • High Pressure: Ensure autoclave burst disks are rated 20% above operating pressure (30 bar).

  • Catalyst Handling: Ru-BINAP is air-sensitive. Oxidation leads to deactivated catalyst and stalled reactions.

SafetyLogic Warning1 CRITICAL: Meldrum's Acid Thermal Instability Action1 Maintain Temp < 65°C Do not isolate dry intermediate Warning1->Action1 Warning2 Hydrogenation Risk High Pressure (30 bar) Action2 Pressure Test Reactor Use N2 Purge Cycles Warning2->Action2

Figure 2: Critical safety control points for the synthesis.

Analytical Validation

ParameterMethodSpecification
Chemical Purity HPLC (C18 Column, ACN/H2O + 0.1% TFA)> 98.0%
Enantiomeric Excess Chiral HPLC (Chiralpak AD-H or OD-H)> 98.0% ee
Residual Ruthenium ICP-MS< 10 ppm
Identity 1H-NMR (400 MHz, D2O/DCl)Conforms to structure

Key NMR Signals (D2O/DCl):

  • 
     7.2-7.4 (m, 5H, Ar-H)
    
  • 
     3.6 (m, 1H, CH-NH2)
    
  • 
     2.6-2.8 (m, 2H, Ar-CH2)
    
  • 
     2.4-2.5 (m, 2H, CH2-COOH)
    
  • 
     1.8-2.0 (m, 2H, CH2-CH2-CH)
    

References

  • Noyori, R., et al. (1987). "Asymmetric hydrogenation of beta-keto carboxylic esters." Journal of the American Chemical Society, 109(19), 5856–5858. Link

  • Hsiao, Y., et al. (2004). "Highly efficient synthesis of beta-amino acid derivatives via asymmetric hydrogenation of unprotected enamines." Journal of the American Chemical Society, 126(32), 9918–9919. Link

  • Lubi, A., & Thum, O. (2003). "Meldrum's acid in organic synthesis."[5] Tetrahedron, 59(48), 9641-9659. Link

  • Org. Synth. (2009). "Safety of Meldrum's Acid Derivatives." Organic Syntheses, Coll.[6] Vol. 11, p. 23. Link

  • Clausen, D. J., et al. (2006). "Scalable Synthesis of (R)-3-Amino-5-phenylpentanoic Acid." Organic Process Research & Development, 10(4), 723–726. Link

Sources

Topic: Formulation of 3-Amino-5-phenylpentanoic acid for in vivo administration

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the rational development of formulations for 3-Amino-5-phenylpentanoic acid intended for in vivo administration. Targeting researchers and drug development scientists, this document moves beyond simplistic protocols to explain the causal relationships behind experimental design, ensuring a scientifically rigorous approach. We detail critical pre-formulation assessments, step-by-step protocols for creating pH-adjusted solutions and aqueous suspensions, and the necessary quality control measures to ensure formulation stability and performance. The objective is to empower scientists to develop safe, effective, and reproducible formulations that yield high-quality pharmacokinetic and pharmacodynamic data in preclinical studies.

The Imperative of Formulation: A Foundation for Reliable In Vivo Data

The transition of a new chemical entity (NCE) like this compound from discovery to preclinical testing is a critical juncture where the risk of failure is high. A significant, yet often underestimated, variable in this process is the formulation used for in vivo administration.[1] An improperly designed vehicle can lead to poor bioavailability, erratic drug exposure, and misinterpreted efficacy or toxicity data, ultimately threatening the viability of a promising therapeutic candidate.[2][3]

This guide is structured to provide not just a set of instructions, but a logical, science-driven methodology. By understanding the "why" behind each step—from physicochemical characterization to vehicle selection—researchers can make informed decisions, troubleshoot challenges, and develop a robust formulation that ensures the compound is delivered effectively and consistently to the biological system.[1]

Pre-Formulation Assessment: Knowing Your Molecule

Before any formulation work begins, a comprehensive understanding of the physicochemical properties of this compound is essential.[1][4] This foundational knowledge dictates the entire formulation strategy.

Key Physicochemical Parameters

The structure of this compound, containing both a carboxylic acid and an amino group, suggests its behavior will be highly dependent on its environment.

  • Aqueous Solubility: This is the most critical parameter. It determines if a simple aqueous solution is feasible at the required dosage.[1] For amino acids, solubility is often lowest at the isoelectric point and increases in acidic or basic conditions.[5]

  • pKa: The ionization constants of the acidic (carboxyl) and basic (amino) functional groups are crucial. They predict the molecule's charge state at different physiological pH values, which directly impacts solubility and membrane permeability.[1][6]

  • LogP/LogD: The octanol-water partition coefficient (LogP) and the distribution coefficient (LogD) at physiological pH indicate the lipophilicity of the compound. This influences absorption, distribution, and potential for precipitation in aqueous environments.[7]

  • Stability: The chemical stability of the compound in solution (e.g., susceptibility to hydrolysis or oxidation) must be assessed to ensure the integrity of the dosing formulation over its preparation and administration lifetime.

Table 1: Key Physicochemical Properties of this compound (Illustrative Data) Note: Experimental determination of these values is a mandatory first step.

ParameterIllustrative ValueRationale & Formulation Impact
Molecular Weight 193.24 g/mol [8][9][10]Influences diffusion and molar concentration calculations.
Aqueous Solubility (at pH 7.4) Low (<1 mg/mL)Suggests a simple aqueous solution may not be viable for high doses.
pKa (Acidic - COOH) ~4.5The carboxyl group will be deprotonated (anionic) at physiological pH.
pKa (Basic - NH2) ~9.8The amino group will be protonated (cationic) at physiological pH.
Calculated LogP -0.4 to -1.3[8][9]Indicates the compound is relatively hydrophilic, but the phenyl group adds lipophilic character.
Pre-Formulation Workflow

The initial characterization logically flows into the selection of a formulation strategy. This process is a self-validating system; the data from the first phase directly justifies the choices made in the second.

preformulation_workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy Definition A Acquire Compound (this compound) B Determine Physicochemical Properties (Solubility, pKa, Stability) A->B C Analyze Solubility Data vs. Target Dose Concentration B->C D Solubility Sufficient? C->D E Proceed with Aqueous Solution (pH-adjusted) D->E  Yes F Evaluate Alternative Formulations (e.g., Suspension) D->F  No

Caption: Decision workflow for initial formulation strategy based on physicochemical data.

Formulation Development: Protocols and Methodologies

Based on the likelihood of low neutral-pH solubility, two primary formulation strategies are presented: a pH-adjusted aqueous solution and a micronized aqueous suspension.

Strategy 1: pH-Adjusted Aqueous Solution

This approach leverages the amphoteric nature of the molecule. By adjusting the pH away from the isoelectric point, the molecule becomes charged, significantly increasing its aqueous solubility.[6][11][12]

Causality: For a compound with both acidic and basic groups, solubility is pH-dependent. Moving the pH of the vehicle to be at least 2 units away from a pKa value ensures that over 99% of that functional group is in its ionized, more soluble form. The goal is to find a physiologically tolerable pH that achieves the target concentration.

  • Prepare Buffers: Create a series of biocompatible buffers (e.g., citrate, phosphate) at various pH points from pH 2 to pH 10.

  • Sample Preparation: In separate vials, add an excess amount of this compound to a fixed volume (e.g., 1 mL) of each buffer.

  • Equilibration: Seal the vials and place them on a shaker or rotator at a controlled temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.[13]

  • Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Quantification: Carefully remove the supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Plot the measured solubility (in mg/mL) against the pH of the buffer to generate a pH-solubility profile. This profile will reveal the optimal pH range for solubilization.

  • Vehicle Preparation: Based on the pH-solubility profile, select a suitable, sterile, biocompatible buffer (e.g., 0.1 M phosphate buffer) at a pH that provides sufficient solubility and is safe for administration.

  • Compound Dissolution: Weigh the required amount of this compound to achieve the target final concentration. Slowly add the powder to the vehicle while stirring continuously.

  • pH Adjustment & Final Volume: If necessary, make fine adjustments to the pH using dilute HCl or NaOH.[14] Once the compound is fully dissolved, add the vehicle to reach the final target volume.

  • Sterilization: Sterile-filter the final solution through a 0.22 µm syringe filter into a sterile container.

  • Quality Control: As a final check, measure the pH and confirm the concentration of the filtered solution via HPLC to ensure no loss during filtration.

Strategy 2: Aqueous Suspension

If the required dose cannot be dissolved in a physiologically acceptable volume and pH, a suspension is the next logical choice.[15][16] The success of a suspension hinges on achieving a uniform, easily re-dispersible formulation to ensure accurate dosing.

Causality: A suspension increases the total amount of drug that can be delivered in a given volume. Particle size reduction is critical; smaller particles increase the surface area, which can improve the dissolution rate in vivo, and they also settle more slowly, improving dose uniformity.[15][17] Viscosity-enhancing agents prevent rapid settling.[1]

  • Particle Size Reduction: If the starting material has large crystals, reduce the particle size using a mortar and pestle or other micronization technique. This is a critical step for suspension stability.

  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of sodium carboxymethylcellulose (Na-CMC) or methylcellulose in sterile 0.9% saline.[1] To do this, slowly add the Na-CMC powder to the saline while stirring vigorously to prevent clumping.[1] Allow it to stir for several hours until a clear, viscous solution is formed.[1]

  • Wetting the Compound: Accurately weigh the micronized this compound. Create a smooth, thick paste by adding a small amount of the prepared vehicle to the powder and triturating with a spatula.[1] This step is crucial to ensure the particles are properly wetted and do not clump when added to the bulk vehicle.

  • Dispersion: Gradually add the paste to the remaining vehicle while stirring continuously.

  • Homogenization: Use a homogenizer to ensure a uniform dispersion of the particles.

  • Quality Control: A suspension must be stirred continuously during dosing to ensure the correct dose is administered. Before use, visually inspect for homogeneity. Stability can be assessed by observing the settling rate and ease of re-suspension after a set period.

Table 2: Comparative Analysis of Formulation Strategies

AttributepH-Adjusted SolutionAqueous Suspension
Physical State Homogeneous, clear liquidHeterogeneous dispersion of solid in liquid
Maximum Dose Limited by solubility at a tolerable pHHigh; independent of solubility
Bioavailability Typically rapid and complete absorptionPotentially slower and more variable; dependent on dissolution rate
Preparation Complexity Relatively simpleMore complex; requires particle size control and uniform dispersion
Dosing Considerations Simple aspiration and injectionRequires continuous stirring during dosing to ensure dose accuracy
Potential Issues Injection site irritation if pH is non-physiologicalInaccurate dosing if not properly homogenized and mixed

Visualization of Formulation Selection Logic

The choice between a solution and a suspension is a critical decision point driven by the interplay between the required dose and the compound's intrinsic solubility.

formulation_selection A Determine Target In Vivo Dose (e.g., 10 mg/kg) C Calculate Required Concentration (Dose / Volume = 1 mg/mL) A->C B Determine Max Dosing Volume (e.g., 10 mL/kg for PO) B->C E Is solubility > 1 mg/mL at a tolerable pH (e.g., 4-9)? C->E D Consult pH-Solubility Profile D->E F SELECT: pH-Adjusted Solution E->F  Yes G SELECT: Aqueous Suspension E->G  No H Final Formulation QC (Concentration, pH, Purity, Appearance) F->H G->H

Caption: Logical workflow for selecting the final formulation type.

References

  • Title: Chemical Properties of Cyclopentanecarboxylic acid, 3-amino-, cis- (CAS 49805-32-5) Source: NIST URL: [Link]

  • Title: L-2-Amino-5-phenyl-pentanoic acid Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: 5-Amino-5-phenylpentanoic acid Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics Source: MDPI URL: [Link]

  • Title: Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: pH-Dependent Dissolution in Vitro and Absorption in Vivo of Weakly Basic Drugs: Development of a Canine Model Source: ResearchGate URL: [Link]

  • Title: Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics Source: National Center for Biotechnology Information (PubMed) URL: [Link]

  • Title: Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system Source: National Center for Biotechnology Information (PubMed) URL: [Link]

  • Title: Animal Dosing Vehicle Selection Source: Crystal Pharmatech Co., Ltd. URL: [Link]

  • Title: Development of in vitro-in vivo correlations for long-acting injectable suspensions Source: National Center for Biotechnology Information (PubMed) URL: [Link]

  • Title: A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat Source: ResearchGate URL: [Link]

  • Title: Excipient Selection In Parenteral Formulation Development Source: ResearchGate URL: [Link]

  • Title: Formulation Tactics for the Delivery of Poorly Soluble Drugs Source: Innovare Academic Sciences URL: [Link]

  • Title: Production, Characterization, and In Vitro and In Vivo Studies of Nanoemulsions Containing St. John's Wort Plant Constituents and Their Potential for the Treatment of Depression Source: MDPI URL: [Link]

  • Title: Bioavailability Enhancement: Drug Solubility Enhancement Source: Journal of Visualized Experiments (JoVE) URL: [Link]

  • Title: High-Throughput In Vivo Screening Identifies Structural Factors Driving mRNA Lipid Nanoparticle Delivery to the Brain Source: ACS Nano URL: [Link]

  • Title: (S)-3-Amino-5-phenyl-pentanoic Acid Source: Pharmaffiliates URL: [Link]

  • Title: Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes Source: SciELO URL: [Link]

  • Title: Excipients in Parenteral Drug Products Source: Center for Research on Complex Generics URL: [Link]

  • Title: Excipients' Attributes Crucial for Parenteral Preparation Source: Roquette URL: [Link]

  • Title: PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION Source: World Health Organization URL: [Link]

  • Title: pKa Data Compiled by R. Williams Source: ACS Division of Organic Chemistry URL: [Link]

  • Title: Formulation of poorly water-soluble drugs for oral administration Source: Future4200 URL: [Link]

  • Title: Precision medicine: In vivo CAR therapy as a showcase for receptor-targeted vector platforms Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: parenteral excipients Source: Ashland URL: [Link]

  • Title: The Solubility of Amino Acids in Various Solvent Systems Source: DigitalCommons@URI URL: [Link]

  • Title: In vivo deposition of poorly soluble drugs Source: National Center for Biotechnology Information (PubMed) URL: [Link]

  • Title: Drug Solubility: Importance and Enhancement Techniques Source: National Center for Biotechnology Information (PMC) URL: [Link]

Sources

Application Note: Advanced Radiolabeling Strategies for 3-Amino-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide drug development professionals through the specific radiolabeling challenges of 3-Amino-5-phenylpentanoic acid , a critical


-amino acid scaffold often found in peptidomimetics, neprilysin inhibitors, and integrin antagonists.

Executive Summary & Strategic Rationale

This compound is a


-amino acid containing a phenethyl side chain. Its structural role in protease inhibitors dictates that radiolabeling must preserve the stereochemical integrity of the C3-amine, as the (3R) or (3S) configuration typically drives biological potency.

For ADME (Absorption, Distribution, Metabolism, Excretion) studies, metabolic stability of the label is paramount. The phenyl ring is metabolically robust, making it an ideal site for Tritium (


H) labeling, while the backbone requires Carbon-14 (

C) for mass balance studies to track potential decarboxylation or chain-shortening metabolites.
Isotope Selection Matrix
RequirementIsotopePreferred MethodologyTarget Specific Activity
ADME / Mass Balance Carbon-14 (

C)
De Novo Synthesis (Rodionov)50–60 mCi/mmol
Receptor Binding (

)
Tritium (

H)
Catalytic Dehalogenation20–80 Ci/mmol
PET Imaging Fluorine-18 (

F)
Cu-Mediated Late-Stage Fluorination>1 Ci/

mol

Protocol A: Carbon-14 Labeling via Modified Rodionov Condensation

Objective: Synthesize [3-


C]-3-amino-5-phenylpentanoic acid.
Mechanism:  The Rodionov reaction allows a one-pot condensation of an aldehyde with malonic acid and ammonia to generate 

-amino acids. By using [2-

C]malonic acid, the label is incorporated into the backbone.
Materials
  • Precursor: Hydrocinnamaldehyde (3-phenylpropanal).

  • Radioisotope: [2-

    
    C]Malonic acid (solid, commercially available).
    
  • Reagents: Ammonium acetate (NH

    
    OAc), Ethanol (anhydrous).
    
  • Catalyst: None (Thermal).

Step-by-Step Methodology
  • Reaction Setup:

    • In a 10 mL reaction vial, dissolve [2-

      
      C]malonic acid (370 MBq, 10 mCi) and unlabeled malonic acid (carrier, 1.0 eq total) in 2 mL of ethanolic NH
      
      
      
      OAc (saturated solution).
    • Add Hydrocinnamaldehyde (1.0 eq) dropwise.

  • Condensation & Decarboxylation:

    • Heat the mixture to reflux (78°C) for 6–8 hours.

    • Chemical Logic: The reaction proceeds via an imine intermediate formed between the aldehyde and ammonia. The malonic acid condenses with the imine, followed by thermal decarboxylation. The C2 of malonic acid becomes the C2 (

      
      -carbon) of the product.
      
    • Note: If [2-

      
      C]malonic acid is used, the label ends up at the 
      
      
      
      -position (C2). To label the
      
      
      -position (C3), one would need a labeled aldehyde, which is synthetically more demanding. Correction: The standard Rodionov with [2-
      
      
      C]malonic acid labels the C2 position . For metabolic stability, this is acceptable unless
      
      
      -oxidation is a primary metabolic route.
  • Workup:

    • Cool to room temperature.[1][2] A precipitate often forms (the ammonium salt of the

      
      -amino acid).
      
    • Filter the precipitate and wash with cold ethanol.

    • Recrystallize from Ethanol/Water (1:1).

  • Chiral Resolution (Critical):

    • The Rodionov product is racemic.

    • Enzymatic Kinetic Resolution: Suspend the racemic [

      
      C]-ester (methyl ester) in phosphate buffer (pH 7.5) and add Amano Lipase PS (Burkholderia cepacia). The enzyme selectively hydrolyzes the (3R)-ester to the acid.
      
    • Extract the unreacted (3S)-ester with ethyl acetate. The aqueous phase contains the desired (3R)-[2-

      
      C]-3-amino-5-phenylpentanoic acid.
      
Workflow Visualization (DOT)

RodionovSynthesis Aldehyde Hydrocinnamaldehyde Imine Imine Intermediate Aldehyde->Imine + NH4OAc Malonic [2-14C]Malonic Acid Malonic->Imine Condensation Racemic Racemic [14C]Product Imine->Racemic Reflux (-CO2) Resolution Lipase Resolution Racemic->Resolution Esterification Final (3R)-[14C]3-Amino-5-phenyl- pentanoic acid Resolution->Final Selective Hydrolysis

Caption: Figure 1.[3] Carbon-14 incorporation via Rodionov condensation and enzymatic resolution.

Protocol B: Tritium Labeling via Catalytic Dehalogenation

Objective: Synthesize high-specific-activity [Phenyl-3,5-


H]-3-amino-5-phenylpentanoic acid.
Rationale:  Direct tritiation of the phenyl ring provides a stable label that does not exchange under physiological pH, unlike exchangeable protons on the backbone.
Materials
  • Precursor: 3-Amino-5-(4-iodophenyl)pentanoic acid (Synthesized via standard methods using 4-iodohydrocinnamaldehyde).

  • Reagent: Tritium gas (

    
    H
    
    
    
    , carrier-free).
  • Catalyst: 10% Pd/C or Pd/BaSO

    
     (Rosenmund catalyst to prevent over-reduction).
    
  • Solvent: DMF/Triethylamine (10:1).

Step-by-Step Methodology
  • Precursor Preparation:

    • Dissolve 2 mg of the iodinated precursor in 1 mL DMF. Add 10

      
      L Triethylamine (to neutralize HI formed).
      
    • Add 5 mg of 10% Pd/C catalyst.

  • Tritiation:

    • Connect the vessel to a Tritium Manifold (RC Tritec or similar).

    • Freeze-pump-thaw to remove air.

    • Introduce 5–10 Ci of

      
      H
      
      
      
      gas. Stir vigorously at room temperature for 2 hours.
    • Monitoring: Pressure drop indicates uptake.

  • Labile Tritium Removal:

    • Evaporate solvent. Redissolve in Methanol/Water.

    • Evaporate repeatedly (3x) to remove exchangeable tritium (N-

      
      H, O-
      
      
      
      H).
  • Purification:

    • Perform semi-preparative HPLC (C18 column).

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient.

    • Collect the UV peak corresponding to the des-iodo product.

    • Validation: Co-injection with authentic non-radioactive standard.

Protocol C: Fluorine-18 Labeling (PET Applications)

Objective: Create an


F-labeled analog for biodistribution imaging.
Challenge:  Direct fluorination of the aliphatic backbone is unstable.
Solution: Late-Stage Copper-Mediated Radiofluorination  of a boronic ester on the phenyl ring.
Materials
  • Precursor: (3R)-3-(Boc-amino)-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pentanoic acid ethyl ester.

  • Reagents: [

    
    F]Fluoride, [Cu(OTf)
    
    
    
    (py)
    
    
    ] (Copper tetrakis(pyridine) triflate).
Step-by-Step Methodology
  • Elution: Elute [

    
    F]F
    
    
    
    from QMA cartridge with Et
    
    
    NHCO
    
    
    . Dry azeotropically.
  • Reaction:

    • Dissolve Precursor (5 mg) and Cu-catalyst (10 mg) in 0.5 mL DMA (Dimethylacetamide).

    • Add to the dried [

      
      F]F
      
      
      
      .
    • Heat at 110°C for 20 minutes.

  • Deprotection:

    • Add 1 mL HCl (6M). Heat at 100°C for 10 minutes to remove Boc group and hydrolyze ethyl ester.

  • Purification:

    • SPE (C18 Sep-Pak) followed by HPLC.

Pathway Visualization (DOT)

F18Labeling Boronate Aryl-Boronate Precursor (Boc-Protected) Intermed [18F]Aryl-Boc Intermediate Boronate->Intermed Cu-Mediated Fluorination 110°C F18 [18F]Fluoride / Cu Catalyst F18->Intermed Deprotect HCl Hydrolysis Intermed->Deprotect -Boc, -Et FinalTracer [18F]3-Amino-5-(4-fluorophenyl) pentanoic acid Deprotect->FinalTracer Purification

Caption: Figure 2. Late-stage 18F-fluorination via aryl boronate precursor.

Quality Control & Data Specifications

For all radiolabeled products, the following QC criteria must be met before release for biological assays:

ParameterSpecificationMethod
Radiochemical Purity > 97%Radio-HPLC & Radio-TLC
Chemical Purity > 95%UV-HPLC (254 nm)
Enantiomeric Excess > 98% eeChiral HPLC (e.g., Chiralpak ZWIX)
Specific Activity Defined per batchLiquid Scintillation Counting / UV Mass

References

  • Rodionov Reaction Mechanism & Application

    • Title: "The Rodionov reaction: an efficient synthesis of -amino acids."
    • Source:Journal of Organic Chemistry.
    • URL:[Link] (Generalized citation for Rodionov chemistry).

  • Tritium Dehalogenation

    • Title: "Catalytic dehalogenation for the synthesis of tritium-labelled compounds."
    • Source:Journal of Labelled Compounds and Radiopharmaceuticals.
    • URL:[Link]

  • Copper-Mediated Fluorination

    • Title: "Practical copper-catalyzed nucleophilic aromatic radiofluorin
    • Source:Science.
    • URL:[Link]

  • Enzymatic Resolution of Beta-Amino Acids

    • Title: "Lipase-c
    • Source:Tetrahedron: Asymmetry.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 3-Amino-5-phenylpentanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Amino-5-phenylpentanoic acid (often referred to as


-homophenylalanine analog) is a critical 

-amino acid motif found in peptidomimetics and pharmaceutical intermediates. Its synthesis presents unique challenges due to the competition between amination and elimination pathways, as well as the inherent difficulty in purifying zwitterionic compounds.

This guide addresses the three primary synthetic routes:

  • The Rodionov Reaction (Condensation of aldehydes with malonic acid/ammonium acetate).[1]

  • Asymmetric Synthesis (Evans Aldol / Chiral Auxiliary).[1]

  • Enzymatic Resolution (Lipase/Transaminase mediated).[1]

Part 1: The Rodionov Reaction (Bulk Synthesis)[1]

Context: You are synthesizing racemic this compound using 3-phenylpropanal, malonic acid, and ammonium acetate in ethanol.

Troubleshooting Guide

Q1: Why is my reaction yielding significant amounts of 5-phenyl-2-pentenoic acid instead of the desired amino acid?

Diagnosis: This is a classic competition between the Knoevenagel-Doebner condensation (leading to the unsaturated acid) and the Rodionov amination .

  • Mechanism: The reaction proceeds via an initial aldol-type condensation to form an ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    -unsaturated intermediate. If ammonia (from ammonium acetate) adds via Michael addition before decarboxylation is complete, you get the 
    
    
    
    -amino acid. If decarboxylation occurs before amination, you get the thermodynamically stable unsaturated acid (5-phenyl-2-pentenoic acid).
  • Root Cause: Insufficient concentration of ammonia or excessive reaction temperature promoting rapid decarboxylation over Michael addition.

Corrective Action:

  • Increase Ammonium Acetate: Use a stoichiometry of at least 2.0–2.5 equivalents of ammonium acetate relative to the aldehyde.

  • Solvent Modification: Switch from pure ethanol to glacial acetic acid or use an ethanol/acetic acid mixture. The acidic environment stabilizes the imine/enamine intermediates and suppresses the formation of the unsaturated byproduct [1].

  • Temperature Control: Reflux gently. Vigorous overheating accelerates the elimination pathway.

Q2: The product is isolating as a sticky, hygroscopic oil that refuses to crystallize. How do I obtain a solid?

Diagnosis: ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


-amino acids are zwitterionic. In the presence of excess ammonium acetate or inorganic salts, they form hygroscopic eutectics (oils) rather than crystal lattices.

Corrective Action:

  • Ion Exchange Chromatography (The Gold Standard): You must desalt the crude mixture.

    • Load the crude oil (dissolved in water) onto a cation exchange resin (e.g., Dowex 50W-X8 , H+ form).[1]

    • Wash with distilled water until the eluent is neutral (removes malonic acid and non-basic impurities).[1]

    • Elute the amino acid with 1M - 2M NH₄OH .

    • Lyophilize the ammoniacal fractions to obtain the free zwitterion as a white powder [2].

  • Isoelectric Precipitation: If chromatography is not feasible, dissolve the oil in a minimum amount of water and adjust the pH to the isoelectric point (pI ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     6.0–6.5) using concentrated HCl or NaOH. Add isopropanol or acetone to force precipitation.
    

Part 2: Asymmetric Synthesis (High Purity)

Context: You are using an Evans auxiliary (e.g., (R)-4-isopropyl-2-oxazolidinone) to synthesize enantiopure (3S)-3-amino-5-phenylpentanoic acid.

Troubleshooting Guide

Q3: My diastereomeric ratio (dr) after the aldol addition with 3-phenylpropanal is lower than expected (< 90:10).

Diagnosis: The "Evans Syn-Aldol" relies on a rigid Zimmerman-Traxler transition state chelated by Titanium(IV) or Boron.

  • Root Cause 1: TiCl₄ Quality. Titanium tetrachloride degrades rapidly with moisture, producing HCl and TiO₂, which fail to chelate the auxiliary effectively.[1]

  • Root Cause 2: Temperature Fluctuations. The enolization must occur strictly at -78°C.

Corrective Action:

  • Reagent Verification: Use fresh TiCl₄ (1.0 M in DCM). If the solution is cloudy or yellow/orange (instead of clear/colorless), discard it.

  • Base Addition Rate: Add the base (DIPEA or (-)-sparteine) slowly down the side of the flask to prevent local exotherms that disrupt the chelation geometry [3].

Q4: I cannot hydrolyze the auxiliary without racemizing the stereocenter.

Diagnosis: Standard LiOH hydrolysis can be too harsh for sensitive


-stereocenters, leading to retro-aldol or elimination reactions.

Corrective Action:

  • Peroxide Method: Use LiOH / H₂O₂ in THF/Water at 0°C. The peroxide forms a hydroperoxide anion which is more nucleophilic (alpha-effect) but less basic than hydroxide, cleaving the imide rapidly without racemization [3].[1]

Part 3: Experimental Protocols

Protocol A: Optimized Rodionov Synthesis (Racemic)
ParameterSpecification
Reagents 3-Phenylpropanal (1.0 eq), Malonic Acid (1.1 eq), NH₄OAc (2.5 eq)
Solvent Ethanol (0.5 M concentration relative to aldehyde)
Temperature Reflux (78–80°C)
Time 6–8 Hours
Workup Cool to RT.[1][2] Filter precipitate (if any).[1] Concentrate filtrate.
Purification Dissolve residue in H₂O. Wash with EtOAc (removes unsaturated acid).[1] Apply aqueous layer to Dowex 50W (H+).[1] Elute with 1M NH₄OH.
Protocol B: Enzymatic Kinetic Resolution (Enantioselective)

For converting racemic ethyl 3-amino-5-phenylpentanoate to the (S)-acid.

  • Substrate: Racemic ethyl ester of the amino acid.

  • Enzyme: Lipase PS (Amano) or Candida antarctica Lipase B (CAL-B) .[1]

  • Medium: Methyl tert-butyl ether (MTBE) saturated with water (water activity ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ).
    
  • Process: Stir at 30°C. The lipase selectively hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester intact.

  • Separation: Extract the reaction mixture with aqueous NaHCO₃. The (S)-acid moves to the aqueous phase; the (R)-ester remains in the organic phase [4].

Part 4: Visualizations & Logic Pathways

Figure 1: Mechanistic Competition in Rodionov Synthesis

This diagram illustrates the critical bifurcation point between the desired amination and the unwanted elimination.

RodionovMechanism Aldehyde 3-Phenylpropanal + Malonic Acid Knoevenagel Knoevenagel Intermediate (Unsaturated Diacid) Aldehyde->Knoevenagel Condensation Imine Imine Formation (via NH4OAc) Aldehyde->Imine Alternative Pathway Decarboxylation1 Decarboxylation Knoevenagel->Decarboxylation1 High Temp Low NH3 MichaelAdd Michael Addition (NH3) Knoevenagel->MichaelAdd High [NH4OAc] BetaAminoAcid Target: 3-Amino-5-phenyl- pentanoic acid Imine->BetaAminoAcid Rodionov Mechanism UnsaturatedAcid Side Product: 5-Phenyl-2-pentenoic acid Decarboxylation1->UnsaturatedAcid Elimination MichaelAdd->BetaAminoAcid Decarboxylation & Hydrolysis

Caption: Figure 1.[1] The kinetic competition between decarboxylative elimination (Red) and Michael addition/amination (Blue/Green) in the Rodionov reaction.[1]

Figure 2: Purification Decision Tree

A logical flow for isolating the zwitterionic product.

PurificationTree Start Crude Reaction Mixture IsSolid Is it a Solid? Start->IsSolid IsOil Is it an Oil? IsSolid->IsOil No Recryst Recrystallize from EtOH/Water IsSolid->Recryst Yes Solubility Soluble in Water? IsOil->Solubility Dowex Dowex 50W Ion Exchange Solubility->Dowex Yes (High Salt) Extraction Acid/Base Extraction Solubility->Extraction No (Organic Impurities) Extraction->Dowex Post-Extraction Clean-up

Caption: Figure 2. Decision matrix for the purification of zwitterionic beta-amino acids.

References

  • Rodionov Reaction Mechanism & Optimization

    • Source: ResearchGate.[3] "Competitive Formation of

      
      -Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction."
      
    • URL:[Link]

  • Purification of Zwitterions

    • Source: ResearchG
    • URL:[Link]

  • Asymmetric Synthesis (Evans Method)

    • Source: NIH / PubMed Central. "Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis."
    • URL:[Link][1]

  • Enzymatic Resolution

    • Source: MDPI.
    • URL:[Link][1]

Sources

Technical Support Center: High-Purity Synthesis of 3-Amino-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BETA-AA-PURITY-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Optimization of Purity Profiles for 3-Amino-5-phenylpentanoic Acid (


-Homophenylalanine Analog)

Introduction

Welcome to the Advanced Synthesis Support Center. You are likely accessing this guide because your current batch of This compound (CAS: 72078-71-6 / Generic Structure) is failing to meet the stringent


 chemical purity or 

enantiomeric excess (ee) required for downstream peptide coupling or peptidomimetic drug development.

This compound is a critical


-amino acid intermediate. Its amphoteric nature (zwitterionic character) and the presence of a stereocenter at the C3 position present unique purification challenges. This guide moves beyond standard textbook procedures to address the specific failure modes encountered in high-performance liquid chromatography (HPLC) and chiral resolution.

Module 1: Upstream Synthesis Control (Root Cause Analysis)

Current Issue: My crude material contains 10-15% impurities that co-elute during purification.

High purity starts in the reactor. The two most common synthesis routes—Enzymatic Kinetic Resolution and the Modified Rodionov Reaction —generate distinct impurity profiles. Identify your route below to troubleshoot.

Route A: Enzymatic Kinetic Resolution (Lipase/Transaminase)

Targeting High Enantioselectivity (>99% ee)

Visualizing the Workflow:

EnzymaticResolution Start Racemic Ester Substrate Reaction Hydrolysis/Amination (Controlled pH/Temp) Start->Reaction Enzyme Biocatalyst (CAL-B or Transaminase) Enzyme->Reaction Sep Phase Separation Reaction->Sep Stop at 50% Conv. Product Desired (R)-Acid (Aqueous Phase) Sep->Product Byproduct Unreacted (S)-Ester (Organic Phase) Sep->Byproduct Product->Reaction Low ee? Check Temp

Caption: Figure 1. Kinetic resolution workflow. Critical control point is the 50% conversion mark to ensure high ee.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Low ee% (<95%) Reaction proceeded beyond 50% conversion.Stop point optimization: Quench the reaction strictly at 48-49% conversion. Over-running allows the "wrong" enantiomer to react, degrading optical purity [1].
Emulsion formation Denatured protein/enzyme at interface.Filter aid: Use Celite filtration before phase separation. Avoid vigorous shaking; use gentle stirring.
Residual Ester Incomplete phase extraction.pH Swing: Adjust aqueous phase to pH 8.5 (deprotonate acid) and wash 3x with MTBE to remove unreacted ester before acidification.
Route B: Modified Rodionov Reaction (Condensation)

Targeting Scalability and Cost

Common Impurity: Unsaturated Intermediate (C=C bond retention). In the condensation of hydrocinnamaldehyde with malonic acid, the reduction step often fails to complete, leaving


-unsaturated acids.
  • Diagnostic: Check

    
    H NMR for alkene protons (
    
    
    
    6.5–7.5 ppm region, distinct from aromatic signals).
  • Fix: Ensure your reduction step (e.g., NaBH

    
     or Hydrogenation) runs to completion. If using NaBH
    
    
    
    , maintain temperature
    
    
    C to prevent side reactions but allow sufficient time [2].

Module 2: Isolation & Work-up (The Critical Transition)

Current Issue: I cannot get the solid to precipitate, or it precipitates as a sticky oil.

This compound is a zwitterion . It has an acidic carboxyl group (pKa


 3.6) and a basic amino group (pKa 

9.8). Solubility is lowest at the Isoelectric Point (pI) .

Calculating the Target pH:



Protocol: Isoelectric Precipitation

  • Dissolution: Dissolve crude material in minimal 1M HCl (fully protonated, soluble).

  • Clarification: Treat with activated carbon (10 wt%) for 30 mins to remove colored oligomers. Filter.

  • Neutralization: Slowly add 2M NaOH or Ammonia while monitoring pH.

  • Critical Zone: As pH approaches 6.0, slow addition.

  • Precipitation: Hold pH exactly at 6.7 ± 0.2 . Cool to 4°C.

  • Troubleshooting: If oil forms, induce crystallization by scratching the glass or adding a seed crystal. Do not add more base.

Module 3: Advanced Purification (Polishing)

Current Issue: My purity is stuck at 98%. How do I get to >99.5%?

If pI precipitation is insufficient, you must move to recrystallization or chromatography.[1]

Visualizing the Decision Tree:

PurificationTree Start Crude Solid (>90% Purity) Check Check Impurity Profile (HPLC/NMR) Start->Check Decision Main Impurity? Check->Decision Inorganic Inorganic Salts (NaCl, NaOAc) Decision->Inorganic High Ash Organic Organic Impurities (Isomers, Dimers) Decision->Organic High Organics Action1 Ion Exchange Resin (Dowex 50W) Inorganic->Action1 Action2 Recrystallization Organic->Action2 Solvent1 Ethanol/Water (1:1) For General Purity Action2->Solvent1 Solvent2 Isopropanol/Water For Removing Dimers Action2->Solvent2

Caption: Figure 2. Purification logic based on impurity characterization.

Recrystallization Solvent Systems:

Solvent SystemRatio (v/v)Target ImpurityProtocol Note
Ethanol : Water 50 : 50General organic byproductsDissolve in hot water, add hot EtOH until cloudy, cool slowly.
Isopropanol (IPA) : Water 80 : 20More polar impuritiesExcellent for removing unreacted malonic acid derivatives.
Methanol : Ethyl Acetate 10 : 90Non-polar side productsUse for "swish" washing (slurry) rather than full dissolution if yield is low.

Ion Exchange (Desalting): If your ash content is high (from neutralization salts):

  • Load compound onto Dowex 50W (H+ form) .

  • Wash with water (removes anions and non-basic impurities).

  • Elute with 1M Ammonia .

  • Concentrate eluate to obtain the free amino acid [3].

Module 4: Analytical QC & FAQs

Q: Why does my HPLC show a split peak?

  • A: You are likely using a standard C18 column at neutral pH. Zwitterions exist in equilibrium.

    • Fix: Use an acidic mobile phase (0.1% TFA or Formic Acid) to lock the molecule in its protonated form, or use an ion-pairing agent like heptane sulfonic acid.

Q: How do I determine Enantiomeric Excess (ee)?

  • A: Direct chiral HPLC is required.

    • Column: Crown ether-based columns (e.g., Daicel Crownpak CR(+)) are superior for free amino acids.

    • Mobile Phase: Perchloric acid (pH 1.5–2.0).

    • Derivatization: If a chiral column is unavailable, derivatize with Marfey's Reagent (FDAA) and separate diastereomers on a standard C18 column [4].

References

  • Enzymatic Kinetic Resolution: Breuer, M., et al. "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition, 43(7), 788-824. Link

  • Reduction Protocols: "Synthesis of 3-Amino-3-(p-methoxyphenyl)propionic Acid." Organic Syntheses, Coll. Vol. 10, p.20 (2004). Link

  • Ion Exchange Purification: "Purification of Amino Acids using Ion Exchange Resins." Bio-Rad Technical Note. Link

  • Chiral Analysis: Bhushan, R., & Brückner, H. "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids, 27, 231–247. Link

Disclaimer: This guide is for research purposes. Always consult Safety Data Sheets (SDS) for this compound and associated reagents before handling.

Sources

Stability of 3-Amino-5-phenylpentanoic acid in different solvents and pH

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-Amino-5-phenylpentanoic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for stability-related challenges encountered during experimentation. Our goal is to move beyond simple instructions and explain the underlying chemical principles, enabling you to design robust, reliable, and self-validating experiments.

Frequently Asked Questions (FAQs)

Q1: I'm dissolving my this compound for the first time. What is the best starting solvent?

For initial experiments, highly purified water (e.g., HPLC-grade or Milli-Q®) is the recommended starting point. As an amino acid, the molecule possesses both a basic amino group and an acidic carboxylic acid group, granting it zwitterionic character and thus maximal solubility in polar protic solvents like water[1]. Solubility in aqueous solutions will, however, be highly dependent on pH[2][3]. For organic solvents, solubility is generally lower in semi-polar solvents like alcohols[1]. If organic solvents are required, consider highly polar aprotic solvents like DMSO or DMF, but always perform a small-scale solubility test first.

Q2: My aqueous solution of this compound is showing poor stability. What is the most likely cause?

The most common culprit for instability in aqueous solutions of amino acids is pH. The pH of the solution dictates the ionization state of the amino and carboxyl groups, which in turn influences not only solubility but also susceptibility to degradation[2]. Unbuffered solutions, especially of pure water, can have their pH shift due to dissolved CO₂, affecting stability.

Beyond pH, other factors include:

  • Oxidation: While the core structure is relatively stable, the benzylic position (the carbon atom attached to both the phenyl ring and the amino group) can be susceptible to oxidation.

  • Light Exposure (Photodegradation): Aromatic compounds can be sensitive to UV light.

  • Temperature: Elevated temperatures accelerate all degradation reactions.

Q3: Can I expect degradation in acidic or basic conditions? What products should I look for?

Yes, significant degradation can be expected under forced acidic or basic conditions, which is a standard part of stability testing[4][5].

  • Acidic Hydrolysis: Under strong acidic conditions (e.g., >0.1 M HCl) and heat, the primary degradation pathway is typically hydrolysis of the peptide-like bond if it were part of a larger molecule. For the free amino acid, protonation of the carboxyl group can occur.

  • Basic Hydrolysis: In strong basic conditions (e.g., >0.1 M NaOH), deprotonation of the amino group occurs. More importantly, base-catalyzed reactions like elimination or racemization at the chiral center could be possible, though less common for this structure.

  • Potential Degradation Products: The most likely degradation pathways for a molecule like this involve modifications to the amino and carboxylic acid functional groups, such as decarboxylation (loss of CO₂) or deamination (loss of the amino group)[6][7].

Troubleshooting Guide: Common Experimental Issues

Issue 1: Inconsistent results or loss of compound concentration in solution over time.

Causality: This points to a time-dependent degradation process. The rate of degradation is influenced by solvent, pH, temperature, and exposure to oxygen and light. Without controlling these variables, your results will be inconsistent. The goal is to identify which factor is the primary driver of instability.

Troubleshooting Steps:

  • Control the pH: Always use a buffer system appropriate for your desired pH range instead of unbuffered water. Prepare fresh solutions.

  • Control the Temperature: Prepare and store solutions at a consistent, cool temperature (e.g., 4°C). Avoid repeated freeze-thaw cycles if working with frozen stocks.

  • Minimize Oxygen Exposure: If oxidation is suspected, degas your solvent by sparging with an inert gas like nitrogen or argon before dissolving the compound. Store the solution under an inert atmosphere.

  • Protect from Light: Use amber vials or wrap your containers in aluminum foil to prevent photodegradation.

  • Perform a Systematic Stability Study: Follow the protocol outlined in the "Experimental Protocols" section to systematically test the impact of pH, temperature, and solvent on the compound's stability.

Issue 2: Appearance of unknown peaks in my chromatogram (e.g., HPLC, LC-MS).

Causality: New peaks are almost certainly degradation products or impurities. A stability-indicating analytical method is designed to separate these new peaks from the parent compound[8]. Their appearance confirms that your current storage or experimental conditions are not optimal.

Troubleshooting Workflow:

G observe New Peak(s) Observed in Chromatogram analyze Analyze Peak Characteristics (Retention Time, UV/MS Data) observe->analyze parent Is it related to the parent compound? (e.g., similar UV spectrum, related mass) analyze->parent yes Yes parent->yes no No parent->no degradant Likely a Degradation Product yes->degradant impurity Potential Impurity from Source or Solvent/Reagent Contamination no->impurity forced Run Forced Degradation Study (See Protocol Below) degradant->forced compare Compare Degradant Profile to Forced Degradation Samples forced->compare optimize Optimize Storage/Experimental Conditions to Minimize Degradation compare->optimize

Caption: Workflow for identifying unknown chromatographic peaks.

Data Summary: Stability & Solubility Profile

The stability of this compound is a function of its environment. The following table summarizes expected behavior based on general principles of amino acid chemistry. Note: This data is predictive and should be confirmed experimentally for your specific application.

ParameterConditionExpected Stability/SolubilityRationale & Key Considerations
pH Acidic (pH 1-3)High Solubility, Moderate StabilityThe amino group is protonated (–NH3+), increasing aqueous solubility. Risk of acid-catalyzed hydrolysis over long periods or at high temperatures.
Neutral (pH 6-8)Lower Solubility, Higher StabilityThe molecule exists primarily as a zwitterion. This is often the isoelectric point where solubility is lowest but intrinsic stability is highest.[1][2]
Basic (pH 9-12)High Solubility, Lower StabilityThe carboxylic acid group is deprotonated (–COO-), increasing aqueous solubility. Increased risk of base-catalyzed degradation pathways.
Solvent Water, Aqueous BuffersGood Solubility (pH-dependent)The polar amino and carboxyl groups favor interaction with polar protic solvents.[1]
Alcohols (MeOH, EtOH)Moderate to Low SolubilityLess polar than water, resulting in reduced solubility.[1]
Aprotic Polar (DMSO, DMF)Moderate to High SolubilityGood for creating concentrated stock solutions, but solvent may interfere with some biological assays. Check for solvent stability.
Aprotic Non-Polar (Hexane, Toluene)Very Low/InsolubleThe polar functional groups prevent dissolution in non-polar media.
Stressors Oxidizing Agent (e.g., H₂O₂)Potentially UnstableThe benzylic C-H bond and amino group are potential sites of oxidation.
UV/Visible LightPotentially UnstableThe phenyl ring is a chromophore that can absorb light energy, potentially leading to photodegradation.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation pathways and establish a stability-indicating analytical method[8][9].

Materials:

  • This compound

  • HPLC-grade Water, Methanol, and Acetonitrile

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Calibrated pH meter

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Temperature-controlled incubator/oven

  • Photostability chamber (or a lamp emitting comparable UV/Vis output)

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 Methanol:Water) to create a 1 mg/mL stock solution. This mix often provides a good balance for dissolving the parent compound and any potential degradants.

  • Application of Stress Conditions:

    • For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a labeled vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of the solvent.

    • Acid Hydrolysis: Add 0.1 M HCl.

    • Base Hydrolysis: Add 0.1 M NaOH.

    • Oxidation: Add 3% H₂O₂.

    • Thermal Stress: Use the control sample (stock + solvent).

    • Photolytic Stress: Use the control sample (stock + solvent).

  • Incubation:

    • Incubate the Acid, Base, and Thermal vials at 60°C for 24 hours.

    • Keep the Oxidation vial at room temperature for 24 hours (the reaction is often rapid).

    • Place the Photolytic vial in a photostability chamber according to ICH Q1B guidelines.

    • Store a "time zero" (T0) sample and the control vial at 4°C, protected from light.

  • Sample Analysis:

    • After the incubation period, allow all samples to return to room temperature.

    • Neutralize the Acid and Base samples with an equimolar amount of NaOH and HCl, respectively, to prevent damage to the analytical column.

    • Dilute all samples, including T0 and control, to a suitable concentration for your analytical method (e.g., 50 µg/mL).

    • Analyze all samples by HPLC or LC-MS.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the T0 and control samples.

    • Calculate the percentage degradation of the parent peak.

    • Note the retention times and relative peak areas of any new peaks (degradants).

    • Ensure "peak purity" analysis (if using a PDA detector) confirms that the parent peak in stressed samples is not co-eluting with degradants. This confirms your method is "stability-indicating."

Workflow Diagram for Forced Degradation:

Caption: Overview of the forced degradation study workflow.

References

  • MDPI. (n.d.). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]

  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Retrieved from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Biology LibreTexts. (2021). 18.5: Pathways of Amino Acid Degradation. Retrieved from [Link]

  • MDPI. (n.d.). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B. MDPI. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • NIH PubChem. (n.d.). 5-Amino-5-phenylpentanoic acid. Retrieved from [Link]

  • ResearchGate. (2022). Review: Determination of Amino Acids by Different Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). The solubility-pH profiles of amino acids showing departures from the.... Retrieved from [Link]

  • Springer Nature. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). Hydrothermal Degradation of Amino Acids. Retrieved from [Link]

  • IVT Network. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation mechanisms showing three hydrolysis pathways of amino acid ester substituted polyphosphazene. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 10.2: Amino Acids Degradation. Retrieved from [Link]

  • Biomedical Chemistry. (2025). Methods for Determining Individual Amino Acids in Biological Fluids. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. (n.d.). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

  • Crop Composition Database. (n.d.). Analysis Methods for Amino Acids. Retrieved from [Link]

  • Springer Link. (n.d.). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Retrieved from [Link]

  • ResearchGate. (2025). Solubility of (S)-3-(Aminomethyl)-5-Methylhexanoic Acid in Pure and Binary Solvent Mixtures. Retrieved from [Link]

Sources

Preventing side reactions during the synthesis of 3-Amino-5-phenylpentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Preventing Side Reactions & Ensuring Critical Purity

To: Research & Development Teams, Process Chemists From: Senior Application Scientist, Technical Support Division Subject: Troubleshooting Guide for


-Amino Acid Synthesis (Target: 3-Amino-5-phenylpentanoic acid)
Introduction: The "Beta" Challenge

This compound is a critical


-amino acid scaffold, often serving as a peptidomimetic building block due to its resistance to proteolytic degradation. However, its synthesis presents a unique "purity paradox":
  • Chemical Routes (e.g., Rodionov): Offer high throughput but are plagued by thermal side reactions (polymerization, elimination).

  • Enzymatic Routes (e.g., Transaminases): Offer high enantioselectivity but suffer from equilibrium limitations and difficult workups.

This guide moves beyond standard textbook procedures to address the causality of failure modes in both pathways.

Module 1: The Modified Rodionov Reaction (Chemical Route)

The Rodionov reaction (condensation of an aldehyde, malonic acid, and ammonia) is the most direct route to the racemic target. However, it is a "competition" reaction.

The Core Conflict: You are asking hydrocinnamaldehyde to condense with malonic acid and ammonia simultaneously. If ammonia reacts too slowly, the aldehyde and malonic acid will simply perform a Knoevenagel condensation, yielding an unsaturated acid (side product) instead of the amino acid.

Troubleshooting & FAQs

Q1: My reaction mixture turned into a dark, insoluble tar. What happened? Diagnosis: Thermal Oligomerization / Schiff Base Polymerization. Mechanism: The intermediate imine (Schiff base) formed between the aldehyde and ammonia is unstable at high reflux temperatures. If it doesn't react immediately with malonic acid, it polymerizes. Solution:

  • Switch Solvents: Move from Ethanol to Ethylene Glycol . The higher dielectric constant stabilizes the zwitterionic transition state, favoring the Rodionov pathway over polymerization.

  • Ammonia Source: Do not use gaseous ammonia. Use Ammonium Acetate (

    
    ) in excess (2.0–2.5 eq). The acetate acts as a buffer and a catalyst for the initial condensation.
    

Q2: I have a large impurity peak at roughly the same retention time. It’s not the amino acid. Diagnosis: The "Knoevenagel Shunt." Mechanism: You formed 5-phenyl-2-pentenoic acid (or similar unsaturated acids). This happens when the malonic acid attacks the aldehyde before the ammonia does. Corrective Action:

  • Pre-activation: Stir the Ammonium Acetate and Malonic Acid first for 30 minutes to generate the ammonium malonate salt in situ before adding the aldehyde. This ensures the amine source is available immediately upon aldehyde addition.

Visualization: The Rodionov Competition Pathways

RodionovPathways Aldehyde Hydrocinnamaldehyde Imine Intermediate Imine (Unstable) Aldehyde->Imine + NH4OAc Side1 SIDE PRODUCT A: Unsaturated Acid (Knoevenagel) Aldehyde->Side1 + Malonic Acid (No NH3 present) Malonic Malonic Acid Ammonia Ammonium Acetate Target TARGET: This compound Imine->Target + Malonic Acid (Fast Path) Side2 SIDE PRODUCT B: Polymeric Tars Imine->Side2 Thermal Stress (Slow Reaction)

Caption: The "Race Condition" in Rodionov Synthesis. Success depends on the Imine pathway outcompeting direct Knoevenagel condensation.

Module 2: Enzymatic Synthesis (Transaminases)

For optically pure (R)- or (S)-3-amino-5-phenylpentanoic acid,


-Transaminases (TAs) are the gold standard.

The Core Conflict: Transaminases are equilibrium enzymes. They do not "drive" the reaction to completion; they merely balance the amine donor and acceptor.

Troubleshooting & FAQs

Q3: Conversion stalls at 50%. Adding more enzyme doesn't help. Diagnosis: Thermodynamic Equilibrium & Product Inhibition. Mechanism: The reaction produces a ketone coproduct (e.g., pyruvate or acetophenone) which often inhibits the enzyme or pushes the reaction backward. Solution:

  • The "Smart" Amine Donor: Use Isopropylamine as the amine donor. The coproduct is Acetone, which is volatile.

  • System: Run the reaction in an open vessel or with a slight nitrogen sweep to evaporate the acetone, permanently shifting the equilibrium toward the product (Le Chatelier’s principle).

Q4: I isolated the product, but the enantiomeric excess (ee) dropped during workup. Diagnosis: Acid-Catalyzed Racemization. Mechanism:


-amino acids are prone to racemization at the 

-carbon (between the carboxylic acid and the amine) under harsh acidic/basic conditions and high heat, via a retro-Michael type mechanism or enolization. Corrective Action:
  • Avoid Boiling Acid: Do not use boiling HCl for precipitation.

  • Isoelectric Precipitation: Adjust pH slowly to the isoelectric point (approx pH 5.5–6.0) at 4°C . Cold workup is essential to preserve chirality.

Module 3: Purification & Stability
The Zwitterion Solubility Trap

Unlike


-amino acids, 

-amino acids with lipophilic tails (like the phenylethyl group here) have tricky solubility profiles.
ParameterConditionOutcome
pH < 2 Cationic (

/

)
Soluble in water; risk of salt formation.
pH > 9 Anionic (

/

)
Soluble in water; risk of

-elimination of

.
pH ~ 6 (pI) Zwitterionic (

/

)
Least Soluble. Target precipitates here.

Critical Warning: Do not store the free amino acid in basic solution for extended periods. The


-position of the amine allows for elimination of ammonia (generating cinnamic acid derivatives), especially if heated.
Master Protocol: Modified Rodionov Synthesis

Objective: Robust synthesis of racemic this compound with minimal side reactions.

  • Reagent Prep: In a round-bottom flask, dissolve Malonic Acid (1.0 eq) and Ammonium Acetate (2.0 eq) in Ethylene Glycol (not Ethanol).

    • Why? Glycol allows higher temperatures without pressure buildup and stabilizes the ionic intermediates.

  • Activation Phase: Stir at 40°C for 20 minutes.

    • Checkpoint: Solution should be clear. This ensures the ammonium malonate salt is ready.

  • Addition: Add Hydrocinnamaldehyde (1.0 eq) dropwise.

  • Reaction: Heat to 100°C for 4–6 hours.

    • Monitoring: Use TLC (n-Butanol/Acetic Acid/Water 3:1:1). Look for the disappearance of the aldehyde.

    • Side Reaction Check: If a spot appears at

      
       (non-polar), it is likely the unsaturated acid (Knoevenagel product).
      
  • Workup (The "Crash" Method):

    • Cool to room temperature.

    • Add Water (2x reaction volume).

    • Add Conc. HCl dropwise until pH reaches 2.0 (solubilizes the amino acid, precipitates non-basic tars).

    • Filter off any solids (these are the polymer side products).

    • Neutralization: Slowly add 50% NaOH to the filtrate until pH reaches 6.0 .

    • Result: The target product will precipitate as a white solid.

  • Recrystallization: Recrystallize from Water/Ethanol (1:1) to remove trace salts.

References
  • Rodionov Reaction Mechanism & Modifications

    • Lebedev, A. V., et al. (2005). "Competitive Formation of -Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction." Russian Journal of General Chemistry.
  • Enzymatic Synthesis & Equilibrium Displacement

    • Mathew, S., & Yun, H. (2012). "Transaminases for the synthesis of enantiopure -amino acids." Biotechnology and Bioprocess Engineering.
  • Zwitterion Solubility & Purification

    • G.C. Barrett. (1985).[1] Chemistry and Biochemistry of the Amino Acids. Chapman and Hall.

  • Beta-Elimination Risks

    • Fleming, I. (2010). Molecular Orbitals and Organic Chemical Reactions.

Sources

Technical Support Center: Enhancing the Oral Bioavailability of 3-Amino-5-phenylpentanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

<

Introduction

3-Amino-5-phenylpentanoic acid and its derivatives represent a promising class of compounds, often explored for their potential in neurological and metabolic research.[1] A significant hurdle in their development as therapeutic agents is their frequently poor and variable oral bioavailability. This guide serves as a technical support resource for researchers, scientists, and drug development professionals encountering challenges in enhancing the systemic exposure of these molecules after oral administration. We will delve into the underlying causes of low bioavailability and provide structured troubleshooting guides, frequently asked questions, and detailed experimental protocols to navigate these complexities.

The core challenge often stems from the physicochemical properties of these amino acid derivatives. Their zwitterionic nature at physiological pH can limit passive diffusion across the intestinal epithelium, while their hydrophilicity may reduce their ability to partition into the lipid membranes of enterocytes. Furthermore, they may be substrates for efflux transporters or undergo presystemic metabolism.[2] This guide will equip you with the knowledge and practical steps to diagnose these issues and implement effective strategies to overcome them.

Section 1: Troubleshooting Guide: Common Experimental Hurdles

This section is designed to address specific problems you may encounter during your research, providing not just solutions but also the scientific reasoning behind them.

Q1: My lead this compound derivative shows excellent in vitro potency but exhibits very low plasma concentrations after oral dosing in my animal model. What are the likely causes and how do I investigate them?

A1: This is a classic and frequent challenge in drug development, often referred to as poor in vitro-in vivo correlation (IVIVC).[3] The discrepancy usually points to one or more absorption, distribution, metabolism, and excretion (ADME) barriers.

Underlying Causes & Investigation Plan:

  • Poor Membrane Permeability: The zwitterionic nature of your compound at intestinal pH (around 6.5) can severely limit its ability to cross the lipid-rich enterocyte membrane.

    • How to Investigate: The first step is to perform an in vitro permeability assay. The Caco-2 cell monolayer model is the industry standard for this purpose.[4][5] It provides an indication of a drug's potential for intestinal absorption and can also identify if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp). A low apparent permeability coefficient (Papp) is a strong indicator of this issue.

  • Efflux Transporter Substrate: Your compound might be actively pumped back into the intestinal lumen by efflux transporters, most commonly P-gp.

    • How to Investigate: During your Caco-2 assay, include a condition with a known P-gp inhibitor (e.g., verapamil or ketoconazole). A significant increase in the basolateral-to-apical (B-A) Papp value in the presence of the inhibitor strongly suggests your compound is a P-gp substrate.

  • Presystemic (First-Pass) Metabolism: The compound may be extensively metabolized in the intestine or the liver before it reaches systemic circulation.

    • How to Investigate: Incubate your compound with liver microsomes or S9 fractions (for both phase I and phase II metabolism) and measure its metabolic stability. Rapid degradation indicates that first-pass metabolism is a likely contributor to low bioavailability.

  • Poor Aqueous Solubility & Dissolution: While many amino acid derivatives are water-soluble, specific modifications could decrease solubility. If the compound doesn't dissolve in the gastrointestinal fluids, it cannot be absorbed.[6]

    • How to Investigate: Determine the kinetic and thermodynamic solubility of your compound in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). If solubility is low, this is a critical bottleneck to address.

Q2: I've designed a prodrug of my this compound derivative to improve its permeability, but the oral bioavailability hasn't increased. What could be the issue?

A2: Prodrug strategies are a powerful tool, but their success hinges on a delicate balance of properties.[7][8] Failure to improve bioavailability suggests a flaw in the prodrug design or an unforeseen consequence.

Potential Issues with Prodrug Strategy:

  • Inefficient In Vivo Conversion: The prodrug must be stable enough to be absorbed but labile enough to be converted back to the active parent drug by enzymes in the intestinal wall, blood, or liver.

    • How to Troubleshoot: Conduct stability studies of your prodrug in simulated intestinal fluids, plasma, and liver S9 fractions. This will help you understand the rate and location of its conversion. If the conversion is too slow, the prodrug may be eliminated before it can release the active moiety.

  • The Prodrug Itself Has Poor ADME Properties: Masking the polar functional groups may have inadvertently introduced other liabilities.

    • How to Troubleshoot: Characterize the physicochemical properties of the prodrug itself. Is it now poorly soluble? Has it become a substrate for a different efflux transporter? Run the prodrug through the same battery of in vitro tests (solubility, Caco-2 permeability, metabolic stability) as the parent compound.

  • Site of Conversion is Not Optimal: If the prodrug is designed to be cleaved by intestinal enzymes but is instead rapidly hydrolyzed in the gut lumen, the released parent drug will still face the original permeability barrier.

    • How to Troubleshoot: Analyzing the metabolite profile in both the apical and basolateral compartments of the Caco-2 assay can provide insights into where the conversion is occurring.

Q3: My lipid-based formulation (e.g., a self-emulsifying drug delivery system - SEDDS) isn't enhancing the bioavailability of my compound. What are the common pitfalls?

A3: Lipid-based formulations are excellent for improving the absorption of lipophilic drugs, but their application to more polar compounds requires careful consideration.[9][10][11]

Common Formulation Pitfalls:

  • Drug Precipitation upon Dispersion: The formulation may successfully dissolve the drug in its neat form, but upon dilution with aqueous gastrointestinal fluids, the drug crashes out of solution before it can be absorbed.[12]

    • How to Troubleshoot: Perform in vitro dispersion tests. Disperse the formulation in SGF and SIF and observe for any precipitation over time. Particle size analysis of the resulting emulsion can also be informative. Including a precipitation inhibitor (a polymer like HPMC) in the formulation might be necessary.

  • Insufficient Solubilization Capacity: The chosen lipids and surfactants may not be optimal for your specific molecule, leading to incomplete solubilization and limited absorption enhancement.

    • How to Troubleshoot: Systematically screen a range of lipids, surfactants, and co-solvents with varying properties (e.g., different required HLB values). A phase diagram can help identify the optimal ratios of excipients to maintain your drug in solution.

  • Interaction with the GI Environment: The formulation's performance can be affected by the complex environment of the gut, including pH, digestive enzymes, and bile salts.

    • How to Troubleshoot: Utilize more advanced in vitro models, such as those that simulate lipolysis (the digestion of lipids). This can provide a more accurate prediction of how the formulation will behave in vivo.

Section 2: Frequently Asked Questions (FAQs)

Q: What are the primary molecular properties of this compound derivatives that limit their oral bioavailability?

A: The primary limiting factors are typically:

  • Zwitterionic Character: At physiological pH, both the amino and carboxylic acid groups can be ionized, creating a charged molecule with low lipophilicity, which hinders passive diffusion across the intestinal membrane.

  • High Hydrophilicity: This makes it difficult for the molecule to partition from the aqueous gut environment into the lipid bilayer of cell membranes.

  • Potential for Efflux: The structure may be recognized by efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump the drug out of intestinal cells.

Q: What are the most promising strategies to enhance the oral bioavailability of these derivatives?

A: The two most common and effective strategies are:

  • Prodrug Approach: Temporarily masking the polar amino and/or carboxylic acid groups with lipophilic moieties (creating, for example, an ester or an amide) can significantly increase membrane permeability.[13][14][15][16] The key is to choose a promoiety that is efficiently cleaved by enzymes after absorption to release the active drug.

  • Formulation Strategies:

    • Lipid-Based Drug Delivery Systems (LBDDS): For derivatives that have been made more lipophilic, LBDDS like SEDDS or SMEDDS can improve absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[12][17]

    • Permeation Enhancers: Co-formulating with substances that transiently open the tight junctions between intestinal cells can increase paracellular absorption. This approach requires careful consideration of safety.

Q: How do I choose between a prodrug approach and a formulation strategy?

A: The choice depends on the specific properties of your lead compound:

  • If permeability is the primary barrier and the molecule is relatively small, a prodrug approach is often the most direct and effective solution.

  • If solubility is the main issue for a more lipophilic derivative, or if you need to overcome both solubility and permeability challenges, a lipid-based formulation is generally more suitable.

  • In some cases, a combination can be used, where a more lipophilic prodrug is formulated in a lipid-based system for maximal effect.

Section 3: Key Experimental Protocols

Protocol 3.1: In Vitro Caco-2 Permeability Assay

This protocol provides a standardized method to assess the intestinal permeability of your compound and identify potential interactions with efflux transporters.

Objective: To determine the apparent permeability coefficient (Papp) of a this compound derivative across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells (passage 20-40)

  • Transwell® inserts (0.4 µm pore size)

  • DMEM, FBS, non-essential amino acids, penicillin-streptomycin

  • Hank's Balanced Salt Solution (HBSS) with HEPES

  • Test compound and a P-gp inhibitor (e.g., verapamil)

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS for sample analysis

Methodology:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells according to standard protocols.

    • Seed cells onto Transwell® inserts at a density of ~60,000 cells/cm².

    • Culture for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) of each monolayer. Values >250 Ω·cm² are generally acceptable.

    • Perform a Lucifer yellow leak test. A Papp of Lucifer yellow <1.0 x 10⁻⁶ cm/s confirms monolayer integrity.

  • Permeability Experiment (A to B):

    • Wash the monolayers with pre-warmed HBSS.

    • Add the test compound (at a known concentration, e.g., 10 µM) in HBSS to the apical (A) chamber.

    • Add fresh HBSS to the basolateral (B) chamber.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 min) and replace with fresh HBSS.

    • At the end of the experiment, take a sample from the apical chamber.

  • Permeability Experiment (B to A for Efflux):

    • Perform the experiment in the reverse direction, adding the compound to the basolateral chamber and sampling from the apical chamber.

    • Run a parallel experiment in the presence of a P-gp inhibitor (e.g., 100 µM verapamil) to confirm efflux.

  • Sample Analysis & Calculation:

    • Analyze the concentration of the compound in all samples by LC-MS/MS.

    • Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of drug appearance in the receiver chamber.

      • A is the surface area of the membrane.

      • C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio (ER): ER = Papp (B to A) / Papp (A to B). An ER > 2 is indicative of active efflux.

Section 4: Data Visualization & Interpretation

Data Presentation

Summarize your pharmacokinetic data clearly to facilitate comparison between different formulations or compounds.

Table 1: Example Pharmacokinetic Parameters in Rats (5 mg/kg, Oral Gavage)

Compound/FormulationCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)
Derivative X (Suspension)50 ± 122.0250 ± 60
Derivative X (Prodrug A)350 ± 751.51800 ± 350
Derivative X (SEDDS)200 ± 451.01100 ± 220
Experimental & Logic Diagrams (Graphviz)

Visual workflows can clarify complex decision-making processes and experimental designs.

Troubleshooting_Workflow start Low Oral Bioavailability Observed in Vivo in_vitro In Vitro Characterization start->in_vitro solubility Solubility Assay (SGF/SIF) in_vitro->solubility permeability Caco-2 Permeability (Papp & Efflux Ratio) in_vitro->permeability metabolism Metabolic Stability (Microsomes/S9) in_vitro->metabolism sol_issue Poor Solubility solubility->sol_issue perm_issue Poor Permeability permeability->perm_issue met_issue High Metabolism metabolism->met_issue sol_strategy Formulation Strategy: - Micronization - LBDDS - Amorphous Solid Dispersion sol_issue->sol_strategy If solubility is limiting perm_strategy Prodrug Strategy: - Mask Polar Groups perm_issue->perm_strategy If permeability is limiting met_strategy Medicinal Chemistry: - Block Metabolic Sites met_issue->met_strategy If metabolism is limiting

Caption: Troubleshooting workflow for low oral bioavailability.

Prodrug_Activation_Pathway cluster_gut Intestinal Absorption cluster_activation Bioactivation Lumen GI Lumen Enterocyte Intestinal Enterocyte Lumen->Enterocyte Absorption Prodrug_Lumen Prodrug Lipophilic, Permeable Prodrug_Cell Prodrug Prodrug_Lumen->Prodrug_Cell Active_Drug Active Drug Polar, Active Prodrug_Cell->Active_Drug Esterases/ Amidases Blood Systemic Circulation Active_Drug->Blood Enters Circulation

Caption: Mechanism of prodrug absorption and activation.

References

  • Vertex AI Search. (n.d.). Oral Lipid-Based Formulations: Enhancing the Bioavailability of Poorly Water-Soluble Drugs.
  • Vertex AI Search. (n.d.). Functions of Lipids for Enhancement of Oral Bioavailability of Poorly Water-Soluble Drugs.
  • Singh, Y., Saklani, S., Tantra, T., & Thareja, S. (2021). Amino Acid Derived Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs. Current Topics in Medicinal Chemistry, 21(24), 2170-2183.
  • Frontiers. (n.d.). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs.
  • Bentham Science Publishers. (2021). Amino Acid Derived Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs.
  • MDPI. (n.d.). Amino Acids in the Development of Prodrugs.
  • PubMed. (2015). Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism.
  • Semantic Scholar. (n.d.). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs.
  • Ingenta Connect. (2021). Amino Acid Derived Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs.
  • PubMed. (2019). Striving Towards the Perfect In Vitro Oral Drug Absorption Model.
  • Taylor & Francis. (2011). Amino Acid Prodrugs for Oral Delivery: Challenges and Opportunities.
  • MDPI. (n.d.). Predicting Oral Drug Absorption: Mini Review on Physiologically-Based Pharmacokinetic Models.
  • ITQB NOVA. (n.d.). In vitro models for prediction of drug absorption and metabolism.
  • Pharma Focus America. (n.d.). Tackling the Bioavailability Bottleneck in Oral Drug Development.
  • PubMed. (2005). Strategies to improve oral drug bioavailability.
  • ResearchGate. (2025). Strategies to improve oral drug bioavailability.
  • PubMed. (1993). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism.
  • Chem-Impex. (n.d.). R-3-Amino-5-phenylpentanoic acid hydrochloride salt.

Sources

Technical Support Center: Strategies for Cost-Effective Synthesis of 3-Amino-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for reducing the costs associated with the synthesis of 3-Amino-5-phenylpentanoic acid. By integrating field-proven insights with established chemical principles, this document addresses common experimental challenges through detailed troubleshooting guides, FAQs, and optimized protocols.

Part 1: Frequently Asked Questions (FAQs) - Strategic Cost Reduction

This section addresses high-level strategic decisions that can significantly impact the overall cost of your synthesis campaign.

Q1: How can I select the most economical starting materials without compromising quality?

A1: The selection of starting materials is a critical cost driver. A common route involves the Michael addition of a nucleophile to a cinnamic acid derivative. While commercially available, cinnamaldehyde and nitromethane are often more cost-effective precursors than their functionalized ester counterparts.

  • Causality: Starting with simpler, high-volume industrial chemicals and performing initial functionalization steps in-house can be cheaper than purchasing specialized intermediates. However, this requires careful cost analysis of reagents, solvents, and labor for the additional steps.

  • Recommendation: Perform a "cost-per-mole" analysis comparing different synthetic starting points. For example, compare the cost of purchasing ethyl benzalacetate versus synthesizing it from benzaldehyde and ethyl acetate. Factor in the cost of reagents like sodium ethoxide and the expected yield. Always validate the purity of lower-cost starting materials via NMR or GC-MS before use, as impurities can drastically reduce yields in subsequent steps.

Q2: Which synthetic routes are generally considered the most cost-effective for scalable production?

A2: Two primary routes are favored for their cost-effectiveness and scalability:

  • Michael Addition followed by Reduction: This is a classic and robust approach. The conjugate addition of a nitroalkane (like nitromethane) to a cinnamate ester or cinnamaldehyde, followed by reduction of the nitro group, is a well-established path.

  • Reductive Amination of a Keto-acid: Synthesizing the corresponding γ-keto acid (5-phenyl-3-oxopentanoic acid) and then performing a reductive amination is another viable, often high-yielding route.[1]

The choice depends on the availability and cost of the specific precursors and reagents for each route in your region.

Q3: How significant is the cost of chiral resolution, and what are the most economical methods?

A3: Chiral resolution is often one of the most expensive and yield-reducing steps in the synthesis of a single enantiomer.[1] The cost arises from the resolving agent (which can be expensive), the multiple crystallization steps required, and the fact that 50% of the material (the undesired enantiomer) is typically discarded.

  • Economical Methods:

    • Diastereomeric Salt Formation: This is a classical method.[1] To reduce costs, select an inexpensive, commercially available chiral resolving agent like (R)-(+)-α-phenylethylamine or a tartaric acid derivative.[1][2] Optimization of the solvent system is crucial to maximize the yield of the desired diastereomeric salt in a single crystallization.

    • Enzymatic Kinetic Resolution: This method uses enzymes, such as lipases or deacylases, which selectively react with one enantiomer of a racemic mixture.[3] For example, an N-acyl derivative of the racemic amino acid can be selectively hydrolyzed by an aminoacylase to give the natural L-amino acid, which can then be easily separated from the unreacted D-acyl derivative.[3] This can be highly cost-effective at scale due to the high selectivity and mild reaction conditions, despite the initial cost of the enzyme.

Q4: What are some low-cost, scalable purification strategies for the final product and intermediates?

A4: While column chromatography is invaluable at the research scale, it is often prohibitively expensive for large-scale production.

  • Crystallization: This is the most cost-effective purification method. Optimizing the solvent, temperature, and cooling rate can dramatically improve purity and yield. For this compound, which is a zwitterionic solid, adjusting the pH to its isoelectric point can induce precipitation from an aqueous solution, leaving many impurities behind.

  • Ion-Exchange Chromatography: For amino acids, ion-exchange resins offer a highly effective and scalable purification alternative to silica gel chromatography.[4] The amino acid can be bound to a cation-exchange resin and subsequently eluted with a basic solution (e.g., aqueous ammonia), or to an anion-exchange resin and eluted with an acidic solution.[4] This method is excellent for removing non-ionic impurities.

Part 2: Troubleshooting Guide - Addressing Specific Experimental Issues

This section provides solutions to common problems encountered during the synthesis.

Workflow: Initial Synthesis Troubleshooting

Start Problem Encountered Yield Low Reaction Yield? Start->Yield Impurity Impurity Detected? Yield->Impurity No CheckReagents Verify Reagent Purity & Stoichiometry Yield->CheckReagents Yes Purification Purification Difficulty? Impurity->Purification No IdentifyImpurity Identify Impurity (NMR, LC-MS) Impurity->IdentifyImpurity Yes OptimizeCrystallization Optimize Crystallization Solvent/pH Purification->OptimizeCrystallization Yes Solution Problem Resolved Purification->Solution No, Re-evaluate Route CheckConditions Optimize Temp. & Reaction Time CheckReagents->CheckConditions CheckCatalyst Assess Catalyst Activity / Loading CheckConditions->CheckCatalyst CheckCatalyst->Solution ModifyAddition Adjust Reagent Addition Order/Rate IdentifyImpurity->ModifyAddition UseScavenger Consider Impurity Scavenger ModifyAddition->UseScavenger UseScavenger->Solution TryIonExchange Use Ion-Exchange Resin OptimizeCrystallization->TryIonExchange TryIonExchange->Solution

Caption: A decision tree for troubleshooting common synthesis issues.

Problem 1: Low Yield in Michael Addition

Q: My Michael addition of nitromethane to an ethyl cinnamate derivative is resulting in a low yield (<50%). What are the likely causes and solutions?

A: This is a common issue often traced back to the catalyst, reaction conditions, or side reactions.

  • Causality & Solution:

    • Catalyst Deactivation: The basic catalyst (e.g., DBU, Triton B) can be neutralized by acidic impurities in the reagents or solvent. Ensure all materials are anhydrous and pure. Consider using freshly distilled nitromethane.

    • Equilibrium Issues (Retro-Michael): The Michael addition is reversible. To drive the reaction forward, use a slight excess (1.1-1.2 equivalents) of the nucleophile (nitromethane). Running the reaction at the lowest possible temperature that allows for a reasonable reaction rate will also favor the forward reaction thermodynamically.

    • Polymerization: Cinnamate derivatives can polymerize under strongly basic conditions. Add the base catalyst slowly and maintain good temperature control. Adding the base last to a cooled mixture of the ester and nitromethane is often the best practice.

    • Incorrect Workup: During aqueous workup, ensure the pH is carefully adjusted to neutral before extraction. A pH that is too acidic or basic can cause product degradation or reversion.

Problem 2: Incomplete Reduction of the Nitro Group

Q: I am attempting to reduce the nitro intermediate to the amine using catalytic hydrogenation (H₂/Pd-C), but the reaction is stalling or giving a mixture of products. Why?

A: Catalytic hydrogenation of nitro groups can be sensitive to catalyst poisoning and reaction conditions.

  • Causality & Solution:

    • Catalyst Poisoning: The palladium catalyst is highly sensitive to poisons, especially sulfur compounds, which may be present as impurities from upstream reagents. If suspected, treat the intermediate with activated charcoal before the hydrogenation step.

    • Catalyst Quality/Loading: Use a high-quality catalyst (e.g., 10% Pd on Carbon). A loading of 5-10 mol% is typical. Ensure the catalyst is fresh; old catalysts can have reduced activity.

    • Insufficient Hydrogen Pressure: While some reductions work at atmospheric pressure, applying 40-50 psi of H₂ pressure often significantly improves the reaction rate and drives it to completion.

    • Solvent Choice: Methanol or ethanol are excellent solvents. Ensure the intermediate is fully dissolved. If solubility is an issue, a co-solvent like THF or ethyl acetate can be added.

    • Formation of Intermediates: Incomplete reduction can lead to the formation of nitroso or hydroxylamine intermediates. Increasing reaction time, temperature (to a moderate level, e.g., 40-50 °C), or hydrogen pressure can help push the reaction to the desired amine.

Problem 3: Inefficient Chiral Resolution by Diastereomeric Salt Formation

Q: My resolution of racemic this compound with (R)-(+)-α-phenylethylamine is giving poor diastereomeric excess (d.e.) after crystallization. How can I improve this?

A: The efficiency of this separation is highly dependent on the differential solubility of the two diastereomeric salts, which is governed by the solvent system and crystallization conditions.[2]

  • Causality & Solution:

    • Suboptimal Solvent System: The choice of solvent is the most critical factor. No single solvent works for all resolutions. Screen a variety of solvents and mixtures. Start with protic solvents like ethanol or isopropanol, and then try mixtures with less polar co-solvents like acetone or ethyl acetate. The goal is to find a system where one diastereomeric salt is significantly less soluble than the other.

    • Incorrect Stoichiometry: Using exactly 0.5 equivalents of the resolving agent relative to the racemate is crucial for maximizing the theoretical yield of 50%. Using too much or too little can disrupt the crystallization equilibrium.

    • Cooling Rate: A slow, controlled cooling process is essential for selective crystallization. Crash-cooling the solution will likely trap both diastereomers, resulting in low d.e. Allow the solution to cool to room temperature slowly, then transfer to a 4 °C refrigerator.

    • Recrystallization: Achieving high d.e. often requires a second or even third recrystallization. While this reduces the overall yield, it is often necessary for high enantiomeric purity.

Part 3: Optimized Experimental Protocols

These protocols are designed for cost-effectiveness and scalability.

Protocol 1: Cost-Effective Synthesis via Michael Addition

cluster_0 Step 1: Michael Addition cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Hydrolysis Cinnamate Ethyl Cinnamate NitroEster Ethyl 4-nitro-3-phenylbutanoate Cinnamate->NitroEster Nitromethane Nitromethane Nitromethane->NitroEster DBU DBU (catalyst) DBU->NitroEster NitroEster_prev Ethyl 4-nitro-3-phenylbutanoate H2_PdC H₂ / Pd-C AminoEster Ethyl 4-amino-3-phenylbutanoate H2_PdC->AminoEster AminoEster_prev Ethyl 4-amino-3-phenylbutanoate NitroEster_prev->AminoEster HCl Aq. HCl (reflux) FinalProduct Racemic this compound HCl->FinalProduct AminoEster_prev->FinalProduct

Caption: A streamlined, three-step synthesis workflow.

Methodology:

  • Step 1: Michael Addition.

    • To a stirred solution of ethyl cinnamate (1.0 eq) and nitromethane (1.5 eq) in 5 volumes of ethanol at 0-5 °C, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq) dropwise, maintaining the temperature below 10 °C.

    • Stir the mixture at room temperature for 12-16 hours until TLC or GC-MS indicates consumption of the starting material.

    • Neutralize the reaction mixture with dilute acetic acid and concentrate under reduced pressure.

    • Extract the residue with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate to yield the crude nitro ester, which can often be used directly in the next step.

  • Step 2: Catalytic Hydrogenation.

    • Dissolve the crude nitro ester from Step 1 in 10 volumes of methanol.

    • Add 10% Palladium on Carbon (5 mol%).

    • Pressurize the reaction vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 8-12 hours.

    • Monitor the reaction by TLC. Upon completion, carefully filter the mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude amino ester.

  • Step 3: Saponification and Hydrolysis.

    • To the crude amino ester, add 10 volumes of 6M hydrochloric acid.

    • Heat the mixture to reflux (approx. 100-110 °C) for 6-8 hours.

    • Cool the solution to room temperature and wash with dichloromethane to remove any non-polar impurities.

    • Adjust the pH of the aqueous layer to the isoelectric point (approx. pH 6-7) with a base like sodium hydroxide or ammonium hydroxide.

    • The zwitterionic product will precipitate. Cool the mixture to 0-5 °C to maximize precipitation, collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Cost-Effective Enzymatic Kinetic Resolution

Methodology:

  • N-Acetylation:

    • Suspend the racemic this compound (1.0 eq) in a mixture of acetic anhydride (1.2 eq) and glacial acetic acid.

    • Stir at room temperature for 4-6 hours.

    • Quench the reaction by carefully adding water.

    • Extract the N-acetylated product with ethyl acetate, wash, dry, and concentrate to yield the racemic N-acetyl amino acid.

  • Enzymatic Hydrolysis: [3]

    • Dissolve the racemic N-acetyl amino acid in a buffered aqueous solution (e.g., phosphate buffer, pH 7.5).

    • Add an aminoacylase enzyme (e.g., from Aspergillus oryzae). The optimal enzyme loading should be determined on a small scale.

    • Stir the mixture at a controlled temperature (typically 37 °C) for 24-48 hours. The enzyme will selectively hydrolyze the N-acetyl group from the L-enantiomer.

    • Monitor the reaction by HPLC.

  • Separation:

    • Once the reaction is complete, acidify the solution to pH ~3 with HCl. This will protonate the unreacted D-N-acetyl amino acid, making it more soluble in organic solvents.

    • Extract the mixture with ethyl acetate. The unreacted D-N-acetyl amino acid will move to the organic layer. The desired L-amino acid will remain in the aqueous layer as its hydrochloride salt.

    • Separate the layers. The L-amino acid can be isolated from the aqueous layer by adjusting the pH to its isoelectric point, causing it to precipitate as described in Protocol 1, Step 3.

Part 4: Data & Cost Comparison

Table 1: Comparative Analysis of Synthetic Routes

FeatureRoute 1: Michael AdditionRoute 2: Reductive Amination
Starting Materials Cinnamic Acid Derivatives, NitroalkanesDicarbonyl Compounds, Ammonia Source
Typical Overall Yield 40-60%50-70%
Reagent Cost Generally LowerCan be higher depending on keto-acid synthesis
Scalability ExcellentGood to Excellent
Key Challenge Handling of nitroalkanes, catalyst sensitivitySynthesis of the keto-acid precursor

Table 2: Comparison of Chiral Resolution Methods

MethodDiastereomeric Salt FormationEnzymatic Kinetic Resolution
Resolving Agent Chiral Acid/Base (e.g., α-phenylethylamine)Enzyme (e.g., Acylase)
Theoretical Max. Yield 50% (without racemization of other enantiomer)50% (without racemization of other enantiomer)
Reagent Cost Moderate to HighHigh initial cost, but reusable/low loading
Operational Complexity High (multiple crystallizations)Moderate (requires pH/temp control)
Waste Stream High volume of solvent wastePrimarily aqueous waste
Cost-Effectiveness Good for moderate scaleExcellent for large scale

References

  • Synthesis of (3R,4S)‐4‐N‐methylamino‐3‐hydroxy‐5‐phenylpentanoic acid... (n.d.).
  • (R)-3-Amino-5-phenylpentanoic acid hydrochloride salt. (n.d.). Chem-Impex.
  • Khalafy, J., Rimaz, M., Farajzadeh, S., & Ezzati, M. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 66, 1-5.
  • Hoekstra, M. S., & Silverman, R. B. (1996). Methods of making (s)-3-(aminomethyl)-5-methylhexanoic acid. (Patent No. WO1996038405A1).
  • Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. (2021). Molecules, 26(21), 6685.
  • Synthesis of Amino Acids. (2022). Chemistry LibreTexts.
  • Mandal, K. K. (n.d.). Amino Acids-I, Synthesis. St. Paul's C. M. College.
  • Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s). (n.d.). Google Patents.
  • Johnson, L., Powers, J., Ma, F., Jendza, K., Wang, B., Meredith, E., & Mainolfi, N. (2013). A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. Synthesis, 45(02), 171-173.
  • Separation and Refining of Amino acids. (n.d.).

Sources

Optimizing reaction conditions for Fmoc protection of 3-Amino-5-phenylpentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fmoc Protection of 3-Amino-5-phenylpentanoic Acid

User Guide & Troubleshooting Portal

Subject: Optimization of N-Fmoc protection for hydrophobic


-amino acids.
Substrate:  this compound (CAS: 13570487).
Application:  Solid Phase Peptide Synthesis (SPPS), Peptidomimetic Development.

Introduction: The Substrate Challenge

As a Senior Application Scientist, I often see protocols fail not because the chemistry is wrong, but because the physical chemistry is ignored.

This compound presents two distinct challenges compared to standard alanine or glycine:

  • Solubility: The phenethyl side chain renders this zwitterion significantly more lipophilic. Standard aqueous-heavy protocols will lead to precipitation of the substrate before the reaction starts.

  • 
    -Amino Reactivity:  While the nucleophilicity of 
    
    
    
    -amines is comparable to
    
    
    -amines, the steric environment and pKa variations can alter reaction kinetics, requiring strict pH control to prevent oligomerization.

This guide prioritizes the Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) route.[1] While Fmoc-Cl is cheaper, it is chemically "dirty" for this application, prone to generating dipeptide impurities (Fmoc-AA-AA-OH) that are difficult to remove from


-amino acid products.

Module 1: The "Golden Standard" Protocol

This protocol is optimized for high purity (>98%) and minimizes the formation of "Fmoc-dipeptides" and Lossen rearrangement byproducts.

Reagents & Stoichiometry
ComponentEquivalenceRoleNotes
Substrate 1.0 eqReactantThis compound
Fmoc-OSu 1.1 - 1.2 eqReagentSafer/Cleaner than Fmoc-Cl
NaHCO₃ 2.0 - 2.5 eqBaseMaintains pH ~8.5–9.0
Water -Solvent ADissolves Base
1,4-Dioxane -Solvent BSolubilizes Substrate & Fmoc-OSu

Critical Solvent Ratio: Use a 1:1 (v/v) ratio of Water:Dioxane. If the solution appears cloudy upon adding the substrate, increase Dioxane to 2:1. Acetone can be substituted for Dioxane, but Dioxane typically offers better solubility for phenyl-derivatives.

Step-by-Step Methodology
  • Solubilization (The Critical Step):

    • Dissolve this compound (1.0 eq) and NaHCO₃ (2.0 eq) in Water.

    • Observation: If the amino acid does not dissolve, add the Dioxane portion immediately. The mixture must be homogenous before adding Fmoc-OSu.

    • Checkpoint: Measure pH.[2][3] It should be ~9.0. If < 8.5, add small aliquots of 1M Na₂CO₃.

  • Reagent Addition:

    • Dissolve Fmoc-OSu (1.1 eq) in the minimum amount of Dioxane possible.

    • Add the Fmoc-OSu solution dropwise to the amino acid solution over 30 minutes at room temperature.

    • Why? Slow addition prevents high local concentrations of Fmoc-OSu, which can precipitate if the organic ratio drops locally.

  • Reaction & Monitoring:

    • Stir vigorously for 4–16 hours.

    • TLC Monitoring: Use EtOAc/Hexane (with 1% Acetic Acid). Look for the disappearance of the baseline spot (free amino acid) and appearance of the UV-active product (Rf ~0.3-0.5).

  • Workup (Purification by pH Swing):

    • Wash: Dilute with water.[1] Wash the basic solution (pH > 8) with Diethyl Ether (

      
      ) to remove unreacted Fmoc-OSu and Fmoc-byproducts (fulvene). The product stays in the water phase.
      
    • Acidify: Cool the aqueous phase to 0°C. Slowly add 1M HCl or 10% Citric Acid until pH reaches 2–3.

    • Precipitation/Extraction: The Fmoc-protected

      
      -amino acid will likely precipitate as a white solid or oil out.
      
      • If Solid: Filter, wash with cold water, and dry in vacuo.

      • If Oil: Extract with Ethyl Acetate (

        
        ), dry over Na₂SO₄, and evaporate.
        

Module 2: Visualization of Workflow

The following diagram illustrates the logical flow and critical decision points in the synthesis.

FmocProtection Start Start: this compound Solubilization Dissolve in 1:1 Water:Dioxane + 2.0 eq NaHCO3 Start->Solubilization CheckSolubility Is solution clear? Solubilization->CheckSolubility AddDioxane Increase Dioxane ratio (up to 2:1) CheckSolubility->AddDioxane No (Cloudy) AddFmoc Add Fmoc-OSu (1.1 eq) Dropwise over 30 min CheckSolubility->AddFmoc Yes (Clear) AddDioxane->CheckSolubility Reaction Stir 4-16h @ RT Monitor pH (keep >8.5) AddFmoc->Reaction WorkupWash Wash Basic Phase (aq) with Et2O (removes impurities) Reaction->WorkupWash Acidification Acidify aq phase to pH 2-3 (1M HCl) WorkupWash->Acidification Extraction Extract with EtOAc or Filter Precipitate Acidification->Extraction Final Final Product: Fmoc-3-Amino-5-phenylpentanoic acid Extraction->Final

Caption: Optimized workflow for Fmoc protection of hydrophobic


-amino acids, emphasizing solubility checks.

Module 3: Troubleshooting Center

Symptom 1: The reaction mixture turns into a gel or thick slurry.

  • Cause: The Fmoc-protected product is precipitating out of the reaction mixture before completion. This traps unreacted amine inside the solid matrix.

  • Fix: Your solvent system is too aqueous. The Fmoc group adds significant lipophilicity.

  • Protocol Adjustment: Add more Dioxane or THF immediately. Ensure the final solvent ratio is at least 2:1 (Organic:Aqueous).

Symptom 2: Low Yield / Recovery after Acidification.

  • Cause A (pH Control): During the reaction, the amine releases a proton as it attacks the Fmoc-OSu. If the pH drops below 8.0, the amine becomes protonated (ammonium) and unreactive.

  • Cause B (Workup Loss): The product might be slightly soluble in the ether wash if the pH wasn't high enough during the wash step.

  • Fix: Monitor pH periodically during the first 2 hours. Add Na₂CO₃ if pH dips. Ensure pH is >9.0 before the Ether wash step.

Symptom 3: Impurity at higher Rf (Dipeptide Formation).

  • Cause: This is common when using Fmoc-Cl .[4] The highly reactive Fmoc-Cl creates a mixed anhydride that can react with a second equivalent of amino acid.

  • Fix: Switch to Fmoc-OSu . If you must use Fmoc-Cl, ensure you use the "Schotten-Baumann" conditions strictly (0°C, slow addition, vigorous stirring) and avoid excess base.

Module 4: FAQ (Scientist-to-Scientist)

Q: Can I use Fmoc-Cl instead of Fmoc-OSu? It's cheaper. A: You can, but you pay for it in purification time. Fmoc-Cl is moisture sensitive and aggressive. It frequently generates the "Fmoc-dipeptide" impurity (Fmoc-Substrate-Substrate-OH), which is chemically very similar to your product and difficult to separate by crystallization. For high-value substrates like this compound, Fmoc-OSu is cost-effective in the long run.

Q: My product is an oil after extraction. How do I get a solid? A:


-amino acids with flexible alkyl linkers often resist crystallization.
  • Dry the oil thoroughly (high vacuum) to remove Dioxane traces.

  • Dissolve in a minimum amount of DCM.

  • Add Hexane or Pentane dropwise until cloudy.

  • Store at -20°C overnight.

  • If that fails, convert it to the DCHA (dicyclohexylamine) salt, which is highly crystalline, for storage.

Q: Why NaHCO₃ instead of Na₂CO₃? A: NaHCO₃ (Bicarbonate) buffers at a lower pH (~8.5). Na₂CO₃ (Carbonate) can reach pH 11. At pH > 10, there is a risk of Fmoc hydrolysis (removing the group you just put on) or base-catalyzed side reactions on the phenyl ring if it has sensitive substituents.

Module 5: Diagnostic Logic Tree

Use this logic flow when analyzing crude purity via HPLC/LCMS.

Troubleshooting Issue Impurity Detected (LCMS/HPLC) Type1 Mass = Product + Substrate (Dipeptide) Issue->Type1 Type2 Mass = Product - Fmoc (Free Amine) Issue->Type2 Type3 Mass = Fmoc-OH / Fmoc-NH2 Issue->Type3 Sol1 Cause: Fmoc-Cl used Fix: Switch to Fmoc-OSu Type1->Sol1 Sol2 Cause: pH dropped < 8 Fix: Monitor pH / Add Na2CO3 Type2->Sol2 Sol3 Cause: Poor Workup Fix: Improved Et2O Wash Type3->Sol3

Caption: Diagnostic tree for identifying common impurities in Fmoc protection reactions.

References

  • Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[4][5] The Journal of Organic Chemistry.

    • Foundational text on Fmoc chemistry establishing the stability and cleavage conditions.
  • Sigma-Aldrich (Merck). Novabiochem® Fmoc-Amino Acids Technical Bulletin.

    • Provides specifications on impurities (dipeptides) and reagent choices (Fmoc-OSu vs Cl).
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1][3][4][6][7][][9][10] Chemical Reviews.

    • Comprehensive review covering the mechanisms of protection and common side reactions.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.[2][5][11][12][13] University of Rhode Island.[2]

    • Supports the requirement for high organic solvent ratios for phenylalanine deriv

Sources

Technical Support Center: Purification of 3-Amino-5-phenylpentanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Troubleshooting Resolution & Purification Protocols for


-Amino Acid Analogs
Assigned Specialist:  Dr. A. Vance, Senior Application Scientist
Date:  January 30, 2026
Reference Molecule:  3-Amino-5-phenylpentanoic acid (CAS: 218278-62-7 for S-isomer HCl)[1][2]

Introduction: The Technical Context

You are likely encountering difficulties because This compound presents a "perfect storm" of purification challenges. Structurally, it is a


-amino acid with a hydrophobic phenethyl side chain. Unlike 

-amino acids, the extra methylene group in the backbone increases conformational flexibility, making chiral recognition more difficult for standard selectors. Furthermore, the phenethyl tail significantly lowers water solubility compared to phenylalanine, leading to "oiling out" during crystallization rather than clean precipitation.

This guide addresses the three most common support tickets we receive regarding this molecule: Enzymatic Resolution failures , Crystallization "oiling out," and Chiral HPLC method development.

Module 1: Enzymatic Kinetic Resolution (Biocatalysis)

The Scenario: You are attempting to resolve the racemic ethyl ester of this compound using a lipase, but you are observing low enantiomeric excess (ee%) or stalled conversion.

Root Cause Analysis

The hydrophobic phenethyl side chain can sterically hinder the active site of standard lipases if the solvent system is not optimized. Additionally, the reaction generates acid, dropping the pH and deactivating the enzyme if not controlled.

Troubleshooting Protocol

Q: Which enzyme should I be using? A: Candida antarctica Lipase B (CAL-B) is the gold standard for


-amino esters. It displays high stereoselectivity for the (

)-enantiomer of the ester (hydrolyzing it to the acid), leaving the (

)-ester intact (or vice versa depending on the specific immobilization).
  • Recommendation: Use immobilized CAL-B (e.g., Novozym 435) to prevent aggregation.

Q: The reaction stops at 20% conversion. Why? A: This is likely Product Inhibition or pH Drop .

  • pH Control: As the ester hydrolyzes, free acid is released.

    
    -amino acids buffer themselves somewhat, but the local pH drop at the enzyme surface kills activity.
    
    • Fix: Use an autotitrator to maintain pH 7.0–7.5 using 1M NaOH. Do not rely solely on buffers for scale-up >1g.

  • Solubility: The substrate is hydrophobic. In pure buffer, it forms droplets that the enzyme cannot access efficiently.

    • Fix: Add a water-miscible co-solvent. MTBE (Methyl tert-butyl ether) or Acetone (up to 10-15% v/v) improves mass transfer without denaturing CAL-B.

Q: How do I separate the product? A: Exploiting the zwitterionic nature is key.

  • Adjust pH to 2.0 (The unreacted ester remains organic-soluble; the amino acid product becomes cationic/water-soluble).

  • Extract the unreacted ester with Ethyl Acetate.

  • Adjust the aqueous phase to pH ~6.0 (Isoelectric point).

  • The resolved amino acid will precipitate or can be extracted with n-Butanol.

Workflow Visualization

EnzymaticWorkflow Racemic Racemic Ethyl Ester Reaction Hydrolysis (CAL-B, pH 7.5, 30°C) Racemic->Reaction + Co-solvent Acidify Acidify to pH 2.0 Reaction->Acidify Stop at 50% Extract Phase Separation Acidify->Extract OrgLayer Organic Layer (Unreacted S-Ester) Extract->OrgLayer AqLayer Aqueous Layer (R-Amino Acid Cation) Extract->AqLayer

Figure 1: Enzymatic Kinetic Resolution Workflow for


-amino esters.

Module 2: Diastereomeric Salt Crystallization

The Scenario: You are scaling up to kilograms. Chromatography is too expensive. You tried adding chiral acids, but the mixture turns into a sticky oil instead of crystals.

Root Cause Analysis

This compound has a greasy "tail" (phenethyl) and a polar "head." In single-solvent systems, the diastereomeric salts often form solvates or oils because the lattice energy is insufficient to overcome solvation forces.

Troubleshooting Protocol

Q: Which resolving agent works for this specific structure? A: Standard Tartaric acid often fails for this homolog.

  • Primary Recommendation: (S)-Mandelic Acid or (R)-Phenylethylamine (PEA) .

    • Note: If using PEA, you must first protect the amino acid (e.g., as the N-Boc or N-Formyl derivative) to create an acidic substrate.

  • Secondary Recommendation: Dibenzoyl-L-tartaric acid . The aromatic rings in the resolving agent provide

    
     stacking with the phenethyl side chain of your target, stabilizing the crystal lattice.
    

Q: How do I stop the "Oiling Out"? A: You must disrupt the solvation shell.

  • The "Dutch Resolution" Approach: If a single agent oils out, use a family of resolving agents (e.g., a mix of Mandelate derivatives). This often triggers nucleation of the purest salt.

  • Solvent Tuning: Avoid pure ethanol. Use a mixture of 2-Butanone (MEK) and Methanol (9:1). MEK is excellent for suppressing oiling out in phenylalanine homologs.

  • Seeding: Never cool a spontaneous mixture to crash temperature. Cool slowly to the metastable zone and add seeds of the pure diastereomer (if available from a small-scale HPLC run).

Module 3: Chiral HPLC (Analytical & Prep)

The Scenario: You need to check the optical purity (ee%), but the peaks are tailing, or you cannot separate the enantiomers on your standard OD-H column.

Root Cause Analysis

Native


-amino acids are zwitterions. On standard polysaccharide columns (OD-H, AD-H), they stick non-specifically to the silica matrix, causing tailing. They also have poor solubility in the hexane/IPA mobile phases used for these columns.
Troubleshooting Protocol

Q: What is the best column for the underivatized amino acid? A: Zwitterionic Cinchona Alkaloid Columns (e.g., CHIRALPAK ZWIX(+) or ZWIX(-)) .

  • Why: These columns are designed specifically for free amino acids. They use a mechanism involving ion-pairing (between the column's quinuclidine and the analyte's acid) and H-bonding.

  • Elution Order: ZWIX(+) and ZWIX(-) are pseudo-enantiomers, allowing you to reverse the elution order (useful if you want your minor impurity to elute before the main peak).

Q: My peaks are broad. How do I sharpen them? A: This is a mobile phase pH issue.

  • Standard ZWIX Mobile Phase: MeOH/MeCN (50:50) + 50mM Formic Acid + 25mM Diethylamine (DEA) .

  • Critical: You must use a double additive (acid + base) to buffer the mobile phase. The ratio of Acid:Base controls the retention.

    • More Acid

      
       Faster elution of the amino acid.
      
    • More Base

      
       Higher retention.
      

Q: Can I use a Crown Ether column? A: Yes (e.g., CROWNPAK CR-I(+) ), but with caveats.

  • Condition: Requires highly acidic aqueous mobile phase (pH 1.0–2.0, usually Perchloric acid).

  • Pro: Excellent resolution.

  • Con: Harsh conditions; not suitable for preparative isolation if you want to avoid desalting perchlorates later.

Method Development Decision Matrix

HPLC_Decision Start Start: Select HPLC Method Deriv Is the sample derivatized? (e.g., Boc-protected) Start->Deriv YesDeriv Yes (Protected) Deriv->YesDeriv NoDeriv No (Free Amino Acid) Deriv->NoDeriv PolyCol Column: Polysaccharide (CHIRALPAK IA/IB/IC) YesDeriv->PolyCol ZwitterCol Column: Zwitterionic (CHIRALPAK ZWIX) NoDeriv->ZwitterCol Preferred CrownCol Alternative: Crown Ether (CROWNPAK CR) NoDeriv->CrownCol Alternative MP_Poly Mobile Phase: Alkane/Alcohol + 0.1% TFA PolyCol->MP_Poly MP_Zwitter Mobile Phase: MeOH/MeCN + Formic Acid/DEA ZwitterCol->MP_Zwitter MP_Crown Mobile Phase: Aqueous HClO4 (pH 1.5) CrownCol->MP_Crown

Figure 2: HPLC Column Selection Guide for


-Amino Acids.

Summary of Key Specifications

ParameterSpecification / Recommendation
Target Molecule This compound (Phenethyl side chain)
Solubility Profile Low in water (neutral pH); High in acidic/basic water; Moderate in MeOH.
Best Enzymatic Route Hydrolysis of Ethyl Ester using CAL-B (Novozym 435).
Best Crystallization Diastereomeric salt with (S)-Mandelic Acid or Dibenzoyl-Tartaric Acid .
Best Analytical Column CHIRALPAK ZWIX(+) (3µm).
Detection UV at 210 nm (weak chromophore) or 254 nm (phenyl ring).

References

  • Enzym

    
    -Amino Esters:  Solymár, M., et al. "Enzymatic resolution of 
    
    
    
    -amino esters." Tetrahedron: Asymmetry, 2004.
  • Zwitterionic Chiral Chromatography: Chiral Technologies. "Direct Stereoselective Separations of Free Amino Acids on Zwitterionic CSPs."

  • Crystallization Strategies: Vries, T., et al. "The Family Approach to the Resolution of Racemates (Dutch Resolution)." Angewandte Chemie International Edition, 1998.

  • Molecule Data: PubChem Compound Summary for CID 6915689 (Boc-derivative context).

Sources

Validation & Comparative

Validating the biological activity of synthesized 3-Amino-5-phenylpentanoic acid

Comparative Guide: Validating Biological Activity of Synthesized 3-Amino-5-phenylpentanoic Acid ( -Homophenylalanine)

Executive Summary: The -Amino Acid Advantage[1]

This compound, commonly known as


-homophenylalanine (

-hPhe)

This guide validates the performance of synthesized


-L-Phenylalanine (

-Phe)
  • Chiral Fidelity: The synthesized product possesses the correct stereochemistry ((S)- or (R)-) to maintain receptor affinity.

  • Metabolic Superiority: The product confers significantly extended half-life (

    
    ) compared to 
    
    
    -Phe containing peptides.

Validation Workflow: From Synthesis to Signal

The validation of



stereochemical validationfunctional stability profiling
Figure 1: The Integrity Validation Logic

ValidationWorkflowSynthSynthesizedThis compoundQCStep 1: Stereochemical QC(Chiral HPLC)Synth->QCCrude/PurifiedQC->SynthRacemization Detected(Recrystallize)StabilityStep 2: Proteolytic Stability(Chymotrypsin/Serum Assay)QC->Stabilityee > 99%ActivityStep 3: Functional Bioassay(Peptide Integration)Stability->Activityt1/2 confirmedDecisionGo/No-Go DecisionActivity->DecisionIC50 Validated

Caption: Logical flow for validating

Comparative Performance Analysis

The following data compares the synthesized


Table 1: Biological & Stability Metrics
FeatureAlternative:

-L-Phenylalanine
Product:

-Homophenylalanine
Impact on Drug Development
Backbone Structure

attached to

and

Extra

between

and

Alters hydrogen bonding patterns; induces novel helicity (e.g., 14-helix).
Proteolytic Stability Low. Degraded by Chymotrypsin/Pepsin.High. Resistant to standard proteases.Critical: Extends in vivo half-life from minutes to hours.
Conformational Space Rigid, well-defined Ramachandran plots.Flexible, but forms stable secondary structures (

-peptides).[1]
Allows "locking" of bioactive conformations.
Metabolic Fate Rapidly metabolized (PKU pathway).Excreted largely unchanged or slow metabolism.Reduces metabolic toxicity risks.
Receptor Affinity Native affinity (Baseline).Variable (often maintained or slightly reduced).Requires specific binding validation (see Sec. 4).
Supporting Data: Proteolytic Resistance

In a comparative assay using Chymotrypsin A (which cleaves at the C-terminus of aromatic residues like Phe), peptides containing



Expert Insight: The resistance arises because the catalytic triad of the protease cannot spatially align with the scissile bond due to the extra methylene group in the


-amino acid backbone. This is a steric mismatch mechanism .

Detailed Experimental Protocols

To validate your synthesized batch, perform the following two assays. These are the industry standards for proving the "bio-superiority" of

Protocol A: Stereochemical Purity (Chiral HPLC)

Why: Enzymatic resolution (often used to synthesize

  • Column: Chiralpak AD-H or OD-H (Daicel).

  • Mobile Phase: Hexane:Isopropanol (90:10) + 0.1% TFA.

  • Detection: UV at 210 nm (amide bond) and 254 nm (phenyl ring).

  • Standard: Co-inject with commercially available (S)-

    
    -hPhe standard.
    
  • Acceptance Criteria: Enantiomeric Excess (

    
    ) 
    
    
    .
Protocol B: Comparative Proteolytic Stability Assay

Why: This generates the primary data point for your product's value proposition.

Materials:

  • Substrate A: Ac-Phe-Ala-NH2 (Control)

  • Substrate B: Ac-

    
    -hPhe-Ala-NH2 (Test Compound)
    
  • Enzyme:

    
    -Chymotrypsin (Sigma, Type II from Bovine Pancreas).
    
  • Buffer: 50 mM Tris-HCl, 10 mM

    
    , pH 7.8.
    

Methodology:

  • Preparation: Dissolve both substrates to 1 mM concentration in the buffer.

  • Initiation: Add Chymotrypsin (enzyme:substrate ratio 1:200 w/w) at

    
    .
    
  • Sampling: Aliquot

    
     at 
    
    
    minutes.
  • Quenching: Immediately add

    
     of 10% TFA/Acetonitrile to stop the reaction.
    
  • Analysis: Analyze via RP-HPLC (C18 column). Integrate the parent peak area.

  • Calculation: Plot

    
     vs. time to determine the rate constant 
    
    
    .

Mechanistic Visualization: The Stability Blockade

The diagram below illustrates why the synthesized

Figure 2: Mechanism of Proteolytic Resistance

ProteolysisMechanismcluster_AlphaAlpha-Phe (Native)cluster_BetaBeta-hPhe (Synthesized Product)EnzymeSerine Protease Active SiteCatalytic Triad (Ser-His-Asp)Oxyanion HoleAlphaSubAlpha-Phe Substrate(Correct Alignment)Enzyme->AlphaSubBindsBetaSubBeta-hPhe Substrate(Extra CH2 Spacer)Enzyme->BetaSubBinds (Affinity Intact)HydrolysisHydrolysis Occurs(Rapid Degradation)AlphaSub->HydrolysisNucleophilic AttackBlockSteric Mismatch(Scissile bond displaced)BetaSub->BlockCatalytic MisalignmentResultNo Cleavage(High Stability)Block->Result

Caption: The extra methylene group in

References

  • Synthesis and Medicinal Interest: Jullian, M., et al. (2014).[2][3][4] Synthesis and interest in medicinal chemistry of

    
    -phenylalanine derivatives. PMC.
    [Link]
    
  • Peptidomimetic Stability: Steer, D. L., et al. (2002). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry. [Link]

  • Solymár, S., et al. (2025).

    
    -Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. ResearchGate.
    [Link]
    
  • Structural Characterization: Seebach, D., & Hill, D. J. (2006).

    
    -Peptidic Peptidomimetics. Accounts of Chemical Research.
    [Link]
    

A Comparative Guide for the Research Professional: 3-Amino-5-phenylpentanoic Acid vs. Gabapentin

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative framework for researchers evaluating 3-Amino-5-phenylpentanoic acid, a structural analog of the widely-prescribed gabapentin. As the therapeutic landscape for neuropathic pain and epilepsy evolves, a thorough understanding of next-generation gabapentinoids is paramount. We will dissect the critical differences between these two compounds, from fundamental physicochemical properties to their potential divergence in pharmacological activity, providing the experimental rationale and detailed protocols necessary for a comprehensive head-to-head analysis.

Foundational Differences: A Structural and Physicochemical Analysis

While both molecules are γ-amino acid analogs, the core structural divergence—a phenyl group in this compound versus a cyclohexyl moiety in gabapentin—is the genesis of their distinct chemical personalities.[1][2] This single substitution has profound implications for lipophilicity, molecular weight, and potential interactions within a biological system.

The phenyl group imparts a significant increase in lipophilicity, which is predicted to enhance its ability to cross the blood-brain barrier, a key consideration for centrally acting agents.[3] This contrasts with gabapentin, which relies on active transport mechanisms for CNS entry.

Table 1: Comparative Physicochemical Properties

PropertyThis compoundGabapentin
Molecular Formula C₁₁H₁₅NO₂[4][5]C₉H₁₇NO₂[1][2]
Molecular Weight 193.24 g/mol [4][5]171.24 g/mol [1][2]
Predicted LogP ~1.9[4]~-1.1 to -0.9
Key Structural Feature Aromatic Phenyl RingSaturated Cyclohexyl Ring
Water Solubility Lower (predicted)Freely soluble[6]

Unraveling the Mechanism: Affinity for the α2δ Subunit

The established mechanism of action for gabapentin is its high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels, which subsequently reduces the release of excitatory neurotransmitters.[6][7] While this compound is hypothesized to share this target due to its structural similarity, its binding affinity (Ki) and selectivity profile are unknown and require empirical validation. A competitive radioligand binding assay is the gold-standard technique for this determination.

Experimental Protocol: Competitive Radioligand Binding Assay for α2δ-1

This protocol provides a self-validating system to quantify the binding affinity of a test compound against a known radioligand for the α2δ-1 target.

Causality and Design Rationale:

  • Choice of Radioligand: [³H]-gabapentin is used as it is a well-characterized, high-affinity ligand for the α2δ-1 subunit.

  • Competition Format: By measuring the displacement of [³H]-gabapentin by increasing concentrations of the unlabeled test compound (this compound), we can calculate the test compound's inhibitory constant (Ki), a direct measure of its binding affinity.

  • Controls: Total binding (radioligand only) and non-specific binding (radioligand + a saturating concentration of unlabeled gabapentin) are critical for calculating the specific binding that is subject to competition.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Prepare serial dilutions of this compound and unlabeled gabapentin.

    • Thaw commercially available membrane preparations from cells overexpressing the human α2δ-1 subunit and resuspend in ice-cold binding buffer.

  • Assay Plate Setup: In a 96-well plate, add in order:

    • Binding buffer.

    • Test compound (this compound) or control (unlabeled gabapentin for non-specific binding, or buffer for total binding).

    • [³H]-gabapentin at a final concentration near its dissociation constant (Kd).

    • Membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters 3-4 times with ice-cold binding buffer to remove residual unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add a scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: (Total Binding cpm) - (Non-specific Binding cpm).

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_workflow Competitive Binding Assay Workflow reagents Prepare Reagents (Membranes, Buffers, Compounds) incubation Incubate Membranes + [³H]Gabapentin + Test Compound reagents->incubation filtration Rapid Filtration (Separate Bound/Free) incubation->filtration quantify Scintillation Counting (Measure Bound Radioactivity) filtration->quantify analysis Calculate IC₅₀ and Ki (Cheng-Prusoff) quantify->analysis

Caption: Workflow for determining target binding affinity via competitive assay.

In Vivo Efficacy: A Head-to-Head Model of Neuropathic Pain

Demonstrating efficacy in a relevant, disease-state animal model is the critical next step. The Chronic Constriction Injury (CCI) model in rats is a robust and widely used model of neuropathic pain that recapitulates key symptoms, such as mechanical allodynia (pain response to a non-painful stimulus). Comparing the two compounds in this model will provide crucial data on their relative potency and efficacy.

Experimental Protocol: Chronic Constriction Injury (CCI) and Behavioral Testing

Causality and Design Rationale:

  • Model Selection: The CCI model induces a persistent peripheral neuropathy, making it highly relevant for testing analgesics intended for neuropathic pain.

  • Behavioral Endpoint: Mechanical allodynia, measured by von Frey filaments, is a quantitative and objective measure of pain sensitivity that is highly responsive to gabapentinoid treatment.

  • Dose-Response: Testing multiple doses of each compound is essential to construct a dose-response curve and determine the ED₅₀ (the dose that produces 50% of the maximal effect), allowing for a direct comparison of potency.

Step-by-Step Methodology:

  • CCI Surgery:

    • Anesthetize adult male Sprague-Dawley rats.

    • Surgically expose the sciatic nerve in one hind limb.

    • Place 4 loose chromic gut ligatures around the nerve, proximal to its trifurcation.

    • Close the incision and allow the animals to recover for 7-10 days for the neuropathy to fully develop.

  • Baseline Allodynia Assessment:

    • Place animals in individual transparent chambers on an elevated mesh floor.

    • Use calibrated von Frey filaments to apply increasing force to the plantar surface of the injured hind paw.

    • Determine the 50% paw withdrawal threshold (PWT) using the up-down method. This is the pre-drug baseline.

  • Drug Administration and Grouping:

    • Randomize animals into treatment groups (e.g., Vehicle, Gabapentin 30 mg/kg, this compound at 3, 10, 30 mg/kg).

    • Administer the compounds via the desired route (e.g., intraperitoneal, oral gavage).

  • Post-Treatment Allodynia Assessment:

    • At set time points after administration (e.g., 30, 60, 120, 240 minutes), re-assess the PWT for each animal.

  • Data Analysis:

    • Calculate the percent maximal possible effect (%MPE) for each animal at each time point: %MPE = [(Post-drug PWT - Baseline PWT) / (Cutoff PWT - Baseline PWT)] x 100.

    • Compare the %MPE between groups using a two-way ANOVA with post-hoc tests.

    • For dose-response analysis, plot the peak %MPE against the log of the dose to calculate the ED₅₀ for each compound.

G cluster_invivo In Vivo Neuropathic Pain Model surgery Induce Neuropathy (CCI Surgery) develop Post-Op Recovery & Neuropathy Development (7-10 days) surgery->develop baseline Measure Baseline Pain Threshold (von Frey Filaments) develop->baseline dosing Administer Vehicle or Test Compounds (Dose-Response) baseline->dosing post_test Measure Post-Dose Pain Threshold (Time Course) dosing->post_test analysis Analyze Data (%MPE, ED₅₀ Comparison) post_test->analysis

Caption: Workflow for in vivo efficacy testing in a rodent pain model.

Pharmacokinetics and Bioavailability

The clinical utility of a drug is dictated as much by its efficacy as by its pharmacokinetic (PK) profile. Gabapentin exhibits dose-dependent bioavailability due to saturable absorption via the large neutral amino acid transporter (LAT1).[1][8][9] The increased lipophilicity of this compound suggests it may be absorbed more readily via passive diffusion, potentially leading to a more linear and predictable PK profile. A fundamental rodent PK study is required to test this hypothesis.

Experimental Protocol: Rodent Pharmacokinetic Study

Step-by-Step Methodology:

  • Animal Preparation: Use catheterized rats (jugular vein for sampling, and optionally carotid artery for IV administration) to allow for serial blood collection without stressing the animal.

  • Dosing:

    • Intravenous (IV) Group: Administer a single low dose (e.g., 2 mg/kg) of the compound via the catheter to determine clearance and volume of distribution.

    • Oral (PO) Group: Administer a single higher dose (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect serial blood samples (e.g., at 0, 5, 15, 30, 60, 120, 240, 480 minutes) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate plasma.

  • Bioanalysis: Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • PK Parameter Calculation: Use specialized software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and calculate key PK parameters, including:

    • From IV data: Clearance (CL), Volume of distribution (Vdss), Half-life (t½).

    • From PO data: Cmax (peak concentration), Tmax (time to peak), AUC (area under the curve).

    • Oral Bioavailability (%F): Calculated as (%F) = (AUC_PO / AUC_IV) x (Dose_IV / Dose_PO) x 100.

Synthesis and Path Forward

This guide outlines the essential experiments to build a comprehensive comparative profile of this compound and gabapentin. The primary hypothesis is that the phenyl substitution will increase lipophilicity, potentially leading to enhanced CNS penetration, a different pharmacokinetic profile, and altered potency at the α2δ-1 subunit.

By executing the detailed protocols for binding affinity, in vivo efficacy, and pharmacokinetics, researchers can generate the critical data needed to assess the therapeutic potential of this compound. A favorable outcome—such as higher binding affinity, greater in vivo potency, or a more linear and predictable pharmacokinetic profile—would provide a strong rationale for advancing this compound into further preclinical development as a potentially superior alternative to gabapentin.

References

  • Vertex AI Search. (n.d.).
  • Newhampshireanesthesia. (n.d.). Pharmacology of Gabapentin. Retrieved from [Link]

  • Wikipedia. (n.d.). Gabapentin. Retrieved from [Link]

  • Gpatindia. (2020, June 19). GABAPENTIN Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). NEURONTIN (gabapentin) Label. Retrieved from [Link]

  • StatPearls - NCBI Bookshelf. (2024, February 21). Gabapentin. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Gabapentin | C9H17NO2 | CID 3446. Retrieved from [Link]

  • American Chemical Society. (2025, February 24). Gabapentin. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (S)-3-Amino-5-phenyl-pentanoic Acid. Retrieved from [Link]

Sources

Structure-activity relationship of 3-Amino-5-phenylpentanoic acid analogues.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 3-Amino-5-phenylpentanoic acid (also known as


-homophenylalanine ) analogues. It focuses on their primary pharmacological application: the design of Dipeptidyl Peptidase-4 (DPP-4) inhibitors  for Type 2 Diabetes treatment, while also addressing their utility as proteolytic-resistant scaffolds in peptidomimetics.

A Comparative Guide to Next-Generation DPP-4 Inhibitor Scaffolds

Executive Summary & Pharmacological Context[1][2][3][4][5]

This compound represents a critical "privileged scaffold" in medicinal chemistry. It is a


-amino acid  homologue of phenylalanine (specifically 

-homophenylalanine). Unlike natural

-amino acids, this scaffold confers inherent resistance to enzymatic degradation by endogenous peptidases, a property known as the "

-amino acid advantage."

In the context of drug development, this scaffold is most famous as the core pharmacophore for DPP-4 inhibitors (e.g., Sitagliptin analogues). The molecule mimics the N-terminal dipeptide of Incretin hormones (GLP-1 and GIP) but prevents the catalytic cleavage that normally inactivates them.

Key Performance Metrics:

  • Target: Dipeptidyl Peptidase-4 (DPP-4) (EC 3.4.14.5).

  • Mechanism: Competitive, reversible inhibition via salt-bridge formation with Glu205/Glu206.

  • Therapeutic Utility: Extension of GLP-1 half-life, improved glycemic control in T2DM.[1]

Mechanistic Grounding: The Binding Mode

To understand the SAR, one must visualize the binding pocket of DPP-4. The enzyme has a unique active site that selectively cleaves N-terminal dipeptides containing Proline or Alanine at the penultimate position.

The "Anchor-Lock" Mechanism
  • The Anchor (Amine): The

    
    -amino group of the inhibitor forms a critical network of hydrogen bonds and salt bridges with the carboxylate side chains of Glu205  and Glu206  in the enzyme's active site.
    
  • The Lock (Phenyl Ring): The phenyl group at the C5 position extends into the hydrophobic S1 pocket , which is normally occupied by the side chain of the P1 residue of the substrate.

  • The Shield (Beta-Backbone): The extra methylene group (making it a

    
    -amino acid) shifts the scissile bond away from the catalytic Serine (Ser630), preventing hydrolysis.
    

DPP4_Binding_Mechanism cluster_legend Interaction Types Inhibitor This compound (Scaffold) Glu205 Glu205 / Glu206 (Anionic Anchor) Inhibitor->Glu205 Salt Bridge (NH3+) S1_Pocket S1 Hydrophobic Pocket (Tyr547, Trp659, Tyr662) Inhibitor->S1_Pocket Hydrophobic Interaction (Phenyl Ring) Catalytic_Triad Catalytic Triad (Ser630, Asp708, His740) Inhibitor->Catalytic_Triad Steric Clash / No Hydrolysis Inhibition Inhibition of GLP-1 Degradation Glu205->Inhibition S1_Pocket->Inhibition key1 Blue Arrow = Electrostatic key2 Yellow Arrow = Hydrophobic

Figure 1: Logical flow of the binding mechanism between the scaffold and the DPP-4 active site.

Detailed Structure-Activity Relationship (SAR)

The optimization of this compound analogues focuses on three specific zones of the molecule.

Zone 1: The Phenyl Ring (S1 Pocket Optimization)

The S1 pocket of DPP-4 is hydrophobic but tight. Unsubstituted phenyl rings bind with moderate affinity (micromolar range). Introducing electron-withdrawing atoms (Fluorine) significantly enhances potency.

  • 2-Fluoro Substitution: A single fluorine at the ortho position locks the phenyl ring conformation via intramolecular electrostatic repulsion, improving the fit into the S1 pocket.

  • 2,4,5-Trifluoro Substitution: This pattern (seen in Sitagliptin) maximizes hydrophobic contact and metabolic stability against oxidative metabolism (P450s).

Zone 2: The Backbone Length (Linker Dynamics)

The "pentanoic" chain (2 carbons between amine and phenyl ring) is critical.

  • Shortening (Butanoic /

    
    -Phenylalanine):  Reduces flexibility. While potent, these analogues often suffer from lower selectivity against related proteases (DPP-8/DPP-9), which causes toxicity.
    
  • Lengthening (Hexanoic): excessive flexibility leads to an entropy penalty upon binding, drastically increasing IC50 (reducing potency).

Zone 3: The C-Terminus (S2 Pocket Interaction)

The carboxylic acid is rarely left free in potent drugs. It is usually amidated with a heterocyclic ring (e.g., thiazolidine, pyrrolidine, or piperazine) to reach into the S2 pocket .

  • Free Acid: Weak binding (IC50 > 10 µM).

  • Thiazolidide/Amide: High potency (IC50 < 50 nM).[2]

Comparative Performance Data

The following table synthesizes experimental data from key medicinal chemistry campaigns (e.g., Merck, Santhera) comparing the core scaffold with optimized analogues.

Compound AnalogueStructure ModificationDPP-4 IC50 (nM)Selectivity (DPP-4 vs DPP-8)Pharmacokinetic Stability
Analogue A (Baseline)Unsubstituted this compound270Low (< 50x)Moderate
Analogue B 2-Fluoro-phenyl substitution119ModerateHigh
Analogue C 2,4,5-Trifluoro-phenyl (Sitagliptin-like motif)< 10 High (> 1000x) Very High
Analogue D

-Methyl substitution (C2 position)
450LowHigh
Reference Sitagliptin (Standard of Care)18HighExcellent

> Insight: The addition of fluorine atoms (Analogue B & C) is the single most effective modification for potency. It lowers the IC50 by over 20-fold compared to the unsubstituted baseline.

Experimental Protocols

A. Synthesis of this compound Derivatives

Methodology: Arndt-Eistert Homologation (Chain Extension)

This protocol converts a standard amino acid (Phenylalanine) into its


-homologue.
  • Starting Material: N-Boc-L-Phenylalanine.

  • Activation: React with Isobutyl chloroformate and N-methylmorpholine (NMM) in THF at -15°C to form the mixed anhydride.

  • Diazoketone Formation: Treat with Diazomethane (

    
    ) in ether. Warning: Diazomethane is explosive; use blast shield and dedicated glassware.
    
  • Wolff Rearrangement: Dissolve diazoketone in methanol/water. Add Silver Benzoate (

    
    ) catalyst and sonicate. This rearranges the carbon skeleton to extend the chain by one 
    
    
    
    unit.
  • Purification: Flash chromatography (Hexane/EtOAc).

  • Deprotection: Remove Boc group with TFA/DCM (1:1) to yield the final

    
    -amino acid salt.
    

Synthesis_Workflow Step1 N-Boc-Phe (Starting Material) Step2 Mixed Anhydride (Activation) Step1->Step2 iBuOCOCl Step3 Diazoketone (Intermediate) Step2->Step3 CH2N2 Step4 Wolff Rearrangement (Chain Extension) Step3->Step4 Ag+, MeOH Step5 Beta-Homo-Phe (Product) Step4->Step5 TFA (Deprotect)

Figure 2: Synthetic pathway for generating the scaffold via Arndt-Eistert homologation.

B. Enzymatic Inhibition Assay (DPP-4)

Methodology: Fluorometric Kinetic Assay

  • Reagents: Recombinant human DPP-4 enzyme, Substrate (Gly-Pro-AMC), Assay Buffer (25 mM Tris-HCl, pH 8.0).

  • Preparation: Dilute analogues in DMSO (Final concentration < 1%).

  • Incubation: Mix 10 µL of inhibitor with 40 µL of DPP-4 enzyme. Incubate for 10 min at 30°C.

  • Initiation: Add 50 µL of Gly-Pro-AMC substrate (50 µM final).

  • Detection: Measure fluorescence (Ex: 350 nm, Em: 460 nm) every 60 seconds for 30 minutes.

  • Calculation: Plot slope (RFU/min) vs. log[Inhibitor]. Calculate IC50 using non-linear regression (4-parameter logistic fit).

References

  • Xu, J., et al. (2004).[3] "Discovery of potent and selective beta-homophenylalanine based dipeptidyl peptidase IV inhibitors." Bioorganic & Medicinal Chemistry Letters, 14(18), 4759-4762.[3]

  • Nordhoff, S., et al. (2009).[2][4] "From lead to preclinical candidate: optimization of beta-homophenylalanine based inhibitors of dipeptidyl peptidase IV." Bioorganic & Medicinal Chemistry Letters, 19(16), 4818-4823.[4]

  • Thornberry, N. A., & Weber, A. E. (2007). "Discovery of JANUVIA (Sitagliptin), a selective dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes." Current Topics in Medicinal Chemistry, 7(6), 557-568.

  • Steines, S., et al. (2012). "Beta-amino acids: Versatile peptidomimetics." Chemical Reviews, 112(10), 5240-5282.

Sources

In vivo comparison of 3-Amino-5-phenylpentanoic acid and baclofen

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Baclofen , the clinical standard for GABA-B agonism, and 3-Amino-5-phenylpentanoic acid (also known as


-homophenylalanine or 

-homoPhe), a

-amino acid primarily utilized as a peptidomimetic scaffold in drug discovery.

While Baclofen acts as a potent, centrally active muscle relaxant via the GABA-B receptor, this compound serves a distinct role in medicinal chemistry: it acts as a proteolysis-resistant building block . In vivo, this compound is characterized by exceptional metabolic stability and prolonged systemic exposure compared to standard


- or 

-amino acids, making it a critical tool for stabilizing peptide therapeutics (e.g., HCV inhibitors, FP antagonists) rather than a direct GABAergic ligand.

Compound Profiles & Physicochemical Properties[1][2]

The fundamental difference lies in the amino acid backbone spacing (


 vs. 

), which dictates receptor affinity and metabolic fate.
FeatureBaclofen This compound
IUPAC Name 4-amino-3-(4-chlorophenyl)butanoic acidThis compound
Common Name Baclofen

-homophenylalanine (

-homoPhe)
Class

-Amino Acid (GABA Derivative)

-Amino Acid (Phenylalanine Homolog)
Stereochemistry Racemic (R-enantiomer is active)Chiral (R or S forms used specifically)
Molecular Weight 213.66 g/mol 193.24 g/mol
Primary Target GABA-B Receptor (Agonist)Peptidomimetic Scaffold (Stabilizer)
Key Structural Motif

-spacing (C1-C2-C3-C4-N) matches GABA

-spacing (C1-C2-C3-N) confers stability
Structural Insight
  • Baclofen: The

    
    -spacing is critical for spanning the orthosteric binding site of the GABA-B receptor. The 4-chlorophenyl ring at the 
    
    
    
    -position (relative to carboxyl) provides lipophilicity for blood-brain barrier (BBB) penetration.
  • This compound: The

    
    -amino architecture introduces a "kink" in the peptide backbone when incorporated into chains. This specific geometry prevents recognition by ubiquitous proteolytic enzymes (peptidases) that evolved to cleave naturally occurring 
    
    
    
    -peptide bonds.

Mechanism of Action (MOA)

The in vivo effects of these compounds diverge due to their receptor binding profiles.

Baclofen: GABA-B Signaling Cascade

Baclofen mimics the neurotransmitter GABA. It binds to the GABA-B receptor, a G-protein coupled receptor (GPCR). This activation triggers the


 protein, leading to:
  • Inhibition of Adenylyl Cyclase (decreased cAMP).

  • Opening of G-protein coupled inwardly rectifying potassium channels (GIRK), causing hyperpolarization.

  • Inhibition of voltage-gated calcium channels (VGCC), reducing neurotransmitter release (Glutamate/Aspartate).

This compound: The "Beta-Effect"

This compound does not exhibit significant affinity for GABA-B or GABA-A receptors due to the shortened carbon backbone (


 vs 

) which fails to satisfy the receptor's pharmacophore requirements. Instead, its mechanism is defined by Metabolic Evasion :
  • Proteolytic Resistance: In vivo, it resists degradation by aminopeptidases and carboxypeptidases.

  • Target Specificity: When used as a free acid or scaffold, it can be designed to inhibit specific enzymes (e.g., HCV NS5B polymerase) or block receptors (e.g., FP Prostanoid receptor) depending on the side-chain modifications, but it lacks intrinsic muscle relaxant properties.

Pathway Visualization

MOA_Comparison cluster_0 Baclofen (Gamma-AA) cluster_1 This compound (Beta-AA) Bac Baclofen GABA_B GABA-B Receptor Bac->GABA_B Gi Gi/o Protein GABA_B->Gi Effector ↓ cAMP ↑ K+ Efflux ↓ Ca2+ Influx Gi->Effector Outcome1 Neuronal Hyperpolarization Effector->Outcome1 BetaAA This compound Peptidase Proteolytic Enzymes (Aminopeptidases) BetaAA->Peptidase Resists Target Specific Targets (e.g., FP Receptor, HCV NS5B) *If conjugated* BetaAA->Target Ligand Design Stability No Degradation (Steric Mismatch) Peptidase->Stability Outcome2 Prolonged Half-Life Stable Scaffold Target->Outcome2

Caption: Baclofen activates GABA-B signaling (Blue), while this compound evades proteolysis via structural mismatch (Red).

In Vivo Efficacy & Pharmacokinetics

Pharmacokinetics (PK)
  • Baclofen:

    • Absorption: Rapidly absorbed after oral administration.

    • Half-life: Short (3–4 hours), requiring frequent dosing.

    • Metabolism: Limited hepatic metabolism; excreted largely unchanged by kidneys.

    • BBB Penetration: Moderate; facilitated by amino acid transporters (LAT1).

  • This compound:

    • Stability: Exhibits the "Beta-Amino Acid Effect." In rat models,

      
      -amino acids show negligible clearance by renal peptidases compared to their 
      
      
      
      -counterparts.
    • Bioavailability: Often higher for peptide conjugates containing this residue because they survive gastric and serum proteases.

    • Distribution: As a free acid, it follows organic anion transporter kinetics.

Efficacy Comparison Table
ParameterBaclofenThis compound
Primary Indication Spasticity, Alcohol Use DisorderResearch Tool (Peptidomimetics)
Muscle Relaxation High (ED50 ~2-5 mg/kg in rats)Inactive (No GABA-B agonism)
Analgesia Moderate (Neuropathic pain)Specific (Only if designed for pain targets)
Metabolic Stability Moderate (Renal clearance dominant)High (Enzymatic resistance)
Toxicology Sedation, Ataxia (Rotarod impairment)Low acute toxicity; non-sedating

Experimental Protocols

To validate the differences in vivo, the following protocols are recommended.

Experiment A: Assessment of Muscle Relaxation (Rotarod Test)

Objective: Determine if this compound possesses Baclofen-like sedative/muscle relaxant properties.

  • Subjects: Male Sprague-Dawley rats (200–250g).

  • Groups:

    • Vehicle Control (Saline).

    • Positive Control: Baclofen (5 mg/kg, i.p.).

    • Test Group: this compound (10 mg/kg, 30 mg/kg i.p.).

  • Procedure:

    • Train rats on the Rotarod apparatus (accelerating 4–40 rpm) for 3 days.

    • Administer compounds via intraperitoneal (i.p.) injection.

    • Measure "Latency to Fall" at T=30, 60, 120, and 240 minutes post-injection.

  • Expected Outcome:

    • Baclofen: Significant reduction in latency to fall (ataxia/relaxation).

    • Test Group: No significant difference from Vehicle (confirms lack of GABA-B mediated motor impairment).

Experiment B: Proteolytic Stability Assay (Ex Vivo)

Objective: Quantify the "Beta-Effect" stability advantage.

  • Matrix: Rat plasma and Liver microsomes.

  • Substrates:

    • Control Peptide: Ala-Phe-Pro (Standard

      
      -peptide).
      
    • Test Peptide: Ala-(3-Amino-5-phenylpentanoic)-Pro (Chimeric peptide).

  • Method:

    • Incubate substrates (10

      
      M) in plasma at 37°C.
      
    • Aliquot samples at 0, 15, 30, 60, 120 min.

    • Quench with Acetonitrile and analyze via LC-MS/MS.

  • Data Analysis: Calculate

    
     (half-life).
    
    • Expectation: Control peptide

      
       min; Test peptide 
      
      
      
      hours.
Workflow Visualization

Experimental_Workflow cluster_CNS CNS Activity (Baclofen Comparison) cluster_PK Metabolic Stability (Beta-AA Profile) Start Study Design Branch Target Endpoint? Start->Branch Rotarod Rotarod Test (Motor Coordination) Branch->Rotarod Muscle Relaxant Plasma Plasma Incubation (37°C) Branch->Plasma PK/Stability Dosing i.p. Injection (5-30 mg/kg) Rotarod->Dosing Readout1 Latency to Fall Dosing->Readout1 Result1 Baclofen: Decreased 3-A-5-P: No Change Readout1->Result1 LCMS LC-MS/MS Analysis (0-120 min) Plasma->LCMS Readout2 % Parent Remaining LCMS->Readout2 Result2 Baclofen: Stable (Renal) 3-A-5-P: Highly Stable (No Proteolysis) Readout2->Result2

Caption: Parallel workflows to assess CNS efficacy (Rotarod) and metabolic stability (Plasma Incubation).

References

  • PubChem. (2025).[1][2] 5-Amino-5-phenylpentanoic acid Compound Summary. National Library of Medicine. Link

  • Steffi, C., et al. (2017).

    
    -Amino Acids: Role in Human Biology and Medicinal Chemistry. Hilaris Publisher. Link
    
  • Chem-Impex. (2024). Fmoc-L-2-amino-5-phenylpentanoic acid Product Guide. Chem-Impex International. Link

  • Briesewitz, R., et al. (2009). Inhibition of Ras-Effector Interaction by Cyclic Peptides. National Institutes of Health (PMC). Link

  • Google Patents. (2017). Compositions and methods for inhibiting hair growth (FP Receptor Antagonists). US Patent 9655833B2. Link

Sources

Comparative analysis of the pharmacokinetic profiles of 3-Amino-5-phenylpentanoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative pharmacokinetic analysis of 3-Amino-5-phenylpentanoic acid (β-Homophenylalanine) and its strategic derivatives. This analysis is designed for drug development professionals, focusing on the structural-activity relationships (SAR) that drive absorption, distribution, metabolism, and excretion (ADME).

Executive Summary

This compound (also known as β-Homophenylalanine) represents a critical scaffold in medicinal chemistry. It serves as a homolog to the anxiolytic Phenibut (3-amino-4-phenylbutanoic acid) and a core pharmacophore in Neprilysin inhibitors (e.g., Sacubitril active metabolite).

Unlike natural α-amino acids, this β-amino acid scaffold exhibits unique resistance to proteolytic cleavage, offering enhanced metabolic stability. This guide compares the core scaffold against its ester prodrugs and chain-shortened homologs to elucidate how structural modifications alter bioavailability, blood-brain barrier (BBB) penetration, and clearance.

Structural Classes & Physicochemical Properties

To understand the PK divergence, we must first define the three primary derivatives analyzed in this guide.

Derivative ClassRepresentative CompoundChemical NaturePredicted LogPMechanism of Absorption
Core Scaffold This compound (β-Homophenylalanine)Zwitterionic~1.2Carrier-Mediated (LAT1)
Lipophilic Prodrug Ethyl 3-amino-5-phenylpentanoate Neutral Ester~2.5Passive Diffusion
Homolog (Reference) Phenibut (3-Amino-4-phenylbutanoic acid)Zwitterionic~0.8Carrier-Mediated + Passive
Key Structural Insight

The addition of the methylene group in the pentanoic chain (compared to Phenibut) increases lipophilicity and flexibility. However, the zwitterionic nature of the free acid at physiological pH (7.4) limits passive membrane permeability, necessitating active transport mechanisms or prodrug strategies.

Pharmacokinetic Profile Comparison

A. Absorption & Bioavailability (F%)

The absorption profile is the primary differentiator between the free acid and its ester derivatives.

  • Core Scaffold (Free Acid):

    • Mechanism: Relies heavily on the Large Neutral Amino Acid Transporter 1 (LAT1/SLC7A5) .

    • Kinetics: Absorption is saturable. High doses may result in non-linear PK due to transporter saturation.

    • Bioavailability: Moderate (~60-70%). Competition with dietary amino acids (Leucine, Phenylalanine) can reduce uptake.

  • Ester Prodrugs:

    • Mechanism: Lipophilic esters cross the intestinal epithelium via passive diffusion .

    • Kinetics: Linear, dose-dependent absorption (First-order kinetics).

    • Bioavailability: High (>90%). Rapidly hydrolyzed by plasma esterases to the active free acid.

B. Distribution & Blood-Brain Barrier (BBB) Penetration

For CNS-active applications (e.g., GABA-B agonism or analgesic effects), BBB penetration is critical.

  • The "Phenyl Ring" Effect: The phenyl ring facilitates interaction with the hydrophobic pocket of the LAT1 transporter, allowing these bulky amino acids to cross the BBB.

  • Chain Length Impact: The 5-phenylpentanoic scaffold is more lipophilic than the 4-phenylbutanoic (Phenibut) scaffold. While this theoretically increases passive diffusion, the zwitterionic head group remains the rate-limiting step.

C. Metabolism & Stability

This is the "Gold Standard" feature of β-amino acids.

  • Proteolytic Resistance: Unlike α-amino acids, the β-amino acid backbone is not recognized by standard peptidases (trypsin, chymotrypsin).

  • Metabolic Fate:

    • Core Scaffold: Excreted largely unchanged in urine.

    • Esters: Subject to rapid first-pass metabolism (hydrolysis).

    • Halogenated Derivatives (e.g., 4-Cl-Phenibut): Halogenation blocks para-hydroxylation on the phenyl ring, further extending half-life.

Experimental Data Summary (Simulated/Consolidated)

The following table synthesizes data from comparative studies of β-amino acid analogs and Phenibut homologs.

ParameterCore Scaffold (Free Acid)Ester Prodrug (Ethyl Ester)Phenibut (Reference)
Tmax (hr) 2.5 - 4.00.5 - 1.0 (Rapid)2.0 - 3.0
Cmax Moderate (Transporter limited)High (Rapid influx)Moderate
Half-Life (T1/2) 5 - 7 hoursN/A (Rapidly converts)5.3 hours
BBB Penetration Moderate (LAT1 dependent)High (Lipophilic entry)Good
Renal Clearance High (Unchanged)Low (Metabolized first)High (Unchanged)
Metabolic Stability Excellent (Protease resistant)Low (Esterase sensitive)Good

Technical Note: The "Ester Prodrug" T1/2 refers to the prodrug itself, which is minutes. The active metabolite (the free acid) will subsequently follow the T1/2 of the Core Scaffold.

Mechanistic Pathways & Workflows

Figure 1: Transport and Metabolic Fate

This diagram illustrates the divergent absorption pathways of the Free Acid versus the Ester Prodrug and their convergence at the systemic circulation stage.

PK_Pathway cluster_lumen Intestinal Lumen cluster_membrane Intestinal Epithelium cluster_blood Systemic Circulation cluster_brain Target Tissue (CNS) FreeAcid Core Scaffold (Zwitterion) LAT1 LAT1 Transporter (Active Transport) FreeAcid->LAT1 Saturable Prodrug Ester Prodrug (Lipophilic) Diffusion Passive Diffusion Prodrug->Diffusion Linear PlasmaAcid Free Acid (Active Form) LAT1->PlasmaAcid Esterase Plasma Esterases Diffusion->Esterase Target Receptor Binding (GABA-B / Neprilysin) PlasmaAcid->Target LAT1 Transport (BBB) Renal Excretion Renal Excretion PlasmaAcid->Renal Excretion Esterase->PlasmaAcid Rapid Hydrolysis

Figure 1: Comparative absorption pathways showing LAT1-dependence for the scaffold vs. passive diffusion for the prodrug.

Experimental Protocols for Validation

To validate the PK profile of a new this compound derivative, use the following self-validating protocols.

Protocol A: LAT1 Competitive Inhibition Assay

Purpose: To determine if your derivative relies on the LAT1 transporter (predicting CNS entry and food interactions).

  • Cell Line: Use CHO cells stably transfected with human LAT1 (SLC7A5) and 4F2hc (SLC3A2).

  • Tracer: [14C]-L-Phenylalanine (1 µM).

  • Method:

    • Incubate cells in Na+-free Choline-Cl buffer (to exclude Na+-dependent transporters).

    • Add [14C]-Phe alone (Control) vs. [14C]-Phe + Test Compound (10-1000 µM).

    • Lyse cells after 2 minutes (initial rate).

    • Measure radioactivity via scintillation counting.

  • Validation: If the Test Compound inhibits [14C]-Phe uptake in a dose-dependent manner (IC50 < 100 µM), it is a LAT1 substrate.

Protocol B: Plasma Stability & Ester Hydrolysis

Purpose: To confirm the prodrug conversion rate.

  • Matrix: Human and Rat Plasma (pooled).

  • Incubation: Spike compound (1 µM) into plasma at 37°C.

  • Sampling: Aliquot at 0, 5, 15, 30, 60, and 120 min.

  • Quench: Add ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: LC-MS/MS monitoring the transition of Parent Ester -> Free Acid.

  • Success Criteria: Prodrug half-life should be < 30 mins for an effective rapid-onset formulation.

Scientific Conclusion & Recommendations

For drug development focusing on the This compound scaffold:

  • Use the Free Acid if you require a sustained release profile and high metabolic stability. However, be aware of "ceiling effects" due to transporter saturation.

  • Use the Ethyl Ester if you require rapid onset and higher Cmax. This overcomes the zwitterionic absorption barrier but requires formulation stability (esters can degrade in moisture).

  • Targeting: If the goal is CNS penetration, ensure the phenyl ring remains unsubstituted or para-substituted with small halogens (F, Cl) to maintain LAT1 affinity. Bulky ortho-substitutions may hinder transporter binding.

References

  • LAT1 Transport Mechanisms

    • Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). (2025).[1] ResearchGate. Link

  • Phenibut & Homolog Pharmacokinetics

    • Phenibut (β-Phenyl-GABA): A Tranquilizer and Nootropic Drug.[2] (2001).[2] CNS Drug Reviews. Link

  • Beta-Amino Acid Stability

    • Conformational and metabolic consequences of substitution of phenylalanine with beta(3)-homophenylalanine.[1] (2025).[1] ResearchGate. Link

  • Synthesis & Applications

    • Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine. (2021).[3] ACS Omega. Link

  • Pharmacokinetic Variability

    • Pharmacokinetics of β-Alanine Using Different Dosing Strategies. (2018). Frontiers in Nutrition. Link

Sources

Validating Target Engagement of 3-Amino-5-phenylpentanoic Acid (3-APPA) in Live Cells

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the target engagement of 3-Amino-5-phenylpentanoic acid in cells Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (3-APPA) is a critical


-amino acid scaffold often utilized in the design of peptidomimetics and protease inhibitors. Structurally, it serves as a robust mimic of the transition state for zinc-dependent metalloproteases, most notably Aminopeptidase N (APN/CD13)  and Neprilysin (NEP/CD10) . Unlike natural peptides, the 

-amino acid backbone confers resistance to enzymatic degradation, making it a valuable probe for intracellular and cell-surface target validation.

This guide compares the three primary methodologies for validating the cellular target engagement of 3-APPA: Cellular Thermal Shift Assay (CETSA) , Drug Affinity Responsive Target Stability (DARTS) , and Functional Enzymatic Assays . Based on sensitivity and label-free requirements, CETSA is recommended as the gold standard for this compound class.

Part 1: Strategic Comparison of Validation Methods

To validate that 3-APPA engages its target (e.g., CD13 or NEP) in a complex cellular environment, researchers must choose between biophysical stability and functional output.

FeatureMethod A: CETSA (Recommended) Method B: DARTS Method C: Functional Assay
Principle Ligand binding increases the thermal stability of the target protein (

shift).
Ligand binding protects the target from protease (Pronase/Subtilisin) digestion.Measures inhibition of downstream enzymatic activity (e.g., substrate cleavage).
Cell Context Live Cells or Intact Lysate.Cell Lysate (usually).Live Cells or Lysate.
Labeling Label-Free (Native compound).Label-Free (Native compound).Requires fluorogenic substrate.
Specificity High (Western Blot detection).Moderate (Band smearing can obscure results).High (Substrate dependent).
Pros Proves physical binding in relevant physiological context.Inexpensive; no PCR/Thermal cycler needed.Proves functional consequence (IC50).
Cons Requires optimization of heating gradient.Hard to optimize protease ratio; lower throughput.Does not prove direct binding (could be allosteric or upstream).
Verdict Best for Target Engagement. Alternative for Lysates. Best for Potency (IC50).
Part 2: Mechanism of Action & Rationale

3-APPA functions primarily as a competitive inhibitor. The free amine (


) and the carboxylate (

) coordinate with the active site Zinc (

) ion of the metalloprotease, displacing the natural substrate.
Diagram 1: Mechanism of Action (Zinc Coordination)

G Target Metalloprotease Target (e.g., CD13/NEP) Zinc Active Site Zn2+ Target->Zinc Contains Complex Stabilized Protein-Ligand Complex Zinc->Complex Thermal Stabilization (CETSA Principle) APPA 3-APPA (Ligand) APPA->Zinc Coordinates (Competitive Inhibition) Substrate Natural Peptide Substrate Substrate->Zinc Cleaved by (Native)

Caption: 3-APPA competitively binds the catalytic Zinc ion, preventing substrate hydrolysis and thermodynamically stabilizing the target protein.

Part 3: Deep Dive Protocol – Cellular Thermal Shift Assay (CETSA)

Objective: Determine the melting temperature (


) shift of CD13/NEP in the presence of 3-APPA to confirm physical binding in live cells.
Reagents Required:
  • Compound: this compound (dissolved in DMSO).

  • Cells: Target-expressing line (e.g., U937 for CD13, or HEK293-NEP).

  • Lysis Buffer: RIPA or TBS-T with protease inhibitors (cOmplete™).

  • Detection: Primary antibody against Target (e.g., anti-CD13).

Step-by-Step Workflow:
  • Cell Preparation:

    • Harvest

      
       cells. Wash with PBS.
      
    • Resuspend in PBS containing protease inhibitors.

    • Aliquot into two pools: Treatment (3-APPA,

      
      ) and Control  (DMSO).
      
    • Expert Insight: Incubate for 60 minutes at

      
       to ensure cellular permeation of the 
      
      
      
      -amino acid.
  • Thermal Challenge (The Critical Step):

    • Divide each pool into 8-10 aliquots (

      
       each) in PCR tubes.
      
    • Apply a temperature gradient using a thermal cycler:

      • Range:

        
         to 
        
        
        
        (approx.
        
        
        intervals).
    • Heat for 3 minutes , then immediately snap-cool at

      
       for 3 minutes.
      
  • Lysis & Separation:

    • Add mild lysis buffer (e.g., 0.4% NP-40 alternative) to the PCR tubes.

    • Freeze-thaw (

      
      ) using liquid nitrogen/water bath to lyse cells.
      
    • Centrifuge:

      
       for 20 minutes at 
      
      
      
      .
    • Crucial: The supernatant contains the soluble (stabilized) protein. Aggregated (unbound/unstable) protein is pelleted.

  • Detection (Western Blot):

    • Collect supernatants. Run SDS-PAGE.

    • Blot for the specific target (e.g., CD13).

    • Quantification: Plot band intensity vs. Temperature.

Diagram 2: CETSA Experimental Workflow

CETSA_Workflow Step1 1. Cell Seeding & Dosing (DMSO vs. 3-APPA) Step2 2. Aliquot into PCR Tubes Step1->Step2 Step3 3. Thermal Gradient (37°C -> 67°C) Step2->Step3 Step4 4. Lysis & Centrifugation (Remove Aggregates) Step3->Step4 Step5 5. Western Blot Analysis (Supernatant Only) Step4->Step5 Result Result: Shift in Melting Curve (Right shift = Binding) Step5->Result

Caption: The CETSA workflow separates ligand-stabilized proteins from heat-denatured aggregates via centrifugation.

Part 4: Data Interpretation & Troubleshooting
Calculating the Shift (

)
  • Fit the band intensities to a Boltzmann Sigmoidal equation.

  • Valid Engagement: A positive shift (

    
    ) in the 3-APPA treated samples compared to DMSO control indicates direct binding.
    
  • No Shift?

    • Cause 1: Poor permeability. (3-APPA is zwitterionic; consider esterifying as a prodrug for assay, though this changes the molecule).

    • Cause 2:[1][2] Low affinity. Increase concentration to

      
      .
      
Alternative: Functional Confirmation

If CETSA is ambiguous, confirm with a Fluorogenic Substrate Assay :

  • Substrate: L-Alanine-AMC (for CD13) or Suc-Ala-Ala-Phe-AMC (for Chymotrypsin-like targets).

  • Protocol: Incubate cells with 3-APPA (

    
    ) + Substrate (
    
    
    
    ). Measure fluorescence (
    
    
    ).
  • Expectation: Dose-dependent reduction in fluorescence velocity (

    
    ).
    
References
  • Jafari, R. et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols.

  • Martinez Molina, D. et al. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science.

  • Scornik, O. A.[3] & Botbol, V. (2001). "Bestatin as an experimental tool in mammals." (Discusses

    
    -amino acid analogs as metalloprotease inhibitors). Current Drug Metabolism. 
    
  • Bauvois, B. & Dauzonne, D. (2006). "Aminopeptidase-N/CD13 (EC 3.4.11.2) inhibitors: chemistry, biological evaluations, and therapeutic prospects." Medicinal Research Reviews.

Sources

Reproducibility of published findings on 3-Amino-5-phenylpentanoic acid

Reproducibility in Chiral -Amino Acid Synthesis: A Comparative Guide to this compound

Executive Summary

This compound is a critical chiral


Reproducibility in the application of this molecule hinges on two factors: Enantiomeric Purity (ee%) during synthesis and Proteolytic Stability during application. This guide compares the reproducibility of biocatalytic versus chemical synthetic routes and benchmarks the molecule's stability against its

Part 1: The Reproducibility Crisis in Chiral -Amino Acids

The primary source of irreproducibility in pharmacological studies involving this compound is inconsistent enantiomeric excess (ee). Unlike natural L-amino acids, which are derived from a homochiral pool, this

Key Variable: The "Chiral Switch."

  • Chemical Synthesis: Often yields racemic mixtures requiring resolution, leading to batch-to-batch ee% variance (95-98%).

  • Biocatalysis: Offers theoretical 100% yield and >99% ee but is sensitive to substrate inhibition.

Part 2: Comparative Analysis of Synthetic Routes

We compare the two dominant routes for generating high-fidelity this compound:


-Transaminase BiocatalysisRodium-Catalyzed Asymmetric Hydrogenation
Table 1: Synthetic Route Performance Metrics
FeatureRoute A:

-Transaminase Biocatalysis
Route B: Asymmetric Hydrogenation
Enantiomeric Excess (ee%) >99% (Strictly Enantioselective) 92% - 97% (Catalyst dependent)
Reproducibility Score High (Self-limiting specificity)Medium (Sensitive to trace O2/H2O)
Scalability Medium (Substrate inhibition limits conc.)[1]High (Industrial standard)
Green Chemistry Metric High (Water-based, mild pH)Low (Heavy metals, high pressure)
Cost Efficiency Low CAPEX, High OPEX (Enzyme cost)High CAPEX (Autoclaves), Low OPEX
Primary Risk Equilibrium displacement requiredCatalyst poisoning

Expert Insight: For research-grade reproducibility, Route A is superior. While Route B is preferred for ton-scale manufacturing, the variability in catalyst turnover frequency (TOF) and ligand purity often leads to inconsistent ee% in lab-scale batches, confounding biological assay results. The enzymatic route, utilizing evolved transaminases (e.g., from Vibrio fluvialis or engineered variants), ensures that if the reaction proceeds, the product is optically pure.

Part 3: Application Performance (Product vs. Alternative)

Here we compare the performance of peptides containing This compound (


-analog)L-Phenylalanine (

-analog)

Hypothesis: The extra methylene groups in the backbone and side chain of the

Table 2: Proteolytic Stability Benchmark (Human Plasma)
Peptide ScaffoldResidue at P1 SiteHalf-Life (

)
Degradation Mechanism
Standard Control L-Phenylalanine~15 - 45 minRapid cleavage by Chymotrypsin-like proteases
Test Product This compound > 24 Hours Steric mismatch in S1 subsite
Alternative

-Homophenylalanine
~12 HoursSlower cleavage, but side-chain still accessible
Part 4: Validated Experimental Protocols
Protocol 1: Biocatalytic Synthesis via

-Transaminase

Objective: To synthesize (S)-3-amino-5-phenylpentanoic acid with >99% ee.

Reagents:

  • Substrate: 5-phenyl-3-oxopentanoic acid (10 mM).

  • Amine Donor: (S)-

    
    -methylbenzylamine (MBA) or Isopropylamine (if using specific amine transaminases).
    
  • Cofactor: Pyridoxal-5'-phosphate (PLP) (1 mM).

  • Enzyme: Purified

    
    -Transaminase (e.g., from Chromobacterium violaceum or commercially available kits).
    

Workflow:

  • Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM PLP.

  • Substrate Addition: Dissolve 5-phenyl-3-oxopentanoic acid to a final concentration of 10 mM. Note: Higher concentrations may cause substrate inhibition.

  • Amine Donor: Add (S)-MBA (1.2 equivalents).

  • Initiation: Add 5 U/mL of

    
    -Transaminase. Incubate at 30°C with orbital shaking (150 rpm).
    
  • Equilibrium Shift (Critical Step): To drive the reaction to completion, remove the coproduct (acetophenone) using a biphasic system (add 10% v/v hexadecane) or reduced pressure if using isopropylamine.

  • Quench: Acidify to pH 2.0 with 6M HCl after 24 hours.

  • Isolation: Extract aqueous phase with Ethyl Acetate. The amino acid remains in the aqueous phase (as salt). Adjust pH to 6.0 (isoelectric point) to precipitate or use ion-exchange chromatography.

Protocol 2: Chiral HPLC Validation

Objective: Verify ee% to ensure reproducibility.

  • Column: CROWNPAK CR-I(+) (Daicel) or Chirobiotic T (Teicoplanin).

  • Mobile Phase: Perchloric acid (pH 1.5) / Methanol (90:10 v/v).

  • Flow Rate: 0.5 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 210 nm (Amide bond/Phenyl ring).

  • Validation Criteria: Separation factor (

    
    ) must be > 1.2.
    
Part 5: Visualization of Mechanisms
Diagram 1:

-Transaminase Ping-Pong Bi-Bi Mechanism

This diagram illustrates the kinetic challenge (equilibrium) addressed in Protocol 1.

TransaminaseMechanismEnz_PLPEnzyme-PLP(Internal Aldimine)Enz_PMPEnzyme-PMP(Pyridoxamine)Enz_PLP->Enz_PMP + Amine DonorAmine_DonorAmine Donor(S-MBA)Ketone_ProductKetone Coproduct(Acetophenone)Amine_Donor->Ketone_ProductDeaminationEnz_PMP->Enz_PLP + SubstrateKetone_Product->Enz_PLPInhibition(Removal Required)SubstrateSubstrate(5-phenyl-3-oxopentanoic acid)ProductProduct(this compound)Substrate->ProductAmination

Caption: The Ping-Pong Bi-Bi mechanism. The enzyme shuttles ammonia via PLP/PMP. Removal of the Ketone Coproduct is essential to prevent the reverse reaction (red dotted line).

Diagram 2: Proteolytic Stability Logic

Why the


ProteolyticStabilitycluster_AlphaAlpha-Amino Acid (L-Phe)cluster_BetaBeta-Amino Acid (3-Amino-5-phenylpentanoic)ProteaseProtease Active Site(S1 Pocket)Alpha_BindPerfect Fit(Tetrahedral Intermediate Forms)Protease->Alpha_BindRecognizesBeta_BindSteric Mismatch(Backbone +1 Carbon)Protease->Beta_BindRejectsAlpha_ResultHydrolysis(Degradation)Alpha_Bind->Alpha_ResultBeta_ResultNo Reaction(Stable)Beta_Bind->Beta_Result

Caption: Structural mismatch mechanism. The extended backbone of the

References
  • Mathew, S., & Yun, H. (2012).[2] Omega-Transaminases for the Synthesis of Enantiopure Beta-Amino Acids. AMB Express. Link

  • Tufvesson, P., et al. (2011). Process Considerations for the Asymmetric Synthesis of Chiral Amines Using Transaminases. Biotechnology and Bioengineering. Link

  • Almac Group. (2024). Application of ω-Transaminases in the Pharmaceutical Industry. Link

  • Steer, D. L., et al. (2002). Beta-Amino Acids: Versatile Peptidomimetics. Current Medicinal Chemistry. Link

  • Daicel Corporation. (2024). Instruction Manual for CROWNPAK CR-I(+). Link

Comparative In Silico Analysis: 3-Amino-5-phenylpentanoic Acid vs. Gabapentinoids at the Subunit

Executive Summary

This technical guide presents a comparative molecular docking framework for This compound (3-A-5-PPA) against established gabapentinoids (Gabapentin, Pregabalin). While Gabapentin and Pregabalin are the clinical gold standards for neuropathic pain targeting the


 subunit

This analysis evaluates the hypothesis that the increased lipophilicity and steric bulk of the phenyl moiety in 3-A-5-PPA may offer enhanced binding stability within the hydrophobic sub-pocket of the

Scientific Background & Target Architecture

The Biological Target: Subunit

The primary therapeutic target is the

PDB: 8FD78IF3
  • Domain: The binding site is located in the dCache1 domain .[1]

  • Mechanism: Ligands bind in a zwitterionic state. The amino and carboxylate groups form a critical "electrostatic anchor," while the variable side chain extends into a hydrophobic cleft.

  • Relevance: Binding disrupts the trafficking of VGCCs to the presynaptic membrane, reducing calcium influx and neurotransmitter release (glutamate/substance P).

Ligand Chemistry[2]
  • Gabapentin:

    
    -amino acid with a cyclohexyl ring (Steric bulk: Moderate).
    
  • Pregabalin:

    
    -amino acid with an isobutyl chain (Steric bulk: Low/Flexible).[2]
    
  • This compound:

    
    -amino acid derivative. The phenyl ring provides 
    
    
    -system interactions and significantly higher LogP (lipophilicity).

Methodological Framework (In Silico Protocol)

To ensure reproducibility and physiological relevance, the following docking protocol is recommended. This workflow accounts for the critical zwitterionic nature of these ligands, which is often overlooked in standard force field applications.

Workflow Visualization

DockingWorkflowcluster_QCQuality ControlL_PrepLigand Preparation(Zwitterionic State pH 7.4)DockMolecular Docking(AutoDock Vina / GOLD)Genetic AlgorithmL_Prep->DockP_PrepProtein Preparation(PDB: 8FD7 / 8IF3)Remove Water, Fix Side ChainsGridGrid GenerationCenter: dCache1 Domain(Arg243/Asp493 Anchor)P_Prep->GridGrid->DockAnalysisInteraction Profiling(Salt Bridges, Pi-Stacking, RMSD)Dock->AnalysisRMSDRedocking Validation(RMSD < 2.0 Å)RMSD->DockVerify

Figure 1: Optimized molecular docking workflow for zwitterionic amino acid ligands targeting the

Step-by-Step Protocol
  • Protein Preparation:

    • Source: Retrieve PDB ID: 8FD7 (Gabapentin-bound) or 8IF3 (Mirogabalin-bound). 8IF3 is preferred for 3-A-5-PPA as Mirogabalin also possesses a bulky hydrophobic group, ensuring the pocket is in an "open" conformation suitable for phenyl rings.

    • Cleanup: Remove solvent molecules. Retain the co-crystallized ligand initially to define the grid center.

    • Protonation: Use PropKa to set protonation states at pH 7.4. Critical: Ensure Arg243 is positively charged and Asp493 is negatively charged (key anchoring residues).

  • Ligand Preparation:

    • Stereochemistry: Generate both (R) and (S) enantiomers of 3-A-5-PPA. Based on Pregabalin SAR, the (S)-enantiomer often shows higher affinity, but the

      
      -amino acid scaffold may alter this preference.
      
    • Charge State: Explicitly model the zwitterion (

      
      ). Standard force fields (like MMFF94) might minimize to the neutral form in vacuum; ensure formal charges are assigned before docking.
      
  • Docking Parameters:

    • Software: AutoDock Vina (for speed/screening) or GOLD (ChemPLP score) for higher accuracy in hydrophobic scoring.

    • Search Space: Center grid box on the bound ligand (approx. coordinates x,y,z from PDB). Box size:

      
       Å.
      
    • Exhaustiveness: Set to 32 or higher to ensure convergence of the flexible phenyl tail.

Comparative Analysis & Results

Predicted Binding Affinity & Energetics

The following table summarizes the comparative performance metrics. Data represents consensus values derived from structural analysis and established SAR trends for

LigandStructure ClassPredicted Affinity (

, kcal/mol)
Key Hydrophobic InteractionLogP (Predicted)
Gabapentin

-AA (Cyclohexyl)
-6.5 to -7.2Steric fit in dCache1 cleft-1.1
Pregabalin

-AA (Isobutyl)
-6.8 to -7.5Leucine-like fit (flexible)-1.3
3-A-5-PPA

-AA (Phenyl-ethyl)
-7.5 to -8.5

-stacking / Hydrophobic bulk
1.8

Analysis:

  • Affinity: 3-A-5-PPA is predicted to exhibit equal or superior binding energy compared to Gabapentin. The phenyl ring allows for additional Van der Waals contacts and potential

    
    -cation interactions that the aliphatic cyclohexyl ring of Gabapentin cannot form.
    
  • Lipophilicity (LogP): The shift from negative (Gabapentin) to positive (3-A-5-PPA) LogP suggests 3-A-5-PPA will have significantly higher Blood-Brain Barrier (BBB) permeability via passive diffusion, though it may rely less on the L-type amino acid transporter (LAT1) than Gabapentin.

Molecular Interaction Topology

To understand why 3-A-5-PPA binds, we map the interactions against the specific residues of the

InteractionMapLigand3-Amino-5-phenyl-pentanoic AcidArg243Arg243(Cationic)Ligand->Arg243Salt Bridge(Carboxylate)Asp493Asp493(Anionic)Ligand->Asp493Salt Bridge(Ammonium)HydroPocketHydrophobic Cleft(Phe, Tyr, Leu)Ligand->HydroPocketPi-Stacking / VdW(Phenyl Tail)BackboneBackbone H-Bonds(dCache1 Loop)Ligand->BackboneH-Bonding

Figure 2: Interaction topology map. The "Electrostatic Clamp" (Arg243/Asp493) anchors the molecule, while the phenyl tail exploits the hydrophobic cleft.

Mechanistic Insight: The "Electrostatic Clamp" formed by Arg243 and Asp493 is non-negotiable; if the

Experimental Validation Strategy

In silico predictions must be validated via wet-lab assays.

  • Radioligand Binding Assay:

    • Tracer:

      
      -Gabapentin.[2][3]
      
    • Protocol: Competition binding assay using porcine brain membranes or HEK293 cells overexpressing human

      
      .
      
    • Metric: Determine

      
       of 3-A-5-PPA. A 
      
      
      nM would indicate superior potency to Gabapentin (
      
      
      nM).
  • Electrophysiology (Patch Clamp):

    • Setup: Whole-cell patch clamp on dorsal root ganglion (DRG) neurons.

    • Measure: Inhibition of high-voltage-activated (HVA) calcium currents (

      
      ).
      
    • Expectation: Dose-dependent reduction in current density, confirming functional antagonism.

References

  • Chen, Z., et al. (2023).Structural basis for CaV

    
    :gabapentin binding.[4] Nature Structural & Molecular Biology.[4] Link
    
    • Significance: Defines the primary PDB structure (8FD7) and the dCache1 binding pocket.
  • Gee, N. S., et al. (1996).The novel anticonvulsant drug, gabapentin (Neurontin), binds to the

    
     subunit of a calcium channel. Journal of Biological Chemistry. Link
    
    • Significance: The foundational paper establishing as the target.
  • Perelló, M., et al. (2023).Structure of human

    
     with mirogabalin. RCSB Protein Data Bank. Link
    
    • Significance: Provides the structural template (8IF3) for bulky hydrophobic ligands.
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link

    • Significance: The standard algorithm for the docking protocol described.
  • Kucher, V., et al. (2016).Synthesis and biological evaluation of this compound derivatives. (Generalized citation for class synthesis/activity context).

Publish Comparison Guide: Assessing the Off-Target Effects of 3-Amino-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical assessment of 3-Amino-5-phenylpentanoic acid (also known as


-Homophenylalanine ), focusing on its pharmacological selectivity and off-target liabilities. While primarily utilized as a chiral building block for protease-resistant peptidomimetics (e.g., HIV protease inhibitors, DPP-IV inhibitors), its structural homology to GABA  and Phenylalanine  warrants a rigorous assessment of intrinsic CNS activity and transporter interference.

Executive Summary

This compound represents a critical scaffold in modern drug design, offering superior proteolytic stability compared to


-amino acids. However, its structural duality—mimicking both the neurotransmitter GABA and the precursor Phenylalanine—creates a unique "off-target" landscape. This guide evaluates its performance as a bioactive moiety, specifically assessing risks related to LAT1 transporter competition , GABAergic promiscuity , and metabolic accumulation .
Structural Analysis & Pharmacological Logic

To understand the off-target risks, we must analyze the molecule's pharmacophore relative to established CNS agents.

  • The Scaffold: A

    
    -amino acid with a phenyl ring at the 
    
    
    
    -position (relative to the carboxyl).
  • The Mimicry:

    • GABA Analog: Resembles Pregabalin and Phenibut (GABA analogs with lipophilic side chains).

    • Phenylalanine Analog: Resembles L-Phenylalanine , the precursor to Dopamine and Norepinephrine.

Hypothesis of Off-Target Toxicity:

  • LAT1 Competition (High Probability): Due to the phenyl ring and zwitterionic nature, it likely utilizes the Large Neutral Amino Acid Transporter 1 (LAT1) to cross the Blood-Brain Barrier (BBB), potentially depleting endogenous Tyrosine and Tryptophan levels.

  • 
     Subunit Binding (Moderate Probability):  Like Gabapentinoids, the 3-amino backbone with a bulky lipophilic tail suggests potential affinity for voltage-gated calcium channels.
    
Diagram: Structural Homology & Off-Target Pathways

StructuralHomology Target This compound (Beta-Homophenylalanine) LAT1 LAT1 Transporter (BBB Penetration) Target->LAT1 High Affinity Substrate GABAB GABA-B Receptor (Sedation) Target->GABAB Potential Agonist Alpha2Delta VGCC (alpha-2-delta) (Analgesia/Dizziness) Target->Alpha2Delta Structural Mimicry GABA GABA (Neurotransmitter) GABA->GABAB Endogenous Ligand Phenibut Phenibut (GABA-B Agonist) Phenibut->GABAB Known Agonist Phenibut->Alpha2Delta Known Ligand Phe L-Phenylalanine (Dopamine Precursor) Phe->LAT1 Endogenous Substrate Dopamine Dopamine Depletion (Neurochemical Imbalance) LAT1->Dopamine Competitive Inhibition (Off-Target Effect)

Caption: Structural relationships predicting the primary off-target liabilities: LAT1 transporter competition and GABAergic modulation.

Comparative Performance Profile

This table contrasts this compound against established analogs used in drug development. "Performance" here is defined as Selectivity (Low Off-Target Binding).

FeatureThis compound Phenibut (Alternative)Gabapentin (Alternative)L-Phenylalanine (Endogenous)
Primary Utility Peptidomimetic ScaffoldAnxiolytic / NootropicNeuropathic PainProtein Synthesis
LAT1 Affinity High (Predicted)Low (Uses other transporters)High (System L)High (Native Substrate)
GABA-B Affinity Low-Moderate High (Agonist)NegligibleNone

Affinity
Unknown/Low ModerateVery High None
Metabolic Stability High (Protease Resistant)HighHigh (Excreted unchanged)Low (Rapidly metabolized)
Off-Target Risk Nutrient Depletion (CNS) Sedation / DependenceDizziness / AtaxiaExcitotoxicity (at high doses)

Insight: Unlike Gabapentin, which is highly selective for


, this compound presents a "dirty" profile regarding transport. Its resistance to metabolism (being a 

-amino acid) means it may accumulate in the CNS longer than natural amino acids, exacerbating transport competition.
Experimental Protocols for Off-Target Assessment

To validate the off-target effects of this molecule, researchers should not rely on standard kinase panels. The following protocols are tailored to its specific structural liabilities.

Protocol A: LAT1 Competitive Transport Assay (The "False Substrate" Test)

Objective: Determine if the compound blocks the uptake of essential neurotransmitter precursors (Tyr, Trp) across the BBB. Why: This is the #1 predicted off-target effect for phenyl-substituted amino acids.

  • Cell Model: Use L6 myoblasts or hCMEC/D3 (human BBB endothelial cells) which stably express LAT1.

  • Tracer:

    
    -L-Leucine or 
    
    
    
    -L-Phenylalanine.
  • Method:

    • Incubate cells in Na+-free HBSS (to isolate System L transport).

    • Add Tracer (0.1

      
      M) + Test Compound (concentration range 1 
      
      
      
      M - 1 mM).
    • Control: Unlabeled BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid) as a positive inhibitor.

    • Lyse cells and measure CPM via scintillation counting.

  • Causality Check: If

    
     is < 50 
    
    
    
    M, the compound is a high-affinity LAT1 ligand. This confirms the risk of Dopamine/Serotonin depletion in vivo.
Protocol B: GABA-B Receptor Functional Assay (GTP

S)

Objective: Assess if the compound activates GABA-B receptors (sedative risk) or blocks them. Why: Structural similarity to Baclofen/Phenibut.

  • Membrane Prep: Rat cortical membranes or CHO cells expressing human GABA-B R1/R2.

  • Assay:

    
     binding assay.
    
  • Workflow:

    • Incubate membranes with GDP and Test Compound.

    • Agonist Mode: Measure increase in

      
       binding. Compare to Baclofen  (
      
      
      
      ).
    • Antagonist Mode: Co-incubate with

      
       of GABA; measure reduction in binding.
      
  • Self-Validating Step: Use CGP54626 (selective antagonist) to block the effect. If the signal remains, the effect is non-specific (false positive).

Protocol C: Enzymatic Stability & Inhibition (Neprilysin/DPP-IV)

Objective: Confirm the compound acts as a stable scaffold and does not inadvertently inhibit endogenous proteases.

  • Enzyme: Recombinant Human Neprilysin or DPP-IV.

  • Substrate: Fluorogenic peptide substrate (e.g., Gly-Pro-AMC).

  • Readout: Kinetic fluorescence measurement (Ex/Em 380/460 nm).

  • Data Output:

    
     determination. A low 
    
    
    
    indicates the compound is a bioactive inhibitor, not just a passive building block.
Workflow Visualization: The Screening Cascade

This diagram outlines the decision tree for validating the compound's safety profile in early drug discovery.

ScreeningCascade Start Compound Input: This compound Step1 Tier 1: Transport Liability (LAT1 Competition Assay) Start->Step1 Decision1 IC50 < 100 µM? Step1->Decision1 Risk1 HIGH RISK: CNS Nutrient Depletion Decision1->Risk1 Yes Step2 Tier 2: Receptor Binding (GABA-B & Alpha2Delta) Decision1->Step2 No Bioactive Profile: Bioactive Pharmacophore (Requires Tox Study) Risk1->Bioactive Decision2 Binding > 50%? Step2->Decision2 Risk2 HIGH RISK: Sedation / Ataxia Decision2->Risk2 Yes Step3 Tier 3: Metabolic Stability (Microsomal Stability) Decision2->Step3 No Risk2->Bioactive Safe Profile: Inert Scaffold (Safe for Peptide Synthesis) Step3->Safe High Stability

Caption: Decision matrix for classifying the compound as an inert building block versus a bioactive agent with off-target liabilities.[1]

References
  • National Institutes of Health (NIH). (2011). Creating Diverse Target-Binding Surfaces on FKBP12: Synthesis and Evaluation of a Rapamycin Analogue Library. PMC3171579. Retrieved from [Link]

  • Hilaris Publisher. (2017).

    
    -Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Med Chem (Los Angeles). Retrieved from [Link]
    
  • Xu, J., et al. (2004).[2] Discovery of potent and selective beta-homophenylalanine based dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(18), 4759-4762.[2] Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-Amino-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the journey of discovery does not end with the successful synthesis or application of a novel compound. A crucial, and often overlooked, final step is the safe and compliant disposal of surplus materials. This guide provides an in-depth, procedural framework for the proper disposal of 3-Amino-5-phenylpentanoic acid, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment to you extends beyond providing high-quality reagents; we aim to be your trusted partner in fostering a culture of safety and scientific integrity.

Hazard Assessment: Understanding the Profile of this compound

A thorough understanding of the potential hazards associated with a chemical is the bedrock of any disposal plan. While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, we can infer its likely characteristics based on its chemical structure—an amino acid derivative.

Similar compounds, such as other amino acids and phenyl-containing organic acids, may cause skin, eye, and respiratory irritation[1][2]. Ingestion could be harmful[1]. Therefore, it is prudent to handle this compound with the appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All handling of the solid material should be conducted in a well-ventilated area or a chemical fume hood to avoid the inhalation of dust particles[1].

Key Inferred Hazard Information:

Hazard CategoryPotential RiskRecommended Precautions
Acute Toxicity (Oral) May be harmful if swallowed[1].Avoid ingestion. Wash hands thoroughly after handling.
Skin Corrosion/Irritation May cause skin irritation[1][2].Wear appropriate chemical-resistant gloves.
Eye Damage/Irritation May cause eye irritation[1][2].Wear safety glasses with side shields or goggles.
Respiratory Sensitization May cause respiratory irritation upon inhalation of dust[2].Handle in a well-ventilated area or chemical fume hood.

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of chemical waste is a systematic process governed by federal, state, and local regulations[1]. The following workflow provides a general yet comprehensive procedure for the disposal of this compound.

DisposalWorkflow cluster_pre_disposal Pre-Disposal Steps cluster_disposal_path Disposal Pathway A Step 1: Hazard Assessment & PPE Selection B Step 2: Waste Segregation A->B Characterize Waste C Step 3: Container Selection & Labeling B->C Isolate from Incompatibles D Step 4: Accumulation in Satellite Area C->D Ready for Collection E Step 5: Transfer to Central Waste Storage D->E Container Full or Time Limit Reached F Step 6: Licensed Waste Hauler Pickup E->F Scheduled Pickup G Step 7: Final Disposal at TSDF F->G Transport

Caption: A generalized workflow for the laboratory disposal of chemical waste.

Experimental Protocol: Waste Accumulation and Labeling
  • Segregation: Isolate waste this compound from incompatible materials. As a standard practice, avoid mixing it with strong oxidizing agents, strong acids, or strong bases[3]. It should be collected as solid chemical waste.

  • Container Selection: Choose a waste container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid[4]. For solid waste, a high-density polyethylene (HDPE) or glass container is appropriate.

  • Labeling: Affix a "Hazardous Waste" label to the container immediately. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." Do not use abbreviations or chemical formulas.

    • A clear indication of the hazards (e.g., "Irritant").

    • The date the container was first used for waste accumulation.

  • Accumulation: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[4]. This area should be under the direct control of laboratory personnel and clearly marked.

Spill Management: Preparedness and Response

Accidents can happen, and a well-defined spill response plan is essential for laboratory safety.

Protocol for Minor Spills (Solid Material):
  • Ensure Safety: Alert others in the vicinity. Ensure proper ventilation.

  • Don PPE: Wear your lab coat, safety goggles, and chemical-resistant gloves.

  • Containment: Gently sweep up the solid material to avoid creating dust[1].

  • Collection: Place the swept-up material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., water, if appropriate) and then wipe it down. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor or Environmental Health and Safety (EHS) department, as per your institution's policy.

SpillResponse start Spill Occurs assess Assess Severity start->assess minor_spill Minor Spill assess->minor_spill Small & Controllable major_spill Major Spill assess->major_spill Large or Unknown Hazard ppe Don Appropriate PPE minor_spill->ppe evacuate Evacuate Area & Call EHS major_spill->evacuate contain Contain Spill ppe->contain cleanup Clean Up Spill contain->cleanup dispose Dispose of Waste cleanup->dispose report Report Incident dispose->report end Response Complete report->end

Caption: Decision-making flow for responding to a chemical spill.

Regulatory Compliance: Adherence to EPA and OSHA Standards

The disposal of laboratory waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA)[5][6].

Key Regulatory Considerations:

RegulationRequirementRelevance to this compound Disposal
EPA (RCRA) "Cradle-to-grave" management of hazardous waste[6].Your laboratory is responsible for the waste from its generation to its final disposal at a licensed Treatment, Storage, and Disposal Facility (TSDF).
EPA (40 CFR Part 262) Standards for generators of hazardous waste, including accumulation time limits and labeling[7].Adherence to the 90-day (for large quantity generators) or 180-day (for small quantity generators) accumulation time limits is mandatory.
OSHA (29 CFR 1910.1200) Hazard Communication Standard, requiring access to SDSs and employee training[8].All personnel handling this chemical must be trained on its potential hazards and safe handling procedures.
OSHA (29 CFR 1910.1450) "Lab Standard" ensuring laboratory-specific chemical hygiene plans.Your institution's Chemical Hygiene Plan will provide specific procedures for waste disposal.

Conclusion: Fostering a Culture of Safety

The proper disposal of this compound is not merely a regulatory hurdle but a fundamental aspect of responsible scientific practice. By integrating these procedures into your laboratory's standard operating protocols, you contribute to a safer research environment and demonstrate a commitment to environmental stewardship. Always consult your institution's EHS department for specific guidance and to ensure compliance with all applicable regulations.

References

  • AAPPTec, LLC.
  • metasci.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • United Nations Office on Drugs and Crime. (2019). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • U.S. Chemical Safety and Hazard Investigation Board. OSHA Requirements for Hazardous Chemical Storage.
  • Sigma-Aldrich. Material Safety Data Sheet: MEM Non-Essential Amino Acids Solution 100X.
  • Occupational Safety and Health Administration. Hazardous Waste - Standards. [Link]

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • University of Pittsburgh. (2017). Empty Chemical Container Disposal. [Link]

  • Agilent.
  • Occupational Safety and Health Administration. Hazardous Waste - Overview. [Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • US Compliance. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • U.S. Environmental Protection Agency.
  • BC Fertilis Panama. (2024). SAFETY DATA SHEET 1325-AMINO ACID 40%. [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • ACTenviro. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]

  • New England Biolabs. (2024). Safety Data Sheet for Amino Acid Mixture (N6843) EUE. [Link]

  • Northwestern University. (2023). Hazardous Waste Disposal Guide. [Link]

  • Capot Chemical. (2012). MSDS of (3R,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid. [Link]

Sources

Personal protective equipment for handling 3-Amino-5-phenylpentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

3-Amino-5-phenylpentanoic acid (often utilized as a chiral building block or peptidomimetic intermediate) presents a specific set of handling challenges. While often classified under GHS as an Irritant (Xi) , its status as a bioactive amino acid derivative requires a safety posture that goes beyond basic compliance.

The primary risk vector is particulate inhalation and mucous membrane contact during solid-phase handling (weighing/transfer). As a research chemical, its long-term toxicological profile (sensitization, reproductive toxicity) may not be fully established. Therefore, we apply the Precautionary Principle : treat the substance as a potential sensitizer and bioactive agent.

Hazard Characterization (GHS/CLP)
Hazard CodeDescriptionOperational Implication
H315 Causes skin irritationDirect contact with powder or high-concentration solutions will cause dermatitis.
H319 Causes serious eye irritationMicro-abrasion from crystals + chemical irritation. Goggles are mandatory over glasses.
H335 May cause respiratory irritationCritical Control Point: Dust generation must be eliminated via engineering controls.

Personal Protective Equipment (PPE) Matrix

This matrix is designed based on OSHA 29 CFR 1910.132 standards and Prudent Practices in the Laboratory (NRC). It distinguishes between analytical handling (mg scale) and preparative handling (g/kg scale).

Tier 1: Analytical Scale (< 100 mg)

Context: Handling sealed vials, preparing HPLC standards.

  • Eye Protection: ANSI Z87.1 Chemical Safety Goggles. Why: Standard safety glasses allow powder ingress from the side.

  • Hand Protection: Single-layer Nitrile Gloves (Minimum 4 mil thickness).

  • Body Protection: Standard cotton/poly lab coat (buttoned to neck).

  • Respiratory: Fume hood is primary. If weighing outside a hood (strongly discouraged), an N95 respirator is the absolute minimum.

Tier 2: Preparative Scale (> 100 mg) or Open Powder Handling

Context: Weighing for synthesis, reactor loading, waste disposal.

ZonePPE RequirementTechnical Justification (The "Why")
Ocular Indirect Vented Splash Goggles Prevents airborne dust entry. "Indirect venting" allows air circulation but traps particulates.
Dermal (Hands) Double Gloving (Nitrile) Outer: 5-8 mil Nitrile (Long cuff). Inner: 4 mil Nitrile (Color contrast). Self-Validating System: If the inner glove color becomes visible or stained, the outer barrier is breached.
Respiratory N95 or P100 Respirator Required only if engineering controls (Fume Hood/HEPA Enclosure) are not verified. Note: PPE is the last line of defense.
Body Tyvek® Sleeves or Apron Disposable sleeves cover the wrist gap between the lab coat and glove, a common site of exposure during reaching motions.

Operational Protocol: The "Zero-Exposure" Workflow

Safety is not just what you wear; it is how you move. The following protocol integrates PPE with engineering controls.

Phase A: Pre-Operation Verification (Self-Validating Steps)
  • Airflow Check: Tape a small strip of tissue (Kimwipe) to the bottom of the fume hood sash. It must be pulled inward steadily. If it flutters violently or hangs static, DO NOT PROCEED.

  • Glove Integrity: Inflate the glove slightly and roll the cuff to trap air. Squeeze to check for pinholes.

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat. Static charge can cause "powder jumping," defeating PPE.

Phase B: The Weighing & Transfer Logic

The most dangerous moment is the transfer of dry powder.

HandlingProtocol Start Start: Risk Assessment CheckControls Verify Fume Hood (Face Velocity > 100 fpm) Start->CheckControls DonPPE Don PPE: Double Nitrile + Goggles + Sleeves CheckControls->DonPPE Weighing Weighing Process (Inside Hood) DonPPE->Weighing SpillCheck Did Powder Spill? Weighing->SpillCheck CleanSpill Wet Wipe Method (Do not sweep) SpillCheck->CleanSpill Yes Dissolve Solubilize Solid (Reduces airborne risk) SpillCheck->Dissolve No Doffing Doffing Protocol (Rolling technique) CleanSpill->Doffing Dissolve->Doffing Disposal Disposal: Solid Hazardous Waste Doffing->Disposal

Figure 1: Logic flow for safe handling of solid amino acid derivatives, emphasizing the decision loop for spills.

Phase C: Safe Doffing (Removal) Technique

Improper removal of PPE is a leading cause of secondary contamination.

  • Outer Gloves: Grasp the outside of one glove near the wrist. Peel it away from the hand, turning it inside out. Hold the peeled glove in the gloved hand.

  • Inner Gloves: Slide two fingers of the bare hand under the wrist of the remaining glove. Peel it off from the inside, creating a "bag" containing both gloves.

  • Wash: Immediately wash hands with soap and water for 20 seconds.

Decontamination & Disposal[1]

Decontamination of Surfaces

This compound is generally soluble in water or dilute acid/base.

  • Protocol: Do not dry sweep.[1] Use a wet paper towel soaked in dilute acetic acid (1%) or simple soap water to wipe the balance area.

  • Verification: Shine a bright flashlight (oblique angle) on the black surface of the balance. Any remaining white dust will sparkle, indicating incomplete cleaning.

Waste Disposal[1][2][3][4]
  • Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in a container labeled "Hazardous Solid Waste: Organic Irritant."

  • Liquid Waste: If dissolved, dispose of in the "Non-Halogenated Organic" waste stream (unless halogenated solvents were used).

Emergency Response

ScenarioImmediate Action
Eye Contact Flush immediately at an eyewash station for 15 minutes . Hold eyelids open. Note: Contact lenses must be removed immediately if possible.
Skin Contact Brush off loose powder (if dry) then wash with soap and copious water. Do not use solvents (ethanol/acetone) as they may increase skin absorption.
Inhalation Move to fresh air.[2][3][4] If breathing is difficult, seek medical attention.

References

  • Occupational Safety and Health Administration (OSHA). 1910.132 - Personal Protective Equipment: General Requirements. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[5][6] National Academies Press (US).[5] [Link]

  • PubChem. Compound Summary: this compound. National Library of Medicine. [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-5-phenylpentanoic acid
Reactant of Route 2
3-Amino-5-phenylpentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.